molecular formula C17H27N5O B10784944 Imidazo

Imidazo

Katalognummer: B10784944
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: KKECCKBNNBKYMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo compounds represent a significant class of nitrogen-containing heterocycles in medicinal chemistry, recognized for their diverse biological activities and utility in drug discovery. These scaffolds are structurally similar to purines, enabling them to interact with a wide array of enzymes and receptors, which is a key driver of their research value . A primary research application for this compound derivatives is in oncology. These compounds can influence numerous cellular pathways essential for cancer cell survival . Specific mechanisms of action under investigation include the inhibition of kinases such as Aurora A kinase, JAK-1, and BRAFV600E, which are critical in processes like cell proliferation and apoptosis . Other derivatives have been shown to stabilize c-MYC G-quadruplex DNA and inhibit enzymes like poly(ADP-ribose) polymerase (PARP), increasing tumor cell sensitivity to chemotherapy . Beyond oncology, this compound compounds demonstrate substantial antimicrobial potential. Research highlights their efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and mycobacterial strains, with some derivatives exhibiting potent activity against multidrug-resistant tuberculosis (MDR-TB) . Their mechanisms may involve targeting glucosamine-6-phosphate synthase or the cytochrome bcc oxidase complex (QcrB) in Mycobacterium tuberculosis , disrupting essential metabolic functions . Furthermore, this chemical family is integral to central nervous system (CNS) research. Several derivatives are known to act as agonists or positive allosteric modulators of the GABAA receptor, providing tools for studying sedative and anxiolytic effects . The broad research applicability of this compound compounds is further evidenced by their use in developing agents for inflammation, cardiovascular diseases, and gastrointestinal conditions . The extensive structure-activity relationship (SAR) data available allows for rational design and optimization of new derivatives for specific targets . Our portfolio of high-purity this compound reagents is designed to support these innovative research endeavors across multiple therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C17H27N5O

Molekulargewicht

317.4 g/mol

IUPAC-Name

5-methyl-2-(4-methylpentyl)-7-propan-2-yl-7,8-dihydro-3H-imidazo[2,1-b]purin-4-one

InChI

InChI=1S/C17H27N5O/c1-10(2)7-6-8-13-19-14-15(20-13)22-9-12(11(3)4)18-17(22)21(5)16(14)23/h10-12H,6-9H2,1-5H3,(H,19,20)

InChI-Schlüssel

KKECCKBNNBKYMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCC1=NC2=C(N1)C(=O)N(C3=NC(CN23)C(C)C)C

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis of Novel Imidazole Derivatives for Biological Screening: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel imidazole derivatives. The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This document details experimental protocols for the synthesis of these compounds and their subsequent screening for anticancer, antimicrobial, and anti-inflammatory properties. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Synthesis of Imidazole Derivatives

The versatile imidazole core can be synthesized through various methodologies. This section outlines three common and effective approaches: the classical Debus-Radziszewski reaction, a method for synthesizing 2,4,5-trisubstituted imidazoles, and a modern microwave-assisted protocol.

General Synthetic Scheme

The synthesis of a 2,4,5-trisubstituted imidazole derivative is typically achieved through a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and an ammonium salt as the nitrogen source.

G reagents 1,2-Dicarbonyl Compound (e.g., Benzil) + Aldehyde + Ammonium Acetate solvent Solvent (e.g., Acetic Acid, Ethanol) reagents->solvent Dissolve conditions Reaction Conditions (e.g., Reflux, Microwave) solvent->conditions workup Work-up & Purification (e.g., Filtration, Recrystallization, Chromatography) conditions->workup product 2,4,5-Trisubstituted Imidazole Derivative workup->product G start Synthesized Imidazole Derivatives anticancer Anticancer Screening (e.g., MTT Assay) start->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) start->antimicrobial antiinflammatory Anti-inflammatory Screening (e.g., Albumin Denaturation Assay) start->antiinflammatory data_analysis Data Analysis (IC50 / MIC / % Inhibition) anticancer->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (e.g., UV, Cytokines, LPS) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAP Kinase MAPKK->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors Phosphorylates Imidazole Imidazole Derivative Imidazole->p38 Inhibits GeneExpression Gene Expression (Pro-inflammatory Cytokines, Cell Cycle Regulators) MK2->GeneExpression TranscriptionFactors->GeneExpression Regulates

The Rising Tide of Bioactivity: A Technical Guide to Marine-Derived Imidazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely unexplored biome, is a treasure trove of unique chemical entities with significant therapeutic potential. Among these, marine-derived imidazole alkaloids have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the core biological activities of these alkaloids, presenting quantitative data, detailed experimental protocols, and the signaling pathways through which they exert their effects.

Cytotoxic Activity: A Promising Avenue for Anticancer Drug Discovery

A significant number of marine imidazole alkaloids have demonstrated potent cytotoxic effects against a variety of cancer cell lines. This activity is a key area of interest for the development of novel chemotherapeutic agents. The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Quantitative Cytotoxicity Data

The following table summarizes the IC50 values of several marine-derived imidazole alkaloids against various cancer cell lines.

AlkaloidMarine SourceCancer Cell LineIC50 (µM)Reference
Naamidine ALeucetta chagosensisP388 (murine leukemia)1.5[1](--INVALID-LINK--)
Isonaamidine DLeucetta chagosensisP388 (murine leukemia)3.2[1](--INVALID-LINK--)
Pre-clathridine BClathria basilanaA549 (human lung carcinoma)4.8[1](--INVALID-LINK--)
OroidinAgelas oroidesHT-29 (human colon adenocarcinoma)190[2](--INVALID-LINK--)
HymenialdisineAxinella verrucosaCDK1/cyclin B0.035[2](--INVALID-LINK--)
AgeliferinAgelas coniferaL1210 (murine leukemia)2.5[3](--INVALID-LINK--)
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the marine-derived imidazole alkaloid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of marine imidazole alkaloids are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth and survival. Several marine alkaloids have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[4](5--INVALID-LINK--

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazole_Alkaloid Marine Imidazole Alkaloid Imidazole_Alkaloid->PI3K Imidazole_Alkaloid->Akt Imidazole_Alkaloid->mTORC1

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by marine imidazole alkaloids.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain marine alkaloids can modulate the MAPK pathway, leading to cell cycle arrest and apoptosis.[6](7--INVALID-LINK--

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Proliferation Cell Proliferation Transcription_Factors->Proliferation Imidazole_Alkaloid Marine Imidazole Alkaloid Imidazole_Alkaloid->Raf Imidazole_Alkaloid->MEK Imidazole_Alkaloid->ERK

Figure 2: Modulation of the MAPK signaling pathway by marine imidazole alkaloids.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents. Marine-derived imidazole alkaloids have shown promising activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the MIC values of selected marine imidazole alkaloids against various pathogens.

AlkaloidMarine SourcePathogenMIC (µg/mL)Reference
OroidinAgelas oroidesStaphylococcus aureus16[8](--INVALID-LINK--)
ClathrodinAgelas clathrodesStaphylococcus aureus>128[8](--INVALID-LINK--)
Nagelamide EAgelas sp.Candida albicans8.3[3](--INVALID-LINK--)
AgeliferinAgelas coniferaBacillus subtilis10[3](--INVALID-LINK--)
BromoageliferinAgelas sp.Pseudomonas aeruginosa64[4](--INVALID-LINK--)
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after a defined incubation period.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the marine imidazole alkaloid in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, arthritis, and cancer. Several marine imidazole alkaloids have demonstrated potent anti-inflammatory properties.

Quantitative Anti-inflammatory Data

The following table highlights the anti-inflammatory activity of some marine imidazole alkaloids, often measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

AlkaloidMarine SourceAssayIC50 (µM)Reference
HymenialdisineAxinella verrucosaNO production in RAW 264.7 cells0.1[9](--INVALID-LINK--)
Neoechinulin AEurotium sp.NO production in RAW 264.7 cells25[9](--INVALID-LINK--)
BarettinGeodia barrettiTNF-α release in THP-1 cells~10[9](--INVALID-LINK--)
Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a classic in vivo assay to evaluate the anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Dosing: Administer the marine imidazole alkaloid to the test animals (e.g., rats or mice) via an appropriate route (e.g., oral or intraperitoneal). A control group receives the vehicle.

  • Carrageenan Injection: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated group compared to the control group at each time point.

Signaling Pathway in Inflammation: NF-κB

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory compounds, including some marine imidazole alkaloids, exert their effects by inhibiting the NF-κB pathway.[10](11--INVALID-LINK--

NFkB_Pathway cluster_0 Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Imidazole_Alkaloid Marine Imidazole Alkaloid Imidazole_Alkaloid->IKK Imidazole_Alkaloid->NFkB inhibits translocation

Figure 3: Inhibition of the NF-κB signaling pathway by marine imidazole alkaloids.

Neuroprotective Activity: Guarding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal function. Marine-derived imidazole alkaloids are being investigated for their potential to protect neurons from damage and death.

Experimental Protocol: Glutamate-Induced Excitotoxicity Assay

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal cell death, a phenomenon known as excitotoxicity, which is implicated in various neurodegenerative disorders.

Principle: This assay measures the ability of a compound to protect neurons from glutamate-induced cell death.

Procedure:

  • Neuronal Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the neuronal cultures with the marine imidazole alkaloid for a specific duration.

  • Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate.

  • Viability Assessment: After a designated incubation period, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release (an indicator of cell membrane damage).

  • Data Analysis: Compare the viability of cells treated with the imidazole alkaloid and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Signaling Pathway in Neuroprotection: Wnt Signaling

The Wnt signaling pathway plays a crucial role in neuronal development, synapse formation, and neuronal survival. Modulation of this pathway by natural products is a promising strategy for neuroprotection.[12](13--INVALID-LINK--

Wnt_Pathway cluster_1 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Axin_APC Axin/APC Complex Axin_APC->GSK3b Nucleus Nucleus Beta_Catenin->Nucleus translocates to Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression Imidazole_Alkaloid Marine Imidazole Alkaloid Imidazole_Alkaloid->GSK3b Imidazole_Alkaloid->Beta_Catenin stabilizes

References

The Coordination Chemistry of Imidazole-Based Ligands: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, characterization, and application of imidazole-based coordination complexes, highlighting their versatile role in catalysis and medicinal chemistry.

Introduction

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the field of coordination chemistry and drug discovery.[1][2][3][4] Its prevalence in biologically significant molecules such as the amino acid histidine, histamine, and purines underscores its fundamental role in biological systems.[5] The unique electronic properties of the imidazole ring, characterized by its π-excessive nature and strong σ-donor capabilities, make it an exceptional ligand for a wide array of metal ions.[6] This versatility has led to the development of a vast number of imidazole-based ligands and their corresponding metal complexes, which exhibit a broad spectrum of applications, ranging from catalysis to medicinal agents.[3][4][7]

This technical guide provides a comprehensive overview of the coordination chemistry of imidazole-based ligands. It is designed for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis of these ligands and their metal complexes, their characterization through various spectroscopic and analytical techniques, and their applications, with a particular focus on their roles as anticancer, antimicrobial, and catalytic agents.

Synthesis of Imidazole-Based Ligands and their Metal Complexes

The synthesis of imidazole-based ligands can be achieved through various established organic chemistry methodologies. Two of the most prominent methods are the Debus-Radziszewski imidazole synthesis and the van Leusen imidazole synthesis.

The Debus-Radziszewski synthesis is a one-pot reaction that typically involves the condensation of a dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia.[8] This method is highly versatile and allows for the preparation of a wide range of substituted imidazoles.[6][9]

The van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an imine in a cycloaddition reaction to form the imidazole ring.[2] This method is known for its mild reaction conditions and tolerance of various functional groups.

Once the desired imidazole-based ligand is synthesized, it can be reacted with a variety of metal salts to form coordination complexes. The choice of metal and the reaction conditions (e.g., solvent, temperature, stoichiometry) will dictate the final structure and properties of the complex.

Experimental Protocols

Below are representative experimental protocols for the synthesis of an imidazole-based ligand via the Debus-Radziszewski method and a subsequent metal complex.

Protocol 1: Synthesis of 2,4,5-triphenyl-1H-imidazole (L)

  • Materials: Benzil, Benzaldehyde, Ammonium acetate, Glacial acetic acid, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve benzil (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).

    • Add ammonium acetate (20 mmol) and a catalytic amount of glacial acetic acid to the solution.

    • Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 2,4,5-triphenyl-1H-imidazole.

    • Characterize the product using FTIR, ¹H NMR, and mass spectrometry.

Protocol 2: Synthesis of a Cobalt(II) Complex with 2,4,5-triphenyl-1H-imidazole ([Co(L)₂Cl₂])

  • Materials: 2,4,5-triphenyl-1H-imidazole (L), Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Methanol.

  • Procedure:

    • Dissolve 2,4,5-triphenyl-1H-imidazole (2 mmol) in hot methanol (20 mL).

    • In a separate flask, dissolve CoCl₂·6H₂O (1 mmol) in methanol (10 mL).

    • Add the metal salt solution dropwise to the ligand solution with constant stirring.

    • Reflux the resulting mixture for 2 hours.

    • Allow the solution to cool to room temperature. The colored complex will precipitate out of the solution.

    • Filter the precipitate, wash with cold methanol, and dry under vacuum.

    • Characterize the complex using FTIR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Characterization of Imidazole-Based Coordination Complexes

A variety of spectroscopic and analytical techniques are employed to elucidate the structure and properties of imidazole-based coordination complexes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination of the imidazole ligand to the metal ion. A shift in the C=N stretching vibration of the imidazole ring to a higher or lower frequency upon complexation is indicative of coordination.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes, particularly for diamagnetic metal complexes. Changes in the chemical shifts of the imidazole protons and carbons upon coordination provide information about the binding mode.[11][12]

  • UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the electronic transitions within the complex and can help in determining the geometry of the coordination sphere around the metal ion.

  • Mass Spectrometry: This technique is used to determine the molecular weight of the ligand and its complexes, confirming their composition.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the synthesized compounds, which is used to confirm the empirical formula.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of the coordination complex, including bond lengths, bond angles, and the overall coordination geometry.

Applications in Medicinal Chemistry and Drug Development

Imidazole-based coordination complexes have emerged as a promising class of therapeutic agents due to their diverse biological activities. The coordination of a metal ion to an imidazole-based ligand can significantly enhance its biological efficacy.[3][4][7]

Anticancer Activity

Numerous studies have demonstrated the potential of imidazole-based metal complexes as anticancer agents.[1][13] These compounds can exert their cytotoxic effects through various mechanisms, including:

  • DNA Binding and Cleavage: Some complexes can interact with DNA, leading to conformational changes or cleavage, ultimately inducing apoptosis.

  • Enzyme Inhibition: They can inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.[13]

  • Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, which can induce oxidative stress and cell death in cancer cells.

Compound/ComplexCancer Cell LineIC₅₀ (µM)Reference
Imidazole derivative 1MCF-7 (Breast)3.02[1]
Imidazole compound 23MCF7 (Breast)7.9[1]
Purine derivative 46MDA-MB-231 (Breast)1.22[13]
Purine derivative 48MDA-MB-231 (Breast)2.29[13]
FeBZIM complex-Closer to reference drug[14]
Complex EHeLa (Cervical)4.06[12]

Table 1: Anticancer Activity of Selected Imidazole-Based Compounds and Complexes.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Imidazole-based metal complexes have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15] The mechanism of action is often attributed to the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with DNA replication.

Catalytic Applications

The unique electronic and steric properties of imidazole-based ligands make them excellent candidates for the development of highly efficient and selective catalysts. Their coordination complexes have been successfully employed in a variety of organic transformations.

A notable example is the oxidase-like activity of a copper(II) complex with imidazole-2-carboxaldehyde (Cu-ICA). This complex can catalyze the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) in the absence of hydrogen peroxide, mimicking the function of natural oxidase enzymes.[16]

CatalystSubstrateKₘ (mM)Vₘₐₓ (10⁻⁸ M s⁻¹)Optimal pHOptimal Temperature (°C)Reference
Cu-ICATMB0.4310.44.045[16]

Table 2: Kinetic Parameters for the Oxidase-Like Activity of a Cu-ICA Complex.

Visualizing Workflows and Mechanisms

Experimental Workflow

The general workflow for the synthesis and characterization of imidazole-based coordination complexes can be visualized as a sequential process.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application ligand_synthesis Ligand Synthesis (e.g., Debus-Radziszewski) complex_synthesis Complex Synthesis ligand_synthesis->complex_synthesis React with metal salt spectroscopy Spectroscopic Analysis (FTIR, NMR, UV-Vis) complex_synthesis->spectroscopy analysis Analytical Techniques (Mass Spec, Elemental Analysis) spectroscopy->analysis structure Structural Elucidation (X-ray Crystallography) analysis->structure biological_testing Biological Activity (Anticancer, Antimicrobial) structure->biological_testing catalysis Catalytic Performance structure->catalysis

Caption: A generalized workflow for the synthesis, characterization, and application of imidazole-based coordination complexes.

Catalytic Cycle

The proposed catalytic cycle for the oxidation of TMB by the Cu-ICA complex illustrates the role of the metal center in facilitating the reaction.

catalytic_cycle Cu_ICA Cu(II)-ICA Cu_ICA_TMB [Cu(II)-ICA(TMB)] Cu_ICA->Cu_ICA_TMB + TMB Cu_I_ICA Cu(I)-ICA Cu_ICA_TMB->Cu_I_ICA - e⁻ Cu_I_ICA->Cu_ICA + O₂ Oxidized_TMB Oxidized TMB Cu_I_ICA->Oxidized_TMB Product Release O2 O₂ H2O H₂O

Caption: Proposed catalytic cycle of the Cu-ICA complex in the oxidation of TMB.

Conclusion

The coordination chemistry of imidazole-based ligands is a rich and rapidly evolving field with profound implications for catalysis and drug development. The inherent versatility of the imidazole scaffold, coupled with the diverse reactivity of transition metals, provides a powerful platform for the design of novel functional molecules. The ability to systematically modify the ligand structure and the metal center allows for the fine-tuning of electronic and steric properties, leading to complexes with tailored biological activities and catalytic efficiencies. This guide has provided a comprehensive overview of the key aspects of this field, from synthetic methodologies and characterization techniques to a survey of their applications. It is anticipated that continued research in this area will lead to the development of new and improved therapeutic agents and catalysts with significant societal impact.

References

The Enduring Significance of Imidazole: A Deep Dive into its Fundamental Properties and Aromaticity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Imidazole, a seemingly simple five-membered heterocyclic organic compound, stands as a cornerstone in the fields of chemistry, biology, and pharmacology. Its unique electronic structure and amphoteric nature bestow upon it a remarkable versatility, making it a critical component in a vast array of biological molecules and a privileged scaffold in drug discovery. This in-depth technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the core fundamental properties of imidazole and the underpinnings of its aromaticity.

Core Physicochemical and Structural Properties

Imidazole is a white or colorless solid at room temperature, highly soluble in water and other polar solvents due to its capacity for hydrogen bonding.[1] This solubility is a key attribute contributing to its biological prevalence. The imidazole ring is a planar, five-membered system containing three carbon atoms and two nitrogen atoms at positions 1 and 3.[2] One of the most defining features of imidazole is its amphoteric character, meaning it can act as both an acid and a base.[3][4]

Table 1: Key Physicochemical Properties of Imidazole

PropertyValueReference(s)
Molecular Formula C₃H₄N₂[3]
Molar Mass 68.077 g/mol [3]
Melting Point 89-91 °C[3]
Boiling Point 256 °C[3]
Density 1.23 g/cm³[3]
Dipole Moment 3.61 D[3]
pKa (of the conjugate acid) ~7.0[3][4]
pKa (as an acid) 14.5[3][4]
Resonance Energy 14.2 kcal/mol[4]

The basicity of imidazole is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3), which is not part of the aromatic π-system.[5] The pKa of the conjugate acid is approximately 7.0, making imidazole about sixty times more basic than pyridine.[3][4] Conversely, the pyrrole-like nitrogen atom (N-1) can donate a proton, exhibiting weak acidity with a pKa of 14.5.[3][4] This dual reactivity is central to its role in biological systems, particularly in the catalytic activity of enzymes where the histidine residue acts as a proton donor or acceptor.

The Aromaticity of Imidazole: A Hückel's Rule Perspective

The aromatic character of imidazole is a direct consequence of its electronic structure, which fulfills Hückel's rule for aromaticity.[1][6] For a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess (4n+2) π electrons, where 'n' is a non-negative integer.

Imidazole satisfies all these criteria:

  • Cyclic and Planar: The five-membered ring is planar, allowing for the continuous overlap of p-orbitals.[6]

  • Fully Conjugated: The ring contains alternating single and double bonds.

  • Hückel's Rule (4n+2 π electrons): The aromatic sextet is formed by the contribution of one π electron from each of the three carbon atoms and the pyridine-like nitrogen (N-3), and the two-electron lone pair from the pyrrole-like nitrogen (N-1).[1][7] This gives a total of 6 π electrons, satisfying the 4n+2 rule where n=1.[5]

The delocalization of these π electrons over the entire ring results in enhanced stability, a hallmark of aromatic compounds.[6] This stability is reflected in its resonance energy of 14.2 kcal/mol.[4]

The resonance structures of imidazole illustrate the delocalization of the π electrons:

Caption: Resonance delocalization in the imidazole ring.

Structural and Spectroscopic Characterization

The precise arrangement of atoms within the imidazole ring has been elucidated through X-ray crystallography. These studies provide definitive data on bond lengths and angles, further confirming its aromatic nature with intermediate bond lengths between typical single and double bonds.

Table 2: Bond Lengths and Angles of Imidazole from X-ray Crystallography

BondLength (Å)Reference(s)
N1-C21.314[8]
C2-N31.33[9]
N3-C41.38[9]
C4-C51.36[9]
C5-N11.382[8]
AngleDegrees (°)Reference(s)
N1-C2-N3111.3[9]
C2-N3-C4105.4[9]
N3-C4-C5107.0 (approx.)-
C4-C5-N1107.0 (approx.)-
C5-N1-C2109.3 (approx.)-

Spectroscopic techniques provide further insight into the electronic and vibrational properties of imidazole.

Table 3: Spectroscopic Data for Imidazole

TechniqueWavelength (λmax) / Wavenumber (cm⁻¹) / Chemical Shift (ppm)Reference(s)
UV-Vis Spectroscopy 206-209 nm[3][10]
IR Spectroscopy ~3150 (N-H stretch), ~1550, 1492, 1451 (C=C, C=N stretching)[11][12]
¹H NMR (in CDCl₃) δ 7.73 (1H, s, C2-H), 7.14 (2H, s, C4-H, C5-H)[9]
¹³C NMR (in CDCl₃) δ 135.4 (C2), 121.9 (C4, C5)[9]

Biological Significance and Signaling Pathways

The imidazole ring is a fundamental component of numerous biologically important molecules, most notably the amino acid histidine and the biogenic amine histamine.[3] In drug development, the imidazole scaffold is present in a wide range of therapeutic agents, including antifungal drugs (e.g., ketoconazole) and antibiotics.[3]

Histamine, derived from the decarboxylation of histidine, is a key mediator in local immune responses, gastric acid secretion, and neurotransmission. It exerts its effects by binding to a family of G protein-coupled receptors (GPCRs). The signaling pathway initiated by histamine binding to the H2 receptor is a classic example of imidazole's role in biological communication.

Histamine_H2_Receptor_Signaling cluster_membrane Cell Membrane H2R Histamine H2 Receptor G_protein Gs Protein (α, β, γ subunits) H2R->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαs activates cAMP cAMP AC->cAMP converts Histamine Histamine Histamine->H2R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response phosphorylates target proteins

Caption: Histamine H2 receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of imidazole's properties. The following sections outline the fundamental experimental protocols.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the imidazolium ion.

Methodology:

  • Preparation of Solutions: Prepare a standard solution of imidazole of known concentration (e.g., 0.01 M) in deionized water. Prepare a standard solution of a strong acid titrant (e.g., 0.1 M HCl).

  • Calibration: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titration: Place a known volume of the imidazole solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Data Collection: Add the HCl titrant in small, precise increments (e.g., 0.1 mL). Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the imidazole has been protonated. The equivalence point can be identified from the steepest point of the curve or by plotting the first or second derivative of the curve.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of imidazole.

Methodology:

  • Instrument and Sample Preparation: Use a dual-beam UV-Vis spectrophotometer. Prepare a dilute solution of imidazole in a suitable solvent (e.g., water or ethanol) that does not absorb in the region of interest. The concentration should be such that the maximum absorbance falls within the linear range of the instrument (typically 0.2-0.8).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam path of the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Fill an identical quartz cuvette with the imidazole solution and place it in the sample beam path.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 190-400 nm) and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups in imidazole.

Methodology:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Grind a small amount of dry imidazole (1-2 mg) with spectroscopic grade potassium bromide (KBr, ~100 mg) in an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Place the empty sample holder in the IR spectrometer and record a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer's sample beam.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Analysis: Identify and assign the characteristic absorption bands corresponding to the vibrational modes of the N-H, C-H, C=C, and C=N bonds in the imidazole ring.

¹H NMR Spectroscopy

Objective: To determine the chemical environment of the protons in the imidazole molecule.

Methodology:

  • Sample Preparation: Dissolve a small amount of imidazole (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or D₂O, ~0.5-0.7 mL) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS, δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the number of scans, spectral width, and relaxation delay.

  • Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts (δ), integration (relative number of protons), and splitting patterns (multiplicity) of the signals are analyzed to assign each peak to the corresponding protons in the imidazole molecule.

Single Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure of imidazole in the solid state.

Methodology:

  • Crystal Growth: Grow high-quality single crystals of imidazole, typically by slow evaporation of a saturated solution in a suitable solvent.

  • Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the goniometer head on a diffractometer. The crystal is cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern at various orientations using a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

Conclusion

The fundamental properties of imidazole, from its amphoteric nature to its robust aromaticity, are the bedrock of its widespread importance in chemistry and biology. A thorough understanding of its physicochemical characteristics, structural details, and spectroscopic signatures, underpinned by rigorous experimental methodologies, is essential for leveraging this remarkable heterocycle in the design of new pharmaceuticals and the exploration of biological processes. The continued investigation into the nuanced reactivity and interactions of the imidazole ring promises to unlock further applications in medicine and materials science.

References

The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry. First described in the 19th century, its unique physicochemical properties and versatile biological activity have led to its incorporation into a vast array of clinically significant drugs. This technical guide provides a comprehensive overview of the imidazole core, detailing its role in drug design, synthesis of key derivatives, and its interaction with critical biological pathways.

Physicochemical Properties and Medicinal Chemistry Significance

The imidazole ring possesses a unique combination of features that make it an invaluable component in drug design. It is a planar, aromatic system with six π-electrons, conferring stability. One nitrogen atom is a basic, pyridine-like nitrogen, while the other is a non-basic, pyrrole-like nitrogen. This arrangement allows the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[1][2] Its polar and ionizable nature can improve the pharmacokinetic properties of drug candidates, including solubility and bioavailability.[2] Furthermore, the imidazole nucleus is a key component of naturally occurring biomolecules such as the amino acid histidine and the neurotransmitter histamine, underscoring its biocompatibility.[3]

The imidazole scaffold serves as a versatile bioisostere for other functional groups, such as amides and carboxylic acids, allowing for the fine-tuning of a molecule's steric and electronic properties to enhance its binding affinity and selectivity for a target.[4][5] This adaptability has led to the development of imidazole-containing drugs across a wide spectrum of therapeutic areas.

Key Therapeutic Areas and Mechanisms of Action

Imidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antihypertensive effects.[6][7][8]

Anticancer Activity

The imidazole scaffold is a prominent feature in numerous anticancer agents, which exert their effects through various mechanisms, including enzyme inhibition and disruption of signaling pathways crucial for cancer cell proliferation and survival.[9][10]

Targeting Kinase Signaling Pathways:

Many imidazole-based anticancer drugs function as kinase inhibitors. The electron-rich nature of the imidazole ring allows it to form key interactions within the ATP-binding pocket of kinases, leading to their inhibition.[1]

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overactivated, can drive tumor growth. Certain imidazole derivatives have been designed to inhibit EGFR, blocking downstream signaling pathways.[11] Molecular docking studies have revealed that the imidazole core can form hydrogen bonds and hydrophobic interactions with key amino acid residues in the EGFR kinase domain, such as LYS721 and CYS773.[2]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[12] Imidazole-containing compounds have been developed to inhibit key components of this pathway, such as PI3K and Akt, thereby inducing apoptosis in cancer cells.[12]

  • p38 MAP Kinase Inhibition: p38 MAP kinase is involved in cellular responses to stress and inflammation and has been implicated in cancer. Imidazole-based compounds have been synthesized as potent p38 MAP kinase inhibitors.[1]

Antimicrobial Activity

Imidazole derivatives are widely used as antimicrobial agents, particularly as antifungal and antibacterial drugs.

  • Antifungal Mechanism: Azole antifungals, which include imidazole derivatives like clotrimazole and ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[2][13] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, azole antifungals disrupt the integrity and function of the fungal cell membrane, leading to cell death.[2][14] The N3 of the imidazole ring coordinates with the heme iron atom in the active site of CYP51, blocking its catalytic activity.[9]

  • Antibacterial Mechanism: Nitroimidazole derivatives, such as metronidazole, are effective against anaerobic bacteria and certain protozoa. Their mechanism of action involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical anions that damage DNA and other macromolecules, ultimately causing cell death.[11]

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative imidazole derivatives against various targets.

Table 1: Anticancer Activity of Imidazole Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (CIP)MCF-7 (Breast Cancer)2.5[12]
IMD-A1 (Fictional Example)COX-20.25[15]
IMD-A2 (Fictional Example)p38 MAP Kinase1.5[15]
Compound 2cEGFR0.617[10]
Compound 2dEGFR0.710[10]
Compound 3cEGFR0.236[10]
Erlotinib (Reference)EGFR0.239[10]

Table 2: Antimicrobial Activity of Imidazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
HL1Staphylococcus aureus625[14]
HL1MRSA1250[14]
HL2Staphylococcus aureus625[14]
HL2Escherichia coli2500[14]
Compound 2cBacillus subtilis6.25[16]
Compound 1bEscherichia coli<6.25[16]
Compound 2aAspergillus niger12.5[16]

Detailed Experimental Protocols

Synthesis of Imidazole Derivatives

4.1.1 General Synthesis of 2,4,5-Trisubstituted Imidazoles (Radziszewski Reaction)

This protocol describes a general method for the synthesis of 2,4,5-triphenylimidazole derivatives.

  • Materials: Benzil, ammonium acetate, substituted benzaldehyde, glacial acetic acid.

  • Procedure:

    • A mixture of benzil (0.025 mol), ammonium acetate (0.129 mol), and a substituted benzaldehyde (0.018 mol) in glacial acetic acid (50 mL) is heated under reflux for 5–6 hours.

    • The reaction mixture is then cooled to room temperature, followed by the addition of water (150 mL).

    • The resulting solid is filtered.

    • The filtrate is neutralized with ammonium hydroxide to precipitate more product.

    • The combined solid products are vacuum dried and recrystallized from absolute ethanol.[17]

4.1.2 Synthesis of Clotrimazole

This protocol outlines a laboratory-scale synthesis of the antifungal drug clotrimazole.

  • Step 1: Synthesis of 2-chlorotriphenylmethyl chloride

    • This intermediate can be prepared through a Friedel-Crafts reaction of o-chlorobenzotrichloride with benzene.

  • Step 2: Synthesis of Clotrimazole

    • To the filtrate containing 2-chlorotriphenylmethyl chloride from the previous step, a solution of 45 g of imidazole in 70 g of triethylamine is added.

    • The mixture is heated to 45-50°C and maintained for 3 hours.

    • After cooling to room temperature, 500 g of water is added with stirring.

    • The aqueous layer is separated, and the organic (benzene) phase is washed with 200 g of water.

    • The benzene layer is evaporated to dryness under vacuum.

    • The crude product is then purified through precipitation as a nitrate salt and subsequent conversion back to the free base.[13]

Biological Assays

4.2.1 MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the imidazole compound and a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1][2][7][18]

4.2.2 Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Protocol:

    • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the imidazole compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

    • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13][14][19]

4.2.3 Western Blot Analysis for PI3K/Akt Pathway Modulation

This technique is used to detect changes in the levels and phosphorylation status of proteins in a signaling pathway.

  • Protocol:

    • Cell Treatment and Lysis: Treat cells with the imidazole inhibitor for various times and concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

    • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR).

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the effect of the inhibitor on pathway activation.[6][20][21]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Ergosterol Biosynthesis Pathway and Azole Inhibition

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Lanosterol_Demethylase->Ergosterol Azole Imidazole Antifungals (e.g., Clotrimazole) Azole->Lanosterol_Demethylase Inhibits EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Imidazole_Inhibitor Imidazole-based EGFR Inhibitor Imidazole_Inhibitor->Dimerization Inhibits PI3K_Akt_mTOR cluster_pathway PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Proliferation Protein Synthesis, Cell Growth S6K->Proliferation Imidazole_Inhibitor Imidazole-based PI3K/Akt Inhibitor Imidazole_Inhibitor->PI3K Inhibits Imidazole_Inhibitor->Akt Inhibits Synthesis_Workflow Start Starting Materials (e.g., Dicarbonyl, Aldehyde, Ammonium Acetate) Reaction Reaction (e.g., Reflux in Glacial Acetic Acid) Start->Reaction Workup Workup (e.g., Precipitation, Filtration) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Final_Product Pure Imidazole Derivative Characterization->Final_Product Anticancer_Screening_Workflow Start Cancer Cell Lines Plating Cell Seeding (96-well plate) Start->Plating Treatment Treatment with Imidazole Compound (Dose-Response) Plating->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Assay Data_Analysis Data Analysis (Absorbance Reading, IC50 Calculation) Assay->Data_Analysis Result Determination of Cytotoxicity Data_Analysis->Result

References

An In-depth Technical Guide to the Investigation of Imidazole Tautomerism Using Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole, a fundamental heterocyclic moiety present in a vast array of biologically active molecules and pharmaceutical compounds, exhibits prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological function. The ability of the proton to reside on either of the two ring nitrogen atoms (N1 or N3) dictates the molecule's hydrogen bonding capabilities, coordination chemistry, and overall electronic properties. A thorough understanding and characterization of this tautomeric equilibrium are therefore paramount in the fields of medicinal chemistry, materials science, and drug development. This technical guide provides a comprehensive overview of the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy—for the elucidation of imidazole tautomerism. This document details experimental protocols, presents quantitative data in a comparative format, and provides visual workflows to aid researchers in the robust characterization of imidazole-containing systems.

The Tautomeric Equilibrium of Imidazole

The tautomerism of the imidazole ring involves the migration of a proton between the two nitrogen atoms, resulting in two distinct, yet rapidly interconverting, forms: the Nπ-H tautomer (proton on the nitrogen further from the side chain in histidine) and the Nτ-H tautomer (proton on the nitrogen closer to the side chain in histidine). In substituted imidazoles, these are often referred to as the 1,4- and 1,5-tautomers, respectively. The position of this equilibrium is highly sensitive to environmental factors such as pH, solvent polarity, temperature, and intermolecular interactions (e.g., hydrogen bonding and metal coordination).

The following diagram illustrates the tautomeric equilibrium of a substituted imidazole and the key factors that influence it.

Tautomerism_Factors cluster_equilibrium Tautomeric Equilibrium cluster_factors Influencing Factors Tautomer1 Nπ-H Tautomer Tautomer2 Nτ-H Tautomer Tautomer1->Tautomer2 pH pH pH->Tautomer1 Solvent Solvent Polarity Solvent->Tautomer1 Temp Temperature Temp->Tautomer1 Hbond Hydrogen Bonding Hbond->Tautomer2 Metal Metal Coordination Metal->Tautomer2

Caption: Factors influencing imidazole tautomeric equilibrium.

Spectroscopic Techniques for Tautomer Analysis

The selection of an appropriate spectroscopic technique is crucial for accurately characterizing the tautomeric state of an imidazole derivative. Each method provides unique insights into the structural and electronic properties of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution and the solid state.[1] 1H, 13C, and 15N NMR can provide detailed information on the relative populations of tautomers and the kinetics of their interconversion.

Experimental Protocol: 1H NMR pH Titration

This protocol is adapted from studies investigating the pH-dependent tautomerism of histidine and related imidazole compounds.[2][3]

  • Sample Preparation:

    • Prepare a stock solution of the imidazole-containing compound (e.g., 10 mM) in D2O.

    • Prepare a series of buffer solutions with varying pD values (e.g., from 2 to 10) using appropriate buffers (e.g., phosphate, acetate).

    • For each pD point, mix a fixed volume of the stock solution with the buffer solution.

  • NMR Data Acquisition:

    • Record 1H NMR spectra for each sample at a constant temperature (e.g., 25 °C).

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Measure the chemical shifts of the imidazole ring protons (C2-H, C4-H, and C5-H) at each pD.

    • Plot the chemical shifts as a function of pD.

    • Fit the titration curves to the Henderson-Hasselbalch equation to determine the macroscopic pKa values.[3]

    • The microscopic pKa values for each tautomer can be estimated by comparing the titration curves with those of N-methylated imidazole derivatives, which lock the tautomeric form.[2]

Quantitative Data: NMR Chemical Shifts and pKa Values

The following table summarizes key NMR data for imidazole and histidine tautomers.

CompoundTautomerNucleusChemical Shift (ppm)ConditionsReference
Methylimidazole4-methyl-1H13C (C4)~135CD2Cl2, 25 °C[4]
13C (C5)~114CD2Cl2, 25 °C[4]
5-methyl-1H13C (C4)~125CD2Cl2, 25 °C[4]
13C (C5)~124CD2Cl2, 25 °C[4]
L-HistidineN1-H-pKa = 6.73Aqueous[2]
N3-H-pKa = 6.12Aqueous[2]
RNAase A His-12N1-H-pKa = 6.2-[5]
N3-H-pKa > 8-[5]
RNAase A His-119N1-H-pKa = 7.0-[5]
N3-H-pKa = 6.4-[5]
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that can distinguish between tautomers. The N-H stretching and bending frequencies, as well as ring breathing modes, are particularly sensitive to the tautomeric form.

Experimental Protocol: FT-IR Analysis of Imidazole Derivatives

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use Attenuated Total Reflectance (ATR) for direct analysis of solids or liquids.

    • For solution studies, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl4, CS2).

  • IR Spectrum Acquisition:

    • Record the FT-IR spectrum over a range of 4000-400 cm-1.

    • Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the N-H stretch (typically 3500-3000 cm-1), C=N stretch (~1680 cm-1), and C=C stretch (~1600-1450 cm-1).[6]

    • Compare the experimental spectrum with theoretical spectra calculated using methods like Density Functional Theory (DFT) to aid in the assignment of vibrational modes to specific tautomers.

Quantitative Data: Characteristic IR Frequencies

Functional GroupVibrational ModeFrequency Range (cm-1)Reference
N-HStretching3500 - 3000[1]
C-H (aromatic)Stretching3100 - 3000[6]
C=NStretching~1681[6]
C=CStretching1599, 1489[6]
Imidazole RingBreathing1098-1220[7]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The π → π* and n → π* transitions of the imidazole ring are sensitive to the tautomeric state and the surrounding environment, a phenomenon known as solvatochromism.[1]

Experimental Protocol: UV-Vis Spectrophotometry

  • Sample Preparation:

    • Prepare a dilute solution of the imidazole compound in a UV-transparent solvent (e.g., water, ethanol, cyclohexane).

    • To study solvatochromic effects, prepare solutions in a range of solvents with varying polarities.

    • To investigate pH effects, use buffered solutions as described in the NMR protocol.

  • UV-Vis Spectrum Acquisition:

    • Record the absorption spectrum over a range of approximately 200-400 nm.

    • Use a quartz cuvette with a defined path length (e.g., 1 cm).

    • Use the pure solvent as a blank.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the observed electronic transitions.

    • Correlate shifts in λmax with changes in solvent polarity or pH to infer the predominant tautomeric form under different conditions.

Quantitative Data: UV-Vis Absorption Maxima

CompoundTransitionλmax (nm)SolventReference
Imidazoleπ → π~209Water[8]
Imidazole-2-carbaldehyden → π~280Water[8]
4-Methyl-imidazole-2-carbaldehyden → π*~282Water[8]
Raman Spectroscopy

Raman spectroscopy, like IR, probes vibrational modes but is based on inelastic scattering of light. It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. Certain Raman bands are diagnostic for differentiating between imidazole tautomers.

Experimental Protocol: Raman Spectroscopic Analysis

  • Sample Preparation:

    • Samples can be solids, liquids, or solutions. For solutions, use a quartz cuvette or capillary tube.

    • For surface-enhanced Raman spectroscopy (SERS), adsorb the sample onto a roughened metal surface (e.g., silver or gold).

  • Raman Spectrum Acquisition:

    • Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm, 785 nm, or UV for resonance Raman).

    • Acquire the spectrum over a relevant Stokes shift range.

  • Data Analysis:

    • Identify the Raman bands characteristic of the different tautomers. For example, band pairs at 1568/1585, 1282/1260, and 983/1004 cm-1 can be used to distinguish between Tautomer-I and Tautomer-II.[9]

    • Monitor changes in the relative intensities of these bands to determine the effect of environmental factors on the tautomeric equilibrium.

Quantitative Data: Diagnostic Raman Bands

TautomerVibrational ModeFrequency (cm-1)Reference
Tautomer-I (N1-H)ν(C4=C5)~1566[9]
ν(Im) breathing + δ(C5H)~1321[9]
β(CH) deformation~983[9]
Tautomer-II (N3-H)ν(C4=C5)~1582[9]
-~1345[9]

Experimental and Logical Workflows

The following diagrams illustrate a general experimental workflow for the spectroscopic investigation of imidazole tautomerism and the logical relationship between sample conditions and expected outcomes.

Experimental_Workflow start Define Imidazole System and Research Question prep Sample Preparation (Vary pH, Solvent, etc.) start->prep nmr NMR Spectroscopy (1H, 13C, 15N) prep->nmr ir_raman Vibrational Spectroscopy (IR and/or Raman) prep->ir_raman uvvis UV-Vis Spectroscopy prep->uvvis data_analysis Spectroscopic Data Analysis nmr->data_analysis ir_raman->data_analysis uvvis->data_analysis interpretation Tautomer Assignment and Equilibrium Characterization data_analysis->interpretation dft Computational Modeling (DFT) (Optional but Recommended) dft->interpretation conclusion Conclusion interpretation->conclusion

Caption: General experimental workflow for spectroscopic analysis.

Logical_Relationship condition Sample Condition (e.g., Low pH, Polar Solvent) protonated Protonated Imidazolium Cation Favored condition->protonated If pH < pKa tautomer_shift Tautomeric Equilibrium Shifts condition->tautomer_shift If pH > pKa spectroscopic_change Observable Spectroscopic Changes protonated->spectroscopic_change tautomer_shift->spectroscopic_change nmr_change NMR: Averaged signals, chemical shift changes spectroscopic_change->nmr_change ir_change IR/Raman: Shift in N-H and ring modes spectroscopic_change->ir_change uv_change UV-Vis: Shift in λmax spectroscopic_change->uv_change conclusion Determination of Dominant Tautomer and pKa nmr_change->conclusion ir_change->conclusion uv_change->conclusion

Caption: Logical flow from sample conditions to spectroscopic outcomes.

Conclusion

The investigation of imidazole tautomerism is a multifaceted challenge that can be effectively addressed through the judicious application of various spectroscopic techniques. NMR spectroscopy provides unparalleled detail on the structure and dynamics of tautomers in solution, while IR and Raman spectroscopies offer sensitive probes of their vibrational characteristics. UV-Vis spectroscopy, through the analysis of electronic transitions, reveals how the tautomeric equilibrium is influenced by the surrounding medium. By integrating these experimental approaches with computational modeling, researchers can achieve a comprehensive understanding of the tautomeric behavior of imidazole-containing molecules. This knowledge is indispensable for rational drug design, the development of novel materials, and a deeper understanding of fundamental biological processes.

References

A Technical Guide to the Synthesis and Characterization of Imidazole-Based Ionic Liquids for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-based ionic liquids (ILs) are a class of organic salts with melting points below 100°C, composed of an imidazolium cation and a variety of anions. Their unique physicochemical properties, such as low volatility, high thermal stability, and tunable solvency, have positioned them as promising materials in numerous scientific fields, including pharmaceutical sciences.[1] The versatility of their structure, allowing for modifications of the imidazolium core and the choice of anion, enables the fine-tuning of their properties for specific applications.[2][3]

In the realm of drug development, imidazole-based ILs are being explored as innovative solutions to long-standing challenges. They have shown significant potential as solubility enhancers for poorly water-soluble active pharmaceutical ingredients (APIs), permeation enhancers for transdermal drug delivery, and even as APIs themselves (API-ILs).[4][5][6] This technical guide provides a comprehensive overview of the synthesis and characterization of imidazole-based ionic liquids, with a focus on their application in the pharmaceutical industry. Detailed experimental protocols, data summaries, and workflow visualizations are presented to aid researchers in this dynamic field.

Synthesis of Imidazole-Based Ionic Liquids

The synthesis of imidazole-based ionic liquids typically involves a two-step process: N-alkylation (quaternization) of an imidazole derivative to form the desired imidazolium cation, followed by anion exchange (metathesis) to introduce the desired anion.

Step 1: N-Alkylation (Quaternization)

This step involves the reaction of an N-substituted imidazole, most commonly 1-methylimidazole, with an alkylating agent, typically an alkyl halide. This reaction leads to the formation of a 1,3-dialkylimidazolium halide salt.[7]

Materials:

  • 1-methylimidazole (≥99%)

  • 1-chlorobutane (≥99%)

  • Ethyl acetate (analytical grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine equimolar amounts of 1-methylimidazole and 1-chlorobutane.[8]

  • Heat the mixture under reflux at 60°C with vigorous stirring for 48 hours.[8]

  • After cooling to room temperature, the product will likely be a viscous liquid or a solid.

  • Wash the crude product twice with ethyl acetate to remove any unreacted starting materials.

  • Remove the remaining ethyl acetate by heating at 60°C under vacuum using a rotary evaporator for 2 hours.[8]

  • The resulting product is 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]).

Step 2: Anion Exchange (Metathesis)

The halide anion of the initially synthesized imidazolium salt can be exchanged with a different anion through a metathesis reaction. This is often performed by reacting the imidazolium halide with a metal salt of the desired anion.[9] The choice of the metal salt and solvent depends on the solubility of the resulting salts.

Materials:

  • 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl])

  • Sodium tetrafluoroborate (NaBF4) (≥98%)

  • Distilled water

  • Dichloromethane (CH2Cl2) (analytical grade)

  • Magnesium sulfate (MgSO4) (anhydrous)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-butyl-3-methylimidazolium chloride (1 equivalent) in distilled water in an Erlenmeyer flask.

  • Add sodium tetrafluoroborate (1.05 equivalents) portion-wise with stirring. The mixture will emulsify and cool.[3]

  • After the mixture returns to room temperature, add dichloromethane and transfer the contents to a separatory funnel.

  • Separate the lower dichloromethane phase. Extract the aqueous phase again with dichloromethane.[3]

  • Combine the organic phases and wash with a small amount of distilled water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) as a viscous liquid.[3]

Synthesis_Workflow cluster_alkylation N-Alkylation (Quaternization) cluster_metathesis Anion Exchange (Metathesis) start Start: 1-Methylimidazole & Alkyl Halide reaction Reaction: Heat under Reflux start->reaction Equimolar amounts wash Purification: Wash with Ethyl Acetate reaction->wash dry Drying: Vacuum Evaporation wash->dry product1 Product: Imidazolium Halide dry->product1 product1_meta Start: Imidazolium Halide product1->product1_meta Intermediate Product dissolve Dissolve in Water product1_meta->dissolve add_salt Add Metal Salt (e.g., NaBF4) dissolve->add_salt extract Liquid-Liquid Extraction (CH2Cl2) add_salt->extract dry_extract Drying & Evaporation extract->dry_extract product2 Final Product: Imidazolium Ionic Liquid dry_extract->product2

General workflow for the synthesis of imidazole-based ionic liquids.

Characterization of Imidazole-Based Ionic Liquids

Thorough characterization is essential to confirm the structure, purity, and physicochemical properties of the synthesized ionic liquids. Common analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, thermal analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC), and measurements of physical properties like viscosity and conductivity.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. ¹H and ¹³C NMR are used to confirm the structure of the imidazolium cation and to check for the presence of impurities.

Sample Preparation:

  • Dry the ionic liquid sample under vacuum at a slightly elevated temperature (e.g., 70°C) for several hours to remove any residual water or solvent.

  • Dissolve a small amount of the dried ionic liquid (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent depends on the solubility of the ionic liquid.

Instrumental Parameters (Example for a 400 MHz spectrometer):

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 200 ppm

Thermal Analysis

Thermal analysis provides information about the thermal stability, melting point, glass transition temperature, and decomposition profile of the ionic liquids.

Thermogravimetric Analysis (TGA):

  • Place a small amount of the dried ionic liquid (5-10 mg) in an alumina or platinum TGA pan.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the weight loss as a function of temperature. The onset of weight loss indicates the decomposition temperature.

Differential Scanning Calorimetry (DSC):

  • Place a small amount of the dried ionic liquid (5-10 mg) in a sealed aluminum DSC pan.

  • Perform a heat-cool-heat cycle. For example, heat from room temperature to 150°C, cool to -100°C, and then heat again to 150°C. A typical heating/cooling rate is 10°C/min.[11]

  • Record the heat flow as a function of temperature. The glass transition (Tg) will appear as a step change in the baseline, and the melting point (Tm) will be observed as an endothermic peak.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_physical Physicochemical Properties start Synthesized Imidazole-Based Ionic Liquid nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Structural Elucidation ftir FTIR Spectroscopy start->ftir Functional Group ID tga Thermogravimetric Analysis (TGA) start->tga Thermal Stability dsc Differential Scanning Calorimetry (DSC) start->dsc Phase Transitions viscosity Viscosity Measurement start->viscosity Flow Properties conductivity Conductivity Measurement start->conductivity Ionic Mobility

Workflow for the characterization of imidazole-based ionic liquids.

Data Presentation: Physicochemical Properties

The properties of imidazole-based ionic liquids are highly dependent on the nature of both the cation and the anion. The following tables summarize key physicochemical data for some common examples.

Ionic LiquidCationAnionMelting Point (°C)Glass Transition (°C)Decomposition Temp. (°C)
[BMIM][Cl] 1-Butyl-3-methylimidazoliumChloride65.1[8]-240.3[8]
[BMIM][BF4] 1-Butyl-3-methylimidazoliumTetrafluoroborate-81[12]-97[12]>300
[BMIM][PF6] 1-Butyl-3-methylimidazoliumHexafluorophosphate-8[13]-76[13]>200[13]
[EMIM][OAc] 1-Ethyl-3-methylimidazoliumAcetate-45[5][10]-~221[1]
Ionic LiquidViscosity (mPa·s at 25°C)Conductivity (mS/cm at 20-25°C)
[BMIM][Cl] High (solid at 25°C)0.46 (at 25°C)[8]
[BMIM][BF4] 103[12]3.15 (at 20°C)[12]
[BMIM][PF6] 310[13]1.37 (at 20°C)[13]
[EMIM][OAc] 93[5][10]2.5 (at 25°C)[5][10]

Applications in Drug Development

The tunable nature of imidazole-based ILs makes them highly attractive for various pharmaceutical applications.

Solubility Enhancement

Many promising drug candidates exhibit poor water solubility, which limits their bioavailability. Imidazole-based ILs can act as powerful solvents or co-solvents to enhance the solubility of such drugs. The mechanism of solubility enhancement often involves a combination of hydrophobic interactions, π-π stacking, and hydrogen bonding between the IL, the drug molecule, and water.[14] For instance, diimidazolium-based ILs have been shown to significantly improve the solubility of the anticancer drug paclitaxel.[14]

Transdermal Drug Delivery

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the penetration of most drugs. Imidazole-based ILs can act as permeation enhancers by disrupting the highly organized lipid structure of the stratum corneum, thereby facilitating the transdermal delivery of APIs.[8] This effect is attributed to the ability of the imidazolium cations to interact with and fluidize the lipid bilayers of the skin.

Drug_Delivery_Mechanisms cluster_solubility Solubility Enhancement cluster_transdermal Transdermal Delivery Enhancement drug_sol Poorly Soluble Drug (API) interaction_sol Molecular Interactions (Hydrophobic, π-π, H-bonding) drug_sol->interaction_sol il_sol Imidazole-Based Ionic Liquid il_sol->interaction_sol complex Soluble Drug-IL Complex interaction_sol->complex bioavailability Increased Bioavailability complex->bioavailability drug_trans Topically Applied Drug (API) sc Stratum Corneum (Lipid Barrier) drug_trans->sc il_trans Imidazole-Based Ionic Liquid il_trans->sc disruption Disruption of Lipid Bilayer sc->disruption Interaction permeation Enhanced Drug Permeation disruption->permeation systemic Systemic Absorption permeation->systemic

Logical relationships in the application of imidazole-based ILs in drug delivery.
Active Pharmaceutical Ingredients (API-ILs)

A particularly innovative approach is the synthesis of API-ILs, where the API itself is one of the ions in the ionic liquid structure. This can lead to liquid forms of drugs that are otherwise solid, potentially overcoming issues with polymorphism and improving bioavailability.[4]

Conclusion

Imidazole-based ionic liquids represent a versatile and promising platform for addressing key challenges in drug development. Their tunable synthesis allows for the creation of task-specific materials with optimized properties for applications ranging from solubility and permeation enhancement to the development of novel liquid drug forms. The detailed protocols and characterization workflows provided in this guide are intended to facilitate further research and innovation in this exciting field, ultimately contributing to the development of safer and more effective medicines. However, it is crucial to consider the biocompatibility and potential toxicity of these compounds, which can vary significantly with their structure.[10][15] Further research into the long-term effects and environmental impact of these ionic liquids is necessary for their successful translation into clinical applications.

References

Luminescent Properties of Transition Metal-Imidazole Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the luminescent properties of transition metal-imidazole complexes, focusing on their synthesis, photophysical characteristics, and the experimental methodologies used for their evaluation. The unique photophysical and photochemical properties of these complexes, largely stemming from metal-to-ligand charge transfer (MLCT) transitions, have positioned them as promising candidates for a wide range of applications, including bioimaging, chemical sensing, and photodynamic therapy (PDT). This document is intended to serve as a detailed resource for professionals engaged in the research and development of novel therapeutic and diagnostic agents.

Core Photophysical Properties

The luminescence of transition metal-imidazole complexes is primarily governed by the nature of the metal center, the coordinating ligands, and the overall geometry of the complex. Typically, d⁶ transition metals like ruthenium(II) and iridium(III) form octahedral complexes that exhibit strong luminescence. The imidazole moiety and its derivatives are versatile ligands that can be readily modified to fine-tune the electronic and steric properties of the resulting complexes, thereby influencing their absorption and emission characteristics.

The key photophysical parameters for these complexes include their absorption maxima (λ_abs), emission maxima (λ_em), photoluminescence quantum yields (Φ_PL), and excited-state lifetimes (τ). These properties are crucial for determining the suitability of a complex for a specific application. For instance, complexes with high quantum yields and long lifetimes are desirable for bioimaging applications to ensure high signal-to-noise ratios. For PDT, the ability of the complex to generate reactive oxygen species upon photoexcitation is of paramount importance.

Quantitative Photophysical Data

The following tables summarize the key photophysical data for a selection of luminescent transition metal-imidazole complexes reported in the literature.

Table 1: Photophysical Properties of Luminescent Iridium(III)-Imidazole Complexes

Complexλ_abs (nm)λ_em (nm)Φ_PL (%)τ (μs)SolventReference
[Ir(ppy)₂(pim)]⁺~380, 450511-56032.9 - 91.11.02 - 1.52Dichloromethane[1]
[Ir(dfppy)₂(pim)]⁺~370, 460~470-500--Dichloromethane[1]
[Ir(C^N)₂(N^N)]⁺-540-610>60 (for some)-Dichloromethane[2]

ppy = 2-phenylpyridinato; dfppy = 2-(2,4-difluorophenyl)pyridinato; pim = 2-(2-pyridyl)imidazole; C^N = cyclometalating ligand; N^N = ancillary ligand.

Table 2: Photophysical Properties of Luminescent Ruthenium(II)-Imidazole Complexes

Complexλ_abs (nm)λ_em (nm)Φ_PL (%)τ (μs)SolventReference
[(bpy)₂Ru(H₂Imdc)]⁺~450~620--Acetonitrile-water[3]
[Ru(tpy)(phen)(5NIM)]⁺~460~640--Acetonitrile[4]
[Ru(tpy)(dmp)(5NIM)]⁺~460~640--Acetonitrile[4]

bpy = 2,2'-bipyridine; H₂Imdc = imidazole-4,5-dicarboxylic acid; tpy = terpyridine; phen = phenanthroline; dmp = 2,9-dimethyl-1,10-phenanthroline; 5NIM = 5-nitroimidazolate.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of luminescent transition metal-imidazole complexes and the characterization of their photophysical properties.

Synthesis of Cyclometalated Iridium(III)-Imidazole Complexes

A general and widely adopted method for the synthesis of cationic iridium(III) complexes of the type [Ir(C^N)₂(N^N)]⁺ involves a two-step procedure.[5][6][7]

Step 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [Ir(C^N)₂Cl]₂

  • Reactants: Iridium(III) chloride hydrate (IrCl₃·nH₂O) and the desired cyclometalating ligand (e.g., 2-phenylpyridine, ppy).

  • Solvent: A mixture of 2-ethoxyethanol and water (typically 3:1 v/v).

  • Procedure:

    • Suspend IrCl₃·nH₂O and 2.5 equivalents of the cyclometalating ligand in the solvent mixture.

    • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the chloro-bridged dimer as a solid.

    • Collect the solid by filtration, wash with methanol and diethyl ether, and dry under vacuum.

Step 2: Synthesis of the Mononuclear Iridium(III) Complex, [Ir(C^N)₂(N^N)]⁺

  • Reactants: The chloro-bridged iridium(III) dimer [Ir(C^N)₂Cl]₂, the desired imidazole-containing ancillary ligand (N^N, e.g., 2-(2-pyridyl)imidazole), and a salt to facilitate anion exchange (e.g., KPF₆ or NH₄PF₆).

  • Solvent: A mixture of dichloromethane and methanol (typically 1:1 or 2:1 v/v).

  • Procedure:

    • Dissolve the iridium(III) dimer and a slight excess (2.2 equivalents) of the ancillary ligand in the solvent mixture.

    • Stir the solution at room temperature or reflux for 4-12 hours under an inert atmosphere.

    • After cooling to room temperature, add a saturated aqueous solution of KPF₆ or NH₄PF₆ to precipitate the desired complex.

    • Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization of Photophysical Properties

UV-Visible Absorption Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare solutions of the complex in a suitable solvent (e.g., dichloromethane, acetonitrile) with concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.

  • Measurement:

    • Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

    • Use the pure solvent as a reference.

    • The molar extinction coefficients (ε) can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[8]

Steady-State Emission Spectroscopy

  • Instrumentation: A spectrofluorometer equipped with a light source (e.g., xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Sample Preparation: Use the same solutions prepared for UV-Vis absorption measurements. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

  • Measurement:

    • Excite the sample at a wavelength corresponding to an absorption maximum.

    • Record the emission spectrum over a suitable wavelength range, typically starting from ~10 nm above the excitation wavelength.

    • The emission spectrum should be corrected for the wavelength-dependent response of the detector.

Photoluminescence Quantum Yield (Φ_PL) Measurement (Relative Method)

  • Principle: The quantum yield of an unknown sample is determined by comparing its integrated emission intensity to that of a well-characterized standard with a known quantum yield.[9][10]

  • Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_PL = 0.546) or [Ru(bpy)₃]Cl₂ in water (Φ_PL = 0.028).

  • Procedure:

    • Prepare solutions of the sample and the standard with absorbance values at the excitation wavelength below 0.1.

    • Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for both the sample and the standard.

    • Measure the corrected emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, etc.).

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Emission Spectroscopy (Luminescence Lifetime Measurement)

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup with a fast detector.

  • Procedure:

    • Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp).

    • Monitor the decay of the emission intensity over time.

    • The luminescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the intensity I(t) at time t is given by I(t) = I₀ * exp(-t/τ), where I₀ is the initial intensity.

Visualizations of Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental workflows relevant to the study of luminescent transition metal-imidazole complexes.

G Figure 1. Jablonski Diagram for a d⁶ Metal Complex S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (hν') T1->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating the key photophysical processes in a d⁶ transition metal complex.

G Figure 2. Metal-to-Ligand Charge Transfer (MLCT) cluster_ground Ground State cluster_excited Excited State metal_d Metal d-orbitals (HOMO) ligand_pi_star Ligand π* orbitals (LUMO) metal_d->ligand_pi_star Photon (hν) Absorption

Caption: Schematic of the Metal-to-Ligand Charge Transfer (MLCT) process.

G Figure 3. Experimental Workflow for Synthesis and Characterization start Start: Precursor Selection (Metal Salt & Ligands) synthesis Synthesis of Complex start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification structural Structural Characterization (NMR, Mass Spec, X-ray) purification->structural photophysical Photophysical Characterization (UV-Vis, Emission, Lifetime, QY) purification->photophysical application Application Testing (Bioimaging, Sensing, etc.) structural->application photophysical->application

Caption: General experimental workflow for the synthesis and characterization of luminescent transition metal-imidazole complexes.

References

Pharmacological Profiling of Drugs Containing an Imidazole Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. It is a prevalent scaffold in a vast array of biologically active molecules, including the essential amino acid histidine, and is a core component of numerous approved drugs.[1] The unique electronic and structural properties of the imidazole ring, such as its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow it to interact with a wide range of biological targets, including enzymes and receptors.[2][3] This versatility has led to the development of imidazole-containing drugs with diverse pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antihistaminic properties.[4][5]

This technical guide provides a comprehensive overview of the pharmacological profiling of drugs containing an imidazole ring. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the key methodologies, data interpretation, and signaling pathways associated with this important class of therapeutic agents. The guide includes structured data tables for easy comparison of quantitative data, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows using the DOT language for Graphviz.

Anticancer Activity

A significant number of imidazole-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[6][7]

Kinase Inhibition

Many imidazole derivatives are designed as competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[8] The imidazole scaffold can form key interactions within the ATP-binding pocket of kinases.[2][9]

The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) of representative imidazole-containing compounds against various protein kinases.

Compound IDTarget KinaseIC50 (nM)Ki (nM)Reference(s)
SB203580p38α MAPK5038[2][9]
SB203580p38β MAPK500-[2]
Compound 1p38 MAP Kinase50-[8]
Compound 7p38 MAP Kinase45-[8]
Compound 3jVEGFR-270-[3][6]
Compound 4cVEGFR-2475-[10]
Compound 4dVEGFR-2618-[10]
Compound 12EGFRWT-14.5[11]
Compound 12EGFRT790M-35.4[11]

This protocol outlines a general method for determining the IC50 of an imidazole compound against a target kinase using a TR-FRET-based assay.

Materials:

  • Target kinase (e.g., recombinant human p38α MAPK)

  • Biotinylated kinase substrate (e.g., biotin-ATF-2)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test imidazole compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Stop solution (e.g., 50 mM EDTA in kinase assay buffer)

  • Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)

  • 384-well, low-volume, white microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of the test imidazole compound in 100% DMSO.

  • Dispense 50 nL of each compound concentration into the wells of a 384-well plate. Include wells for a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Add 5 µL of a 2X solution of the target kinase and biotinylated substrate in kinase assay buffer to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in kinase assay buffer to each well.

  • Incubate the reaction mixture for 60 minutes at room temperature.[8]

  • Stop the kinase reaction by adding 5 µL of the stop solution.

  • Add 5 µL of the detection reagents (Europium-labeled antibody and SA-APC) diluted in a suitable detection buffer.

  • Incubate for 60 minutes at room temperature to allow for signal development.[8]

  • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.

  • Calculate the ratio of the emission signals and determine the IC50 values by fitting the data to a four-parameter logistic equation.

The following diagram illustrates the p38 MAPK signaling cascade and the point of inhibition by the pyridinyl imidazole compound SB203580. SB203580 acts as an ATP-competitive inhibitor of p38α and p38β.[2][9][12]

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., Cytokines, Stress MAPKKK MAPKKK (e.g., MEKK, MLK) Receptor->MAPKKK Activation MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38_MAPK p38 MAPK (α, β) MKK3_6->p38_MAPK Phosphorylation MAPKAPK2 MAPKAPK-2 p38_MAPK->MAPKAPK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2) p38_MAPK->Transcription_Factors Phosphorylation SB203580 SB203580 SB203580->p38_MAPK ATP-competitive inhibition Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Modulation

p38 MAPK signaling pathway and inhibition by SB203580.

Cytotoxicity against Cancer Cell Lines

The cytotoxic effect of imidazole-containing compounds is a primary indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability.

The following table presents the IC50 values for various imidazole derivatives against a panel of human cancer cell lines.

Compound IDMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)Reference(s)
Compound 5< 5< 5< 5-[13][14]
Compound 4a15.2 ± 1.123.7 ± 1.519.8 ± 1.3-[13][14]
Compound 4b12.8 ± 0.918.9 ± 1.216.5 ± 1.1-[13][14]
Compound 220.170.33-0.15[15]
Compound 24--0.058-[15]
Compound 479.96--2.29[15]

This protocol describes the steps for evaluating the cytotoxicity of an imidazole compound against an adherent cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test imidazole compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well, clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test imidazole compound in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[16]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with compound B->D C Prepare serial dilutions of imidazole compound C->D E Incubate for 48-72 hours D->E F Add MTT solution E->F G Incubate for 4 hours F->G H Remove medium G->H I Add DMSO to dissolve formazan H->I J Measure absorbance at 570 nm I->J K Calculate % viability and IC50 value J->K

Workflow for the MTT cytotoxicity assay.

Inhibition of Angiogenesis (VEGF Signaling)

Several imidazole-based compounds inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical process for tumor growth and metastasis.[5][17] These inhibitors often target the tyrosine kinase activity of VEGF receptors (VEGFRs).[18][19][20]

The following diagram illustrates the VEGF signaling pathway and the mechanism of action of imidazole-based VEGFR tyrosine kinase inhibitors.

VEGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization TK_Domain Tyrosine Kinase Domain VEGFR->TK_Domain Autophosphorylation PLC PLCγ TK_Domain->PLC PI3K PI3K TK_Domain->PI3K Ras Ras TK_Domain->Ras Transcription Gene Transcription PLC->Transcription Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Imidazole_TKI Imidazole-based VEGFR-TKI Imidazole_TKI->TK_Domain Inhibition

VEGF signaling pathway and inhibition by a tyrosine kinase inhibitor.

Antifungal Activity

The primary mechanism of action for most imidazole antifungal drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[21][22] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[7]

Experimental Protocol: In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of imidazole compounds against fungal CYP51. The assay measures the conversion of the substrate lanosterol to its demethylated product.

Materials:

  • Recombinant fungal CYP51 (e.g., from Candida albicans)

  • Cytochrome P450 reductase

  • NADPH

  • Lanosterol (substrate)

  • Test imidazole compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., ketoconazole)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.1, containing 25% glycerol)[21]

  • Extraction solvent (e.g., hexane)

  • HPLC system with a UV detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and cytochrome P450 reductase.

  • Add the test imidazole compound at various concentrations to the reaction mixture. Include a positive control and a vehicle control (DMSO).

  • Pre-incubate the mixture for a short period at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding lanosterol and NADPH.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.[23]

  • Stop the reaction by adding a strong base (e.g., KOH).

  • Extract the sterols from the reaction mixture using an organic solvent like hexane.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase.

  • Analyze the sample by HPLC to separate and quantify the remaining lanosterol and the demethylated product.

  • Calculate the percentage of inhibition for each compound concentration by comparing the amount of product formed to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anti-inflammatory Activity

Certain imidazole derivatives exhibit anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.

Data Presentation: COX-2 Inhibitory Activity of Imidazole Derivatives

The following table summarizes the IC50 values and selectivity indices (SI) for imidazole-based COX inhibitors.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference(s)
Compound 5l> 1008.2> 12.1[24]
PYZ16-0.5210.73[7]
Imrecoxib0.1150.0186.39[25]
Celecoxib9.40.08117.5[24]

GPCR Modulation

The imidazole ring is a key feature of many compounds that interact with G protein-coupled receptors (GPCRs), acting as either agonists or antagonists. A prominent example is the antihistaminic activity of imidazole derivatives that antagonize the histamine H1 receptor.

Data Presentation: Histamine H1 Receptor Antagonism by Imidazole Derivatives
CompoundReceptorIC50 (nM)pA2 / pKPReference(s)
AstemizoleHistamine H14-[20]
FUB 372 derivativeHistamine H1-6.81[26]
Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs

This protocol describes a cell-based assay to measure the activation or inhibition of a Gq-coupled GPCR by monitoring changes in intracellular calcium levels.

Materials:

  • Mammalian cell line stably or transiently expressing the target Gq-coupled GPCR (e.g., HEK293 cells expressing the histamine H1 receptor)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test imidazole compound (agonist or antagonist)

  • Known agonist for the target receptor

  • 96-well, black, clear-bottom microplates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed the cells into a 96-well plate and incubate overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • For antagonist screening, pre-incubate the cells with the test imidazole compound for a specified time.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compound (for agonist screening) or the known agonist (for antagonist screening) to the wells.

  • Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.

  • Analyze the data by calculating the change in fluorescence from baseline. For agonists, determine the EC50 value. For antagonists, determine the IC50 value by measuring the inhibition of the agonist-induced response.[2][6][8]

ADME-Tox Profiling

In addition to pharmacological activity, the profiling of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial in drug development. For imidazole-containing drugs, particular attention is often paid to potential inhibition of cytochrome P450 enzymes and off-target effects such as hERG channel inhibition.[27][28]

Experimental Protocol: hERG Channel Inhibition Assay (Thallium Flux Assay)

This protocol outlines a cell-based, high-throughput assay to assess the potential of an imidazole compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.[10][29][30]

Materials:

  • Cell line stably expressing the hERG channel (e.g., hERG-U2OS or hERG-HEK293)

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ dye)

  • Assay buffer

  • Stimulation buffer containing thallium

  • Test imidazole compound

  • Positive control inhibitor (e.g., astemizole)

  • 1536-well microplates

  • Kinetic fluorescence plate reader

Procedure:

  • Seed the hERG-expressing cells into a 1536-well plate.

  • Load the cells with the thallium-sensitive dye.

  • Add the test imidazole compound at various concentrations.

  • Incubate the plate for a defined period.

  • Place the plate in the kinetic plate reader and add the stimulation buffer containing thallium.

  • Immediately measure the fluorescence intensity kinetically.

  • Calculate the rate of thallium influx and determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for hERG channel inhibition.

Conclusion

The pharmacological profiling of drugs containing an imidazole ring is a multifaceted process that requires a diverse array of in vitro and cell-based assays. This guide has provided a framework for this process, encompassing key therapeutic areas, detailed experimental protocols, and the visualization of relevant signaling pathways. By systematically evaluating the interactions of imidazole derivatives with their biological targets and assessing their cellular effects, researchers can gain a comprehensive understanding of their therapeutic potential and advance the development of novel and effective medicines.

References

Methodological & Application

Van Leusen Imidazole Synthesis: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Abstract

The Van Leusen imidazole synthesis is a powerful and versatile method for the preparation of substituted imidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This reaction typically involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) reagent with an aldimine.[1] This document provides detailed experimental protocols for the standard two-step synthesis and the one-pot, three-component variation. It also includes a summary of the reaction's substrate scope and reported yields, as well as diagrams illustrating the reaction mechanism and experimental workflow.

Introduction

Imidazole and its derivatives are fundamental heterocyclic scaffolds found in numerous natural products and pharmacologically active molecules.[1] The Van Leusen imidazole synthesis, first reported in 1977, has become a widely adopted strategy for the synthesis of 1,4,5-trisubstituted imidazoles due to its operational simplicity, broad substrate scope, and the ready availability of the starting materials.[1] The core of this reaction is the use of tosylmethyl isocyanide (TosMIC), a stable and odorless solid, which serves as a three-atom synthon.[1] The reaction can be performed as a two-step process, involving the pre-formation of an aldimine followed by the addition of TosMIC, or as a more convergent one-pot, three-component reaction (vL-3CR) where the aldimine is generated in situ.[2]

Reaction Mechanism

The mechanism of the Van Leusen imidazole synthesis proceeds through a series of well-defined steps. The key reagent, TosMIC, possesses a reactive isocyanide carbon, an acidic methylene group, and a good leaving group (p-toluenesulfinate).[2] The generally accepted mechanism is as follows:

  • Deprotonation of TosMIC: In the presence of a base, the acidic proton on the methylene group of TosMIC is abstracted to form a stabilized carbanion.

  • Nucleophilic Attack: The TosMIC anion then acts as a nucleophile, attacking the electrophilic carbon of the aldimine.

  • Cyclization: An intramolecular cyclization occurs to form a five-membered imidazoline intermediate.

  • Elimination: The final step involves the elimination of p-toluenesulfinic acid from the imidazoline intermediate, leading to the formation of the aromatic imidazole ring.

Caption: Reaction mechanism of the Van Leusen imidazole synthesis.

Experimental Protocols

General Considerations
  • Reagents: Aldehydes, amines, and TosMIC are commercially available or can be synthesized using standard literature procedures. Solvents should be of appropriate grade and dried if necessary, although the reaction can tolerate some water.[2]

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yields, especially when using strong bases.

  • Safety: TosMIC is a stable solid but should be handled in a well-ventilated fume hood. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Protocol 1: Two-Step Synthesis of 1,4,5-Trisubstituted Imidazoles

This protocol involves the pre-formation of the aldimine before the addition of TosMIC.

Step 1: Aldimine Formation

  • To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or DMF), add the primary amine (1.0 - 1.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The formation of the imine can be monitored by TLC or NMR. In many cases, the imine is not isolated and is used directly in the next step.

Step 2: Imidazole Formation

  • To the solution containing the pre-formed aldimine, add TosMIC (1.0 - 1.2 eq) and a base (e.g., K₂CO₃, 1.5 - 2.0 eq).

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up:

    • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude imidazole can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: One-Pot, Three-Component Synthesis (vL-3CR)

This protocol is more efficient as it combines the aldimine formation and imidazole synthesis in a single step.

  • To a flask containing a solution of the aldehyde (1.0 eq) and the primary amine (1.0 - 1.2 eq) in a suitable solvent (e.g., DMF, methanol), stir at room temperature for approximately 30 minutes to allow for in situ imine formation.

  • Add TosMIC (1.0 - 1.2 eq) and the base (e.g., K₂CO₃, 1.5 - 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete as monitored by TLC.

  • Follow the same work-up and purification procedures as described in Protocol 1.

Experimental_Workflow cluster_protocol1 Protocol 1: Two-Step Synthesis cluster_protocol2 Protocol 2: One-Pot (vL-3CR) P1_Start Start P1_Step1 Mix Aldehyde and Amine in Solvent (e.g., MeOH) P1_Start->P1_Step1 P1_Step2 Stir at RT (30 min - 2h) (In situ Imine Formation) P1_Step1->P1_Step2 P1_Step3 Add TosMIC and Base (e.g., K2CO3) P1_Step2->P1_Step3 P1_Step4 Heat to Reflux (Monitor by TLC) P1_Step3->P1_Step4 P1_Workup Work-up: - Add H2O - Extract with Organic Solvent - Wash with Brine - Dry and Concentrate P1_Step4->P1_Workup P1_Purify Purification: Column Chromatography P1_Workup->P1_Purify P1_End End: Pure Imidazole P1_Purify->P1_End P2_Start Start P2_Step1 Mix Aldehyde, Amine, TosMIC, and Base in Solvent (e.g., DMF) P2_Start->P2_Step1 P2_Step2 Heat to 80°C (Monitor by TLC) P2_Step1->P2_Step2 P2_Workup Work-up: - Add H2O - Extract with Organic Solvent - Wash with Brine - Dry and Concentrate P2_Step2->P2_Workup P2_Purify Purification: Column Chromatography P2_Workup->P2_Purify P2_End End: Pure Imidazole P2_Purify->P2_End

References

Application of Imidazole Derivatives as Corrosion Inhibitors for Steel: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing imidazole derivatives as effective corrosion inhibitors for steel. Imidazole and its derivatives have emerged as a significant class of corrosion inhibitors due to the presence of heteroatoms (nitrogen) and π-electrons in their aromatic ring structure, which facilitate strong adsorption onto metal surfaces.[1][2] This strong adsorption forms a protective barrier, mitigating the corrosive effects of aggressive environments.[2][3] These compounds are effective in various acidic and saline media and are considered environmentally friendly alternatives to traditional toxic inhibitors.[1][4]

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by imidazole derivatives involves the adsorption of the inhibitor molecules onto the steel surface.[3][5] This adsorption can occur through two main types of interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the sharing of electrons between the d-orbitals of the iron atoms on the steel surface and the lone pair of electrons on the nitrogen atoms, as well as the π-electrons of the imidazole ring.[1]

This adsorption process forms a protective film that acts as a barrier, isolating the steel from the corrosive medium and thereby reducing the corrosion rate.[3][5] The effectiveness of the inhibition is influenced by the molecular structure of the imidazole derivative, including the presence of various functional groups, which can enhance the electron density on the imidazole ring and promote stronger adsorption.[6]

cluster_steel Steel Surface cluster_inhibitor Imidazole Derivative H+ H⁺ Fe Fe H+->Fe Cathodic Reaction (H₂ evolution) Cl- Cl⁻ Cl-->Fe Anodic Reaction (Fe dissolution) Imidazole Imidazole (with N lone pairs & π-electrons) Imidazole->Fe Adsorption (Physisorption & Chemisorption) start Start prep Prepare & Weigh Steel Coupons start->prep immerse_blank Immerse in Blank Corrosive Solution prep->immerse_blank immerse_inhibitor Immerse in Inhibitor Solution prep->immerse_inhibitor expose Expose for Specified Time & Temp immerse_blank->expose immerse_inhibitor->expose clean_weigh Clean & Reweigh Coupons expose->clean_weigh calc_cr Calculate Corrosion Rate (CR) clean_weigh->calc_cr calc_ie Calculate Inhibition Efficiency (IE%) calc_cr->calc_ie end End calc_ie->end cluster_tafel Potentiodynamic Polarization cluster_eis Electrochemical Impedance Spectroscopy start Start setup Three-Electrode Cell Setup start->setup stabilize Stabilize at Open Circuit Potential setup->stabilize scan Apply Potential Scan stabilize->scan freq_scan Apply AC Voltage over Frequency Range stabilize->freq_scan analyze_tafel Analyze Tafel Plot (E_corr, i_corr) scan->analyze_tafel calc_ie Calculate Inhibition Efficiency analyze_tafel->calc_ie analyze_eis Analyze Nyquist/Bode Plots (R_ct, C_dl) freq_scan->analyze_eis analyze_eis->calc_ie end End calc_ie->end

References

Application Notes and Protocols for N-Heterocyclic Carbenes from Imidazoles in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-heterocyclic carbenes (NHCs) derived from imidazoles in organocatalysis. Imidazole-based NHCs have emerged as versatile and powerful catalysts for a wide range of organic transformations, offering unique reactivity and selectivity.[1][2] This guide will cover key applications, detailed experimental procedures for seminal reactions, and quantitative data to facilitate the adoption and adaptation of these methods in research and development settings.

Introduction to Imidazole-Based NHC Organocatalysis

N-heterocyclic carbenes are a class of stable carbenes that have found widespread use as ligands for transition metals and as organocatalysts.[1][2] Among the various NHC scaffolds, those derived from imidazole precursors are particularly noteworthy due to their strong electron-donating ability and tunable steric and electronic properties.[3][4] The catalytic cycle of NHCs typically involves the nucleophilic attack of the carbene on an electrophile, most commonly an aldehyde, to generate a key reactive intermediate known as the Breslow intermediate.[1][5][6] This intermediate, an acyl anion equivalent, is central to a variety of carbon-carbon bond-forming reactions, including the benzoin condensation and the Stetter reaction.

The reactivity of imidazole-derived NHCs can be modulated by the substituents on the nitrogen atoms of the imidazole ring.[7] Bulky substituents, such as mesityl groups, can enhance catalyst stability and influence stereoselectivity in asymmetric transformations.[1][8] Chiral backbones can be incorporated into the imidazole scaffold to create highly effective asymmetric catalysts.[1][8][9]

Key Applications and Reaction Protocols

The Benzoin Condensation

The benzoin condensation is a classic carbon-carbon bond-forming reaction that involves the dimerization of two aldehydes to form an α-hydroxy ketone.[7][10] Imidazole-derived NHCs are highly efficient catalysts for this transformation.

A vial equipped with a stirring bar is charged with an imidazolium salt precatalyst (5-20 mol%) and a base (e.g., potassium tert-butoxide, DBU, 1.0-1.2 equivalents relative to the precatalyst) in an anhydrous solvent (e.g., THF, CH2Cl2) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at room temperature for 15-30 minutes to generate the active NHC catalyst in situ. The aldehyde substrate (1.0 equivalent) is then added, and the reaction is stirred at the specified temperature (room temperature to 60 °C) for 2-24 hours. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired benzoin product.

Table 1: Imidazole-Derived NHC-Catalyzed Homo-Benzoin Condensation of Benzaldehyde

EntryCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
11,3-Dimesitylimidazolium chloride (10)KHMDSTHF1295[2]
21,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (5)DBUCH2Cl2692[11]
31,3-Di-tert-butylimidazolium chloride (10)t-BuOKTHF2488[2]
41-Ethyl-3-methylimidazolium chloride (20)DBUNeat290[10]
The Stetter Reaction

The Stetter reaction is the conjugate addition of an aldehyde to a Michael acceptor, catalyzed by an NHC.[12] This reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds and related structures.

To a solution of the aldehyde-tethered Michael acceptor (1.0 equivalent) in an anhydrous and degassed solvent (e.g., THF, dioxane) under an inert atmosphere is added the imidazolium salt precatalyst (5-20 mol%) and a base (e.g., DBU, Cs2CO3, 1.0-1.2 equivalents relative to the precatalyst). The reaction mixture is stirred at the specified temperature (room temperature to 100 °C) for 12-48 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclized product.

Table 2: Enantioselective Intramolecular Stetter Reaction Catalyzed by Chiral Imidazolium Precatalysts

EntrySubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
12-(E)-3-Phenylpropenoxy)benzaldehydeChiral Imidazolium Salt 1 (10)DBUToluene60247585[1]
22-((E)-3-(4-Nitrophenyl)allyloxy)benzaldehydeChiral Imidazolium Salt 2 (20)Cs2CO3Dioxane80486892[6]
3N-((E)-Cinnamyl)-N-(2-formylphenyl)formamideChiral Imidazolium Salt 1 (10)KHMDSTHF25128290[1]

Synthesis of Imidazolium Precatalysts

The synthesis of imidazolium salts is a crucial first step for the generation of NHC catalysts. A variety of methods exist for their preparation.

Synthesis of a Chiral N-Mesityl Aminoindanol-Derived Imidazolium Salt

This protocol describes the synthesis of a chiral imidazolium salt that has shown high efficacy in asymmetric catalysis.[1][8]

The synthesis starts from commercially available (1S,2R)-cis-aminoindanol.

  • N-Formylation: To a solution of (1S,2R)-cis-aminoindanol in ethyl formate, the mixture is heated to reflux for 12 hours. The solvent is then removed under reduced pressure to give the N-formyl derivative.

  • Epoxidation: The N-formyl derivative is dissolved in a suitable solvent like dichloromethane, and m-CPBA is added portion-wise at 0 °C. The reaction is stirred overnight at room temperature.

  • Intramolecular Epoxide Opening: The epoxide is then treated with a base such as sodium hydride in THF to induce intramolecular cyclization.

  • Oxidation: The resulting alcohol is oxidized to the corresponding ketone using an oxidizing agent like Dess-Martin periodinane.

  • Imidazolium Ring Formation: The ketone is reacted with mesitylamine and paraformaldehyde in the presence of an acid catalyst (e.g., camphorsulfonic acid) in a solvent like toluene with azeotropic removal of water. The resulting intermediate is then treated with an acid (e.g., HClO4) to afford the final imidazolium perchlorate salt.[1]

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycle of the benzoin condensation and a general workflow for an NHC-catalyzed reaction.

Benzoin_Condensation cluster_catalyst_generation Catalyst Generation cluster_catalytic_cycle Catalytic Cycle Imidazolium Imidazolium Salt NHC N-Heterocyclic Carbene (NHC) Imidazolium->NHC - H+ Base Base Aldehyde1 Aldehyde (RCHO) NHC->Aldehyde1 Nucleophilic Attack Breslow_Int Breslow Intermediate Aldehyde1->Breslow_Int Proton Transfer Aldehyde2 Aldehyde (RCHO) Breslow_Int->Aldehyde2 Nucleophilic Attack Benzoin_Adduct Benzoin Adduct Breslow_Int->Benzoin_Adduct Adduct Tetrahedral Adduct Benzoin Benzoin Product Benzoin_Adduct->Benzoin Proton Transfer Benzoin->NHC Catalyst Regeneration

Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.

Experimental_Workflow start Start setup Reaction Setup: - Imidazolium Precatalyst - Base - Anhydrous Solvent - Inert Atmosphere start->setup generation In situ NHC Generation (Stir 15-30 min) setup->generation addition Substrate Addition generation->addition reaction Reaction (Specified Temp & Time) addition->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Caption: General experimental workflow for an NHC-catalyzed reaction.

Conclusion

N-heterocyclic carbenes derived from imidazoles are powerful and versatile organocatalysts for a variety of important synthetic transformations. The protocols and data presented in these application notes provide a starting point for researchers to explore the utility of imidazole-based NHCs in their own synthetic endeavors. The modularity in the synthesis of the imidazolium precatalysts allows for fine-tuning of the catalyst structure to achieve desired reactivity and selectivity, making it a valuable tool in modern organic synthesis and drug development.

References

Application Notes and Protocols: Imidazole-Based Fluorescent Sensors for Zinc Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of imidazole-based fluorescent sensors for the detection and quantification of zinc ions (Zn²⁺). This document includes an overview of the sensing mechanism, detailed experimental protocols for sensor synthesis and application, and a summary of key performance data.

Introduction

Zinc is an essential trace element involved in a myriad of biological processes, and its dysregulation is associated with numerous diseases. Consequently, the development of sensitive and selective methods for Zn²⁺ detection is of paramount importance in biological research and drug development. Imidazole-based fluorescent sensors have emerged as a powerful tool for this purpose due to their high sensitivity, selectivity, and operational simplicity.[1][2][3][4][5] These sensors typically operate on a "turn-on" fluorescence mechanism, where the fluorescence intensity increases significantly upon binding to Zn²⁺. This response is often attributed to the chelation-enhanced fluorescence (CHEF) effect or the inhibition of photoinduced electron transfer (PET).[6][7] The imidazole moiety, with its nitrogen donor atoms, provides a selective binding site for Zn²⁺.[6][8]

Signaling Pathway of Imidazole-Based Zinc Sensors

The general mechanism involves the binding of Zn²⁺ to the nitrogen atoms of the imidazole ring and often other nearby donor atoms, forming a stable complex. This complexation event restricts intramolecular rotation and suppresses non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield.

G General Signaling Pathway of Imidazole-Based Zinc Sensors cluster_sensor Sensor (Low Fluorescence) cluster_complex Sensor-Zn²⁺ Complex (High Fluorescence) Sensor Imidazole-based Fluorescent Sensor PET Photoinduced Electron Transfer (PET) Active Sensor->PET Quenching Rotation Intramolecular Rotation Sensor->Rotation Quenching Complex Sensor-Zn²⁺ Complex Sensor->Complex Binding Fluorescence_low Low Fluorescence Sensor->Fluorescence_low PET_inhibited PET Inhibited Complex->PET_inhibited Rotation_restricted Rotation Restricted Complex->Rotation_restricted Fluorescence_high High Fluorescence (Turn-on Response) Complex->Fluorescence_high Zn2 Zn²⁺ Zn2->Complex

Caption: Signaling pathway of a typical imidazole-based "turn-on" fluorescent sensor for zinc ions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative imidazole-based sensor and its application in Zn²⁺ detection.

Synthesis of a Benzothiazole-Linked Imidazole Sensor (BIPP)

This protocol is based on the synthesis of a benzothiazole-linked imidazole pyridine (BIPP) sensor.[6]

Materials:

  • 2-aminothiophenol

  • Salicylaldehyde

  • Ethanol (EtOH)

  • Other necessary reagents and solvents

Procedure:

  • Dissolve 2-aminothiophenol (1.1 ml, 1 mmol) and salicylaldehyde (1 ml, 1 mmol) in 15 ml of ethanol.[6]

  • Reflux the reaction mixture for 5 hours.[6]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, a white solid product, 2-(benzo[d]thiazol-2-yl)phenol (BTP), will be obtained.[6]

  • Further reaction steps to link the imidazole moiety would follow, as detailed in the specific literature.

General Protocol for Fluorescence Measurements

Materials:

  • Imidazole-based fluorescent sensor stock solution (e.g., 1 mM in DMSO)

  • HEPES buffer (or other appropriate buffer, pH ~7.4)

  • Zinc chloride (ZnCl₂) stock solution (e.g., 10 mM in deionized water)

  • Other metal ion stock solutions (for selectivity studies)

  • Quartz cuvettes

  • Fluorometer

Procedure:

  • Prepare a working solution of the sensor (e.g., 10 µM) in a suitable buffer (e.g., 3:7 HEPES buffer:DMSO).[2][9]

  • Record the fluorescence spectrum of the sensor solution.

  • Incrementally add aliquots of the Zn²⁺ stock solution to the sensor solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate (typically a few seconds to minutes).[6]

  • Record the fluorescence spectrum after each addition.

  • For selectivity studies, add solutions of other metal ions to the sensor solution and record the fluorescence response.[6]

  • For competition studies, add Zn²⁺ to a solution containing the sensor and other potentially interfering ions.

G Experimental Workflow for Zinc Ion Detection Start Start Prepare_Sensor Prepare Sensor Stock Solution Start->Prepare_Sensor Prepare_Buffer Prepare Buffer (e.g., HEPES) Start->Prepare_Buffer Prepare_Zn Prepare Zn²⁺ Stock Solution Start->Prepare_Zn Working_Solution Prepare Sensor Working Solution Prepare_Sensor->Working_Solution Prepare_Buffer->Working_Solution Measure_Blank Measure Fluorescence of Sensor Alone Working_Solution->Measure_Blank Add_Zn Add Aliquots of Zn²⁺ Measure_Blank->Add_Zn Measure_Fluorescence Record Fluorescence Spectrum Add_Zn->Measure_Fluorescence Measure_Fluorescence->Add_Zn Repeat for Titration Data_Analysis Data Analysis (Titration Curve, LOD) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the detection of zinc ions using an imidazole-based fluorescent sensor.

Protocol for Intracellular Zinc Imaging

This protocol provides a general guideline for using imidazole-based sensors for imaging Zn²⁺ in living cells.[1][10][11]

Materials:

  • Cultured cells (e.g., HeLa, DU-145)[1]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Imidazole-based sensor stock solution

  • Zinc chloride (ZnCl₂) or a zinc ionophore (e.g., pyrithione)

  • Fluorescence microscope

Procedure:

  • Seed cells on a suitable imaging dish or plate and culture overnight.

  • Wash the cells with PBS.

  • Incubate the cells with the imidazole-based sensor (e.g., 5-10 µM in serum-free medium) for a specified time (e.g., 30 minutes) at 37°C.

  • Wash the cells with PBS to remove excess sensor.

  • Image the cells using a fluorescence microscope with appropriate excitation and emission filters.

  • To induce an increase in intracellular Zn²⁺, treat the cells with a solution of ZnCl₂ or a zinc ionophore and image the change in fluorescence.

Data Presentation

The performance of different imidazole-based fluorescent sensors for Zn²⁺ can be compared using several key parameters.

Sensor Name/ReferenceFluorophore CoreDetection Limit (LOD)Binding Constant (Ka) / Dissociation Constant (Kd)Quantum Yield (Φ) (Free vs. Bound)Stoichiometry (Sensor:Zn²⁺)
BIPP [5][6]Benzothiazole-imidazole2.36 x 10⁻⁸ M[5]Not explicitly statedNot explicitly stated1:1[6]
HL [1]Imidazole-Schiff base31.044 nMNot explicitly statedNot explicitly statedNot explicitly stated
IIED [2][9][12]Isoindole-imidazole0.073 µM[2][9][12]3 x 10⁴ M⁻¹[9]0.036 to 0.69[2][9]1:1[2][9][12]
NAHH [1]Naphthalene-imidazole3.02 x 10⁻⁷ M8.48 x 10⁴ M⁻¹Not explicitly stated1:1[1]
TYMN [13]Thiazole-naphthalene0.0311 µMNot explicitly statedNot explicitly stated1:2[13]

Troubleshooting

  • Low Fluorescence Signal:

    • Check the pH of the buffer, as the fluorescence of many sensors is pH-dependent.[2][6]

    • Ensure the sensor is not degraded; store stock solutions properly.

    • Increase the concentration of the sensor or Zn²⁺.

  • High Background Fluorescence:

    • Ensure complete removal of unbound sensor during cell imaging wash steps.

    • Use a buffer with low autofluorescence.

  • Lack of Selectivity:

    • Some imidazole-based sensors may show cross-reactivity with other metal ions like Cd²⁺ or Cu²⁺.[8][13] Perform thorough selectivity and competition experiments.

    • Consider using a chelating agent to mask interfering ions if appropriate for the application.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Imidazole-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-containing peptides, particularly those incorporating the amino acid histidine, are crucial in a vast array of biological processes. The unique properties of the imidazole side chain, including its aromaticity, pKa near physiological pH, and ability to coordinate with metal ions, make it a key player in enzyme catalysis, protein-protein interactions, and receptor binding. The solid-phase peptide synthesis (SPPS) of these peptides, however, presents unique challenges, primarily due to the reactivity of the imidazole group, which can lead to side reactions and racemization.[1]

These application notes provide a comprehensive guide to the successful solid-phase synthesis of imidazole-containing peptides. We will delve into the common challenges, compare various protection strategies for the histidine side chain, and provide detailed protocols for synthesis, cleavage, and purification, using the biologically significant peptide Angiotensin II as a primary example.

Challenges in the SPPS of Imidazole-Containing Peptides

The primary challenges in the synthesis of peptides containing histidine are:

  • Racemization: The imidazole ring of histidine can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-enantiomers, compromising the biological activity of the final peptide.[2][3]

  • Side-Chain Acylation: The nucleophilic nature of the unprotected imidazole ring can lead to undesired acylation by the activated C-terminus of the incoming amino acid.[3]

  • Modification during Cleavage: During the final cleavage from the resin, the imidazole ring can be susceptible to modification by scavengers used in the cleavage cocktail.

Strategies for Histidine Protection

Effective protection of the imidazole side chain is paramount to mitigate these challenges. The choice of protecting group is a critical decision that influences the efficiency, purity, and stereochemical integrity of the synthesized peptide. Below is a comparison of commonly used protecting groups for the imidazole side chain of histidine in Fmoc-based SPPS.

Data Presentation: Comparison of Histidine Protecting Groups

Protecting GroupStructureKey AdvantagesKey Disadvantages
Trityl (Trt) Widely used, commercially available, and provides good steric hindrance to reduce side-chain acylation.Prone to significant racemization, especially with prolonged activation times and at elevated temperatures.
tert-Butoxycarbonyl (Boc) Significantly suppresses racemization by protecting the Nπ-nitrogen of the imidazole ring.[2]Can be more expensive than Trt-protected histidine.
Benzyloxymethyl (Bom) Effective at preventing racemization.Requires harsh cleavage conditions (e.g., hydrogenolysis) which may not be compatible with other protecting groups.
Dinitrophenyl (Dnp) Robust protection, suitable for Boc-SPPS.Removal requires specific and potentially harsh nucleophilic cleavage conditions (e.g., thiolysis).

Quantitative Comparison of Racemization

The choice of protecting group has a significant impact on the level of racemization observed during the coupling of histidine.

Histidine DerivativeCoupling Conditions% D-Isomer (Racemization)Reference
Fmoc-His(Trt)-OH50°C, 10 min coupling6.8%[2]
Fmoc-His(Boc)-OH50°C, 10 min coupling0.18%[2]
Fmoc-His(Trt)-OH90°C, 2 min coupling>16%[2]
Fmoc-His(Boc)-OH90°C, 2 min coupling0.81%[2]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8%[4]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3%[4]

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), a potent vasoconstrictor peptide that plays a critical role in the renin-angiotensin system.

Workflow for Solid-Phase Peptide Synthesis of Angiotensin II

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Start Synthesis Wash1 Wash (DMF) Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Wash2 Wash (DMF) Wash2->Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Complete Cleavage Cleavage from Resin (TFA/TIPS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation in cold Ether Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization AngiotensinII_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Response Vasoconstriction, Aldosterone Secretion, Cell Growth & Proliferation Ca2_ER->Response Leads to PKC->Response Leads to

References

Efficient Synthesis of Polysubstituted Imidazoles via Multicomponent Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polysubstituted imidazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[1][2] Traditional multi-step syntheses of these complex molecules often suffer from drawbacks such as low yields, harsh reaction conditions, and the generation of significant waste. Multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative, allowing for the construction of complex molecular scaffolds in a single, atom-economical step from three or more starting materials.[3][4] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous reagents.[5][6]

This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted imidazoles using various catalytic MCRs. These protocols are designed to be readily implemented in a research or drug development setting.

Key Multicomponent Reactions for Imidazole Synthesis

The most prominent MCR for synthesizing polysubstituted imidazoles is the Debus-Radziszewski reaction and its variations. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[6][7] By substituting the ammonia source with a primary amine, N-substituted imidazoles can be readily obtained.[7]

Modern advancements have introduced a variety of catalysts to improve the efficiency and selectivity of these reactions, including Lewis acids, Brønsted acids, solid-supported catalysts, and nanocatalysts.[3][8][9] These catalysts often allow for milder reaction conditions and improved yields.

Experimental Protocols

Protocol 1: Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles using HBF₄-SiO₂ as a Catalyst

This protocol describes the synthesis of 2,4,5-trisubstituted imidazoles via a three-component reaction of a 1,2-diketone, an aldehyde, and ammonium acetate, catalyzed by silica-supported fluoroboric acid (HBF₄-SiO₂).[8][10]

Materials:

  • 1,2-Diketone (e.g., Benzil)

  • Aldehyde (e.g., Benzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • HBF₄-SiO₂ catalyst

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the 1,2-diketone (2.5 mmol), aldehyde (2.5 mmol), and ammonium acetate (5 mmol, 2 equivalents).

  • Add the HBF₄-SiO₂ catalyst (2 mol%).

  • Heat the reaction mixture at 120 °C in an oil bath under neat (solvent-free) conditions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically within 15-30 minutes), cool the reaction mixture to room temperature.

  • Add water to the flask to precipitate the crude product.

  • Collect the solid product by filtration and wash with water.

  • Purify the crude product by recrystallization from aqueous ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[10]

Protocol 2: Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using ZSM-11 Zeolite as a Reusable Catalyst

This protocol outlines the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles using a recyclable ZSM-11 zeolite catalyst under solvent-free conditions.[11]

Materials:

  • Benzil (1 mmol)

  • Substituted Aldehyde (1 mmol)

  • Aniline or other primary amine (1 mmol)

  • Ammonium acetate (3 mmol)

  • ZSM-11 zeolite catalyst (activated at 550 °C for 5 hours)

Procedure:

  • In a 50 ml round-bottom flask, add benzil (1 mmol), the desired aldehyde (1 mmol), the primary amine (1 mmol), and ammonium acetate (3 mmol).

  • Add the activated ZSM-11 zeolite catalyst (0.05 g).

  • Heat the mixture in an oil bath at 110 °C with continuous stirring for approximately 30 minutes under solvent-free conditions.[11]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add an appropriate solvent (e.g., ethyl acetate) to dissolve the product.

  • Filter the mixture to recover the ZSM-11 catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization to yield the pure 1,2,4,5-tetrasubstituted imidazole.

Protocol 3: Ultrasound-Assisted Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using Nanocrystalline MgAl₂O₄

This protocol utilizes sonochemistry for an efficient, one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles catalyzed by nanocrystalline magnesium aluminate.[12]

Materials:

  • 1,2-Diketone (e.g., Benzil) (1 mmol)

  • Aldehyde (1 mmol)

  • Primary aromatic amine (4 mmol)

  • Ammonium acetate (4 mmol)

  • Nanocrystalline MgAl₂O₄ (0.05 g)

  • Ethanol (2 mL)

Procedure:

  • In a 50 mL flask, combine the 1,2-diketone (1 mmol), aldehyde (1 mmol), primary aromatic amine (4 mmol), and ammonium acetate (4 mmol).

  • Add the nanocrystalline MgAl₂O₄ catalyst (0.05 g) and ethanol (2 mL).

  • Immerse the flask in an ultrasound bath (50 kHz) and sonicate the mixture at 60 °C. The temperature can be regulated using a water bath.[12]

  • Monitor the reaction by TLC.

  • Upon completion, add water to the reaction mixture.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent to obtain the pure tetrasubstituted imidazole.[13]

Data Presentation

The following tables summarize quantitative data for the synthesis of polysubstituted imidazoles under various catalytic conditions, allowing for easy comparison of reaction efficiency.

Table 1: Comparison of Catalysts for the Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles

CatalystCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)Reference
HBF₄-SiO₂21201592[10]
LiBF₄101202090[10]
MnO₂/FeSO₄-Room Temp-Excellent[14]
Fuller's Earth-100120-300Good[3]
p-TSA5Reflux (Ethanol)-High[15]

Table 2: Comparison of Conditions for the Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
ZSM-11 Zeolite0.05 gSolvent-free11030 minHigh[11]
Nanocrystalline MgAl₂O₄0.05 gEthanol60 (Ultrasound)-High[12]
HBF₄-SiO₂-----[8]
γ-Fe₂O₃-SO₃H-----[5]
Preyssler-type heteropoly acid-Reflux (Ethanol)-High[16]

Visualizations

The following diagrams illustrate the general workflows for the multicomponent synthesis of polysubstituted imidazoles.

MCR_Workflow_Trisubstituted cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification Diketone 1,2-Diketone Reaction One-Pot Reaction (Catalyst, Heat) Diketone->Reaction Aldehyde Aldehyde Aldehyde->Reaction Ammonia Ammonium Acetate Ammonia->Reaction Workup Work-up (Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 2,4,5-Trisubstituted Imidazole Purification->Product

Caption: General workflow for the three-component synthesis of 2,4,5-trisubstituted imidazoles.

MCR_Workflow_Tetrasubstituted cluster_reactants Starting Materials cluster_process Reaction cluster_product Product & Purification Diketone 1,2-Diketone Reaction One-Pot, Four-Component Reaction (Catalyst, Heat) Diketone->Reaction Aldehyde Aldehyde Aldehyde->Reaction Amine Primary Amine Amine->Reaction Ammonia Ammonium Acetate Ammonia->Reaction Workup Work-up & Catalyst Recovery Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 1,2,4,5-Tetrasubstituted Imidazole Purification->Product

Caption: General workflow for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles.

Conclusion

Multicomponent reactions offer a highly efficient, versatile, and environmentally friendly approach to the synthesis of polysubstituted imidazoles. The protocols and data presented herein provide a practical guide for researchers in academia and industry to access these valuable heterocyclic scaffolds. The use of modern catalytic systems, including solid-supported and nanocatalysts, further enhances the utility of MCRs, enabling the development of extensive libraries of imidazole derivatives for drug discovery and other applications. The continued exploration of novel MCRs and catalysts will undoubtedly lead to even more powerful synthetic tools for accessing molecular complexity.

References

Application Notes and Protocols for Late-Stage Functionalization of Imidazole Cores in Drug Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to engage in various biological interactions. Late-stage functionalization (LSF) of this core within a complex drug molecule offers a powerful strategy to rapidly generate analogues with improved potency, selectivity, metabolic stability, and other pharmacokinetic properties. This approach avoids de novo synthesis for each new derivative, thereby accelerating the drug discovery and development pipeline. These notes provide an overview and detailed protocols for key transition-metal-catalyzed methods for the late-stage C-H functionalization of imidazole-containing drug molecules.

Key Methodologies for Late-Stage Imidazole Functionalization

Several powerful catalytic systems have been developed for the direct C-H functionalization of imidazoles. The primary focus of these application notes will be on three widely applicable and robust methods:

  • Palladium-Catalyzed C-H Arylation: A versatile method for introducing aryl and heteroaryl groups, which can significantly modulate the pharmacological profile of a drug molecule.

  • Nickel-Catalyzed C-H Arylation and Alkenylation: A more cost-effective alternative to palladium catalysis that also allows for the introduction of alkenyl groups, providing access to different chemical space.

  • Iridium-Catalyzed C-H Borylation: This method installs a versatile boronate ester handle that can be subsequently converted to a wide range of functionalities through well-established cross-coupling reactions.

The following sections will provide detailed experimental protocols, quantitative data on substrate scope and yields, and graphical representations of the workflows and reaction mechanisms.

Diagrams of Key Processes

The following diagrams illustrate the general workflow and mechanisms of the discussed late-stage functionalization techniques.

LSF_Workflow cluster_start Starting Material cluster_reaction Late-Stage Functionalization cluster_product Product Start Imidazole-Containing Drug Molecule Reaction C-H Activation/ Functionalization Start->Reaction Catalyst, Reagent, Conditions Product Functionalized Drug Analogue Reaction->Product New C-C or C-X Bond

General workflow for late-stage functionalization of imidazole-containing drugs.

Pd_Catalyzed_Arylation cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Imidazole Imidazole Drug (R-H) CMB C-H Activation/ CMD Imidazole->CMB ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd Pd0 Pd(0) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII PdII->CMB RedElim Reductive Elimination CMB->RedElim RedElim->Pd0 Catalyst Regeneration ArylatedImidazole Arylated Imidazole (R-Ar) RedElim->ArylatedImidazole Byproduct H-X RedElim->Byproduct

Simplified catalytic cycle for Palladium-catalyzed C-H arylation.

Ir_Catalyzed_Borylation cluster_reactants_boryl Reactants cluster_catalyst_boryl Catalytic Cycle cluster_products_boryl Products Imidazole_boryl Imidazole Drug (R-H) OxAdd_boryl Oxidative Addition (C-H) Imidazole_boryl->OxAdd_boryl Diboron B2pin2 Borylation_step Borylation Diboron->Borylation_step Ir_cat [Ir] Ir_cat->OxAdd_boryl Ir_Intermediate H-[Ir]-R OxAdd_boryl->Ir_Intermediate Ir_Intermediate->Borylation_step RedElim_boryl Reductive Elimination Borylation_step->RedElim_boryl RedElim_boryl->Ir_cat Catalyst Regeneration BorylatedImidazole Borylated Imidazole (R-Bpin) RedElim_boryl->BorylatedImidazole HBpin H-Bpin RedElim_boryl->HBpin

Application Notes and Protocols: Imidazole Derivatives in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole and its derivatives have emerged as a versatile class of compounds in the development of efficient and stable dye-sensitized solar cells (DSSCs). Their inherent aromaticity, electron-rich nature, and tunable electronic properties make them excellent candidates for various components within the DSSC architecture, primarily as sensitizing dyes, but also as components of electrolytes and as co-adsorbents. The structural flexibility of the imidazole core allows for strategic molecular engineering to optimize light absorption, electron injection, and charge transport, thereby enhancing the overall power conversion efficiency (PCE) of the solar cell. These compounds offer advantages such as relatively simple synthesis, good thermal and photochemical stability, and the potential for cost-effective production.[1][2]

This document provides detailed application notes on the use of imidazole derivatives in DSSCs, summarizing key performance data and outlining comprehensive experimental protocols for their synthesis, and the fabrication and characterization of DSSCs.

Data Presentation: Performance of Imidazole-Based Dyes in DSSCs

The following tables summarize the photovoltaic performance of various imidazole derivatives reported in the literature. These tables provide a comparative overview of key performance parameters, including Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).

Dye CodeDonor Moietyπ-BridgeAcceptor/Anchor GroupPCE (%)Voc (V)Jsc (mA/cm²)FFReference
CD-4 TriphenylamineImidazole2-Cyanoacrylic acid4.110.638.600.75[3]
PP3 -Imidazole with alkyl chain substitution-2.010.000733.750.739[3][4]
PP2 -Imidazole with nitrobenzene substitution-0.960.000081.590.616[3][4]
Dpa-Cy DiphenylamineImidazoleCyanoacetic acid1.700.534.480.72[5]
DPI-T 6,9-dimethoxy-1H-phenanthro[9,10-d]imidazoleThienylCyanoacetic acid1.28---[6]
BPI-T 4,5-bis(4-methoxyphenyl)-1H-imidazoleThienylCyanoacetic acid0.32---[6]
BPI-P 4,5-bis(4-methoxyphenyl)-1H-imidazolePhenyleneCyanoacetic acid0.18---[6]
DS-1 1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole-2-(4-nitrophenyl)1.750.6534.740.567[7]

Experimental Protocols

This section details the methodologies for the synthesis of a representative imidazole-based dye and the subsequent fabrication and characterization of a dye-sensitized solar cell.

Protocol 1: Synthesis of a D-π-A Imidazole-Based Dye (e.g., CD-4 derivative)

This protocol is a generalized procedure based on methodologies reported for dyes with a Donor-π-Acceptor (D-π-A) architecture.[3]

Materials:

  • 4-(diphenylamino)benzaldehyde (Donor)

  • 4,5-bis(4-methoxyphenyl)-1H-imidazole-2-carbaldehyde (π-Bridge precursor)

  • 2-cyanoacetic acid (Acceptor)

  • Piperidine

  • Acetonitrile

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the Imidazole π-Bridge: The synthesis of the imidazole π-bridge can be achieved through a multi-step reaction or a one-pot condensation. A common method involves the reaction of a diketone, an aldehyde, and ammonium acetate.

  • Coupling of Donor, π-Bridge, and Acceptor:

    • Dissolve the donor aldehyde and the imidazole π-bridge precursor in a suitable solvent such as acetonitrile or ethanol.

    • Add a catalytic amount of piperidine to the mixture.

    • Stir the reaction mixture at reflux for 8-12 hours under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add the acceptor group (2-cyanoacetic acid) and continue to reflux for another 4-6 hours.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the steps for constructing a DSSC using the synthesized imidazole-based dye.[3][4]

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Synthesized imidazole-based dye

  • Solvent for dye solution (e.g., a mixture of acetonitrile and tert-butanol)

  • Co-adsorbent (e.g., chenodeoxycholic acid - CDCA)

  • Electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Platinized counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

  • Screen printer or doctor-blade setup

  • Furnace

  • Solar simulator

  • Potentiostat/Galvanostat

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Deposit a compact layer of TiO₂ on the FTO substrate by a method like spin coating or spray pyrolysis, followed by sintering at 450-500°C.

    • Deposit a transparent layer of nanocrystalline TiO₂ (around 10-15 µm thick) on top of the compact layer using screen printing or the doctor-blade technique.

    • Sinter the TiO₂-coated FTO glass in a furnace, gradually increasing the temperature to 500°C and maintaining it for 30 minutes to ensure good particle necking and removal of organic binders.

    • Optionally, treat the sintered TiO₂ film with a TiCl₄ solution to improve performance.

  • Dye Sensitization:

    • Immerse the cooled TiO₂ photoanode into a solution of the imidazole-based dye (typically 0.3-0.5 mM) in a suitable solvent. It is common to add a co-adsorbent like CDCA to the dye solution to prevent dye aggregation.

    • Keep the photoanode in the dye solution for 12-24 hours at room temperature to ensure complete dye loading.

    • After sensitization, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules and dry it.

  • Assembly of the DSSC:

    • Assemble the dye-sensitized photoanode with a platinized counter electrode, separated by a thin thermoplastic sealant.

    • Heat the assembly to melt the sealant and bond the two electrodes together, leaving small holes for electrolyte injection.

    • Introduce the electrolyte into the cell through the pre-drilled holes via vacuum backfilling.

    • Seal the holes with a small piece of sealant and a cover glass.

  • Characterization of the DSSC:

    • Measure the current density-voltage (J-V) characteristics of the fabricated DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator.

    • From the J-V curve, determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.

    • Perform Electrochemical Impedance Spectroscopy (EIS) to investigate the charge transfer processes at the TiO₂/dye/electrolyte interface.

    • Measure the Incident Photon-to-Current Conversion Efficiency (IPCE) to determine the quantum efficiency of the cell at different wavelengths.

Visualizations

Working Principle of a Dye-Sensitized Solar Cell

DSSC_Workflow Sunlight Sunlight (hν) Dye Imidazole Dye (S) Sunlight->Dye 1. Light Absorption TiO2_CB TiO₂ Conduction Band Dye->TiO2_CB 2. Electron Injection FTO FTO Electrode TiO2_CB->FTO 3. Electron Transport External_Load External Load FTO->External_Load 4. External Circuit Counter_Electrode Counter Electrode (Pt) External_Load->Counter_Electrode Electrolyte_Ox Oxidized Mediator (I₃⁻) Counter_Electrode->Electrolyte_Ox 6. Mediator Reduction Electrolyte_Red Redox Mediator (I⁻) Dye_Ox Oxidized Dye (S⁺) Electrolyte_Red->Dye_Ox 5. Dye Regeneration Imidazole_Dye_Structure Donor Electron Donor (e.g., Triphenylamine) Pi_Bridge π-Conjugated Bridge (Imidazole Derivative) Donor->Pi_Bridge Acceptor Electron Acceptor/Anchor (e.g., Cyanoacrylic Acid) Pi_Bridge->Acceptor TiO2 TiO₂ Surface Acceptor->TiO2 Anchoring DSSC_Fabrication_Workflow Start Start FTO_Cleaning FTO Substrate Cleaning Start->FTO_Cleaning TiO2_Deposition TiO₂ Paste Deposition (Doctor Blade/Screen Printing) FTO_Cleaning->TiO2_Deposition Sintering Sintering at 500°C TiO2_Deposition->Sintering Dye_Sensitization Dye Sensitization (12-24h immersion) Sintering->Dye_Sensitization Assembly Cell Assembly with Counter Electrode Dye_Sensitization->Assembly Electrolyte_Filling Electrolyte Injection Assembly->Electrolyte_Filling Sealing Cell Sealing Electrolyte_Filling->Sealing Characterization Photovoltaic Characterization (J-V, IPCE, EIS) Sealing->Characterization End End Characterization->End

References

Application Notes and Protocols for High-Throughput Screening of Imidazole Libraries for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making them a major focus for drug discovery.[1][2] The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds due to its unique electronic properties and ability to engage in various non-covalent interactions.[3][2][4] Consequently, imidazole-based compound libraries are a valuable resource for the discovery of novel kinase inhibitors.[4][5][6] High-throughput screening (HTS) provides an efficient platform for the rapid evaluation of large chemical libraries to identify promising lead compounds for kinase inhibitor development.[1][4]

These application notes provide a comprehensive overview of the methodologies and protocols for conducting a high-throughput screening campaign to identify and characterize imidazole-based kinase inhibitors.

Data Presentation

The following tables represent hypothetical quantitative data that could be generated from a primary HTS campaign and subsequent dose-response confirmation for a lead imidazole-based compound.

Table 1: Primary High-Throughput Screening Data for an Imidazole Library against Target Kinase A

Compound IDPrimary Screen Inhibition (%) at 10 µMHit Confirmation (Triplicate Average %)Z'-factor
IM-00188850.82
IM-00212150.79
IM-00395920.85
IM-00455520.81
Staurosporine (Control)99980.88

Table 2: Dose-Response (IC50) Data for Confirmed Hits against Target Kinases A and B

Compound IDTarget KinaseIC50 (µM)
IM-001Kinase A1.5
IM-003Kinase A0.9
IM-003Kinase B> 50
Staurosporine (Control)Kinase A0.05
Staurosporine (Control)Kinase B0.08

Experimental Protocols

General High-Throughput Screening (HTS) Workflow for Kinase Inhibition

This protocol describes a generic, fluorescence-based biochemical assay to screen for inhibitors of a target kinase. A common method is to measure the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Target Kinase (e.g., recombinant human Kinase A)

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[4]

  • Test Compounds (imidazole library dissolved in DMSO)

  • Positive Control (e.g., Staurosporine)

  • Negative Control (DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay, Promega)[4]

  • 384-well microplates (low-volume, white)

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compounds from the imidazole library in 100% DMSO.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of the test compound, positive control, or negative control into the wells of a 384-well plate.[4]

  • Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate solution in assay buffer to each well.[4]

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the kinase.[4]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in assay buffer to each well.[4]

  • Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[4]

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the detection reagent.[4]

  • Luminescence Measurement: Incubate for 40 minutes at room temperature and measure the luminescence signal using a plate reader.[4]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

Dose-Response Assay for Hit Confirmation

This protocol is used to determine the potency (IC50 value) of the "hit" compounds identified in the primary screen.

Protocol:

  • Serial Dilution: Create a serial dilution of the hit compounds in 100% DMSO (e.g., 10-point, 3-fold dilution series).[4]

  • Compound Dispensing: Dispense 20 nL of each concentration into a 384-well plate in triplicate.[4]

  • Assay Procedure: Follow steps 3-8 of the general HTS workflow.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration.

  • IC50 Determination: Fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Kinase Receptor Tyrosine Kinase Extracellular_Signal->Receptor_Kinase Binds and Activates Upstream_Kinase Upstream Kinase (e.g., RAF) Receptor_Kinase->Upstream_Kinase Phosphorylates MEK_Kinase MEK Kinase Upstream_Kinase->MEK_Kinase Phosphorylates ERK_Kinase ERK Kinase (Target for Inhibition) MEK_Kinase->ERK_Kinase Phosphorylates Transcription_Factor Transcription Factor ERK_Kinase->Transcription_Factor Translocates and Phosphorylates Imidazole_Inhibitor Imidazole-based Inhibitor Imidazole_Inhibitor->ERK_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: A representative kinase signaling pathway and the point of inhibition by an imidazole-based compound.

Experimental Workflow Diagram

HTS_Workflow Start Start: Imidazole Compound Library Compound_Prep Compound Preparation (Stock Solution in DMSO) Start->Compound_Prep Primary_Screen Primary HTS Assay (e.g., ADP-Glo) Compound_Prep->Primary_Screen Data_Analysis_1 Data Analysis (Calculate % Inhibition) Primary_Screen->Data_Analysis_1 Hit_ID Hit Identification Data_Analysis_1->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Confirmed Hits Data_Analysis_2 Data Analysis (Curve Fitting) Dose_Response->Data_Analysis_2 Lead_Compound End: Lead Compound Data_Analysis_2->Lead_Compound

Caption: A general workflow for the high-throughput screening of kinase inhibitors from an imidazole library.

Logical Relationship Diagram

Logical_Relationship Imidazole_Library Imidazole Library HTS High-Throughput Screening Imidazole_Library->HTS Input Primary_Hits Primary Hits HTS->Primary_Hits Identifies Hit_Confirmation Hit Confirmation & Validation Primary_Hits->Hit_Confirmation Input for Validated_Hits Validated Hits Hit_Confirmation->Validated_Hits Generates SAR_Studies Structure-Activity Relationship (SAR) Validated_Hits->SAR_Studies Basis for Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Informs

Caption: The logical progression from an imidazole library to lead optimization in kinase inhibitor discovery.

References

Application Notes and Protocols for the Analytical Characterization of Imidazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of imidazole isomers utilizing a range of analytical techniques. The accurate identification and differentiation of imidazole isomers are critical in pharmaceutical development, quality control, and various research applications due to the diverse biological activities these compounds exhibit.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of imidazole isomers, particularly for positional isomers and enantiomers. Its versatility allows for the analysis of a broad spectrum of imidazole derivatives in various matrices.[1]

Application Note: Quality Control and Chiral Separation

HPLC is extensively used for the quality control of imidazole-based active pharmaceutical ingredients (APIs) and their intermediates by separating the main component from its impurities, which are often isomers.[1] For chiral imidazole derivatives, specialized chiral stationary phases are employed to resolve enantiomers, which is crucial as different enantiomers can have distinct pharmacological and toxicological profiles.[2][3]

A common application is the simultaneous determination of multiple imidazole anti-infective drugs in pharmaceutical formulations.[4] Reversed-phase HPLC with UV detection is a robust and widely available method for this purpose.[5] For highly sensitive and selective analysis, especially in complex matrices like biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[5][6]

Experimental Protocol: Reversed-Phase HPLC for Imidazole Isomers

This protocol is a general guideline for the separation of imidazole isomers, such as 2-methylimidazole and 4-methylimidazole.[1]

1. Sample Preparation:

  • Accurately weigh a sample containing the imidazole isomers.

  • Dissolve the sample in a suitable solvent (e.g., mobile phase, methanol, or acetonitrile).

  • Dilute the solution to a known concentration that falls within the linear range of the calibration curve.

  • For complex matrices like creams or ointments, a solid-phase extraction (SPE) cleanup step may be necessary.[5]

2. Standard Preparation:

  • Prepare individual standard stock solutions of each imidazole isomer in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solutions to cover a desired concentration range (e.g., 10-100 mg/L).[1]

3. Chromatographic Conditions:

  • Chromatographic System: HPLC with a Diode Array Detector (DAD) or UV detector.[1][5]

  • Column: A reversed-phase column such as Supersil-ODS-B or Thermo Scientific® BDS Hypersil C8 (5 µm, 250 × 4.6 mm).[1][5]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution. For example, acetonitrile and an ionic reagent solution (pH 3.5) containing 16 mmol/L of sodium dodecyl sulfate and 17 mmol/L of potassium dihydrogen phosphate at a 40:60 volume ratio.[1] Another example is methanol and 0.025 M KH2PO4 (70:30, v/v), adjusted to pH 3.20 with phosphoric acid.[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: Ambient or controlled (e.g., 35 °C).[7]

  • Detection Wavelength: A wavelength appropriate for the analytes (e.g., 210 nm or 300 nm).[5][7]

  • Injection Volume: 20 µL.[5]

4. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the prepared standards.

  • Determine the concentration of each isomer in the sample by comparing its peak area to the calibration curve using an external standard method.[1]

Quantitative Data Summary: HPLC Analysis of Imidazole Isomers
CompoundLinearity Range (mg/L)Detection Limit (mg/L)Average Recovery (%)RSD (%) (n=8)Reference
Imidazole10-1000.02100 (at 20 mg/L), 99.2 (at 100 mg/L)0.27[1]
2-Methylimidazole10-1000.02Not Reported0.27[1]
4-Methylimidazole10-1000.03Not Reported0.27[1]
SecnidazoleNot Specified0.41 µg/mLNot SpecifiedNot Specified[4]
OmeprazoleNot Specified0.13 µg/mLNot SpecifiedNot Specified[4]
AlbendazoleNot Specified0.18 µg/mLNot SpecifiedNot Specified[4]
FenbendazoleNot Specified0.15 µg/mLNot SpecifiedNot Specified[4]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification SamplePrep Sample Preparation (Dissolution, Dilution, SPE) HPLC HPLC System (Pump, Injector, Column, Detector) SamplePrep->HPLC StandardPrep Standard Preparation (Stock & Working Solutions) StandardPrep->HPLC DataAcq Data Acquisition HPLC->DataAcq CalCurve Calibration Curve Construction DataAcq->CalCurve Quant Isomer Quantification DataAcq->Quant CalCurve->Quant

Caption: Workflow for the separation and quantification of imidazole isomers using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile imidazole isomers. It offers high resolution and sensitivity, making it suitable for identifying and quantifying isomers in complex mixtures, such as environmental or food samples.[8][9] Often, a derivatization step is required to improve the volatility and chromatographic behavior of the imidazole compounds.[1][8]

Application Note: Trace Level Detection

GC-MS is particularly useful for the trace-level detection of imidazole isomers.[8] For instance, it has been successfully applied to determine imidazole-like compounds in the atmosphere and in food products.[8] The mass spectrometer provides definitive identification of the isomers based on their mass spectra and fragmentation patterns.

Experimental Protocol: GC-MS Analysis of Imidazole Isomers (with Derivatization)

This protocol is a general guideline for the GC-MS analysis of imidazole isomers, adapted from a method for detecting imidazole-like compounds.[8]

1. Sample Preparation and Derivatization:

  • Extract the imidazole isomers from the sample matrix using a suitable solvent.

  • For aqueous samples, a purification step such as solvent extraction or solid-phase extraction may be necessary.[8]

  • To a dried extract, add acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate to carry out the derivatization.[8]

  • After the reaction, extract the derivatized analytes with a non-polar solvent.

2. Standard Preparation:

  • Prepare standard solutions of the imidazole isomers.

  • Derivatize the standards using the same procedure as the samples.

3. GC-MS Conditions:

  • GC System: Gas chromatograph equipped with a split/splitless injector.

  • Column: A capillary column suitable for the separation of the derivatized analytes (e.g., a 5% phenyl-methylpolysiloxane column).[5]

  • Injector and Detector Temperature: 260°C.[1]

  • Oven Temperature Program: An appropriate temperature gradient to ensure separation of the isomers.

  • Carrier Gas: Helium.

  • MS System: Mass spectrometer operating in electron ionization (EI) mode.

  • Acquisition Mode: Full scan for identification or selected ion monitoring (SIM) for enhanced sensitivity and quantification.[10]

4. Quantification:

  • Create a calibration curve by plotting the peak area of a specific ion against the concentration of the derivatized standards.

  • Quantify the isomers in the sample by comparing their peak areas to the calibration curve.

Quantitative Data Summary: GC-MS Analysis of Imidazole-like Compounds
CompoundLOD (µg/mL)LOQ (µg/mL)Recoveries (%)RSD (%)Reference
Imidazole (IM)0.99920.05530.237085.3-105.30.9-5.9[8]
4(5)-Methylimidazole (4MEI)0.99870.09870.423092.0-106.71.1-7.1[8]
2-Ethylimidazole (2EI)0.99760.08760.375390.7-105.31.9-6.9[8]
2,4-Dimethylimidazole (2,4-DMI)0.99030.12330.528391.3-108.01.5-6.5[8]
2-Methylimidazole-4-carbaldehyde (2MI4C)0.99830.89141.937388.0-104.71.3-7.3[8]
2,2-Biimidazole (BI)0.99890.13430.575789.3-106.71.7-6.7[8]
2-Phenylimidazole (2PI)0.99790.09930.425793.3-107.31.3-7.1[8]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Identification & Quantification Extraction Sample Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS System (Injector, Column, MS Detector) Derivatization->GCMS DataAcq Data Acquisition (Full Scan / SIM) GCMS->DataAcq LibrarySearch Mass Spectral Library Search DataAcq->LibrarySearch Quant Quantification DataAcq->Quant

Caption: Workflow for the identification and quantification of imidazole isomers using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of imidazole isomers.[11] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation of constitutional isomers and tautomers.[12][13]

Application Note: Tautomer and Regioisomer Differentiation

A key application of NMR is the differentiation between tautomeric forms of imidazole derivatives.[12] The position of the proton on the nitrogen atoms of the imidazole ring can be determined by analyzing chemical shifts and coupling constants. Furthermore, 2D NMR techniques such as HSQC, HMBC, and NOESY are crucial for unambiguously assigning the structure of complex substituted imidazole isomers.[14] For example, the difference in chemical shifts between C4 and C5 can be used to distinguish between tautomers or regioisomers.[12]

Experimental Protocol: 2D NMR for Structural Elucidation

This protocol outlines the use of various 2D NMR experiments for the structural characterization of substituted biimidazole isomers.[14]

1. Sample Preparation:

  • Dissolve the purified imidazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assess the overall complexity.

  • COSY (Correlation Spectroscopy): Run a gradient-selected COSY experiment to establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is essential for assigning quaternary carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): If conformational analysis is required, acquire a NOESY or ROESY spectrum to reveal through-space correlations between protons.

3. Data Analysis:

  • Process and analyze the 1D and 2D NMR spectra to assign all proton and carbon signals.

  • Use the correlations from COSY, HSQC, and HMBC to piece together the molecular structure.

  • Utilize NOESY/ROESY data to determine the relative orientation of different parts of the molecule.

Logical Relationship: Structure Elucidation with 2D NMR

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC NOESY NOESY/ROESY (Through-Space Correlations) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Isomer Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Logical workflow for isomer structure elucidation using a combination of 1D and 2D NMR techniques.

Other Relevant Analytical Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for the characterization of imidazole isomers by providing information about their vibrational modes.[15][16] The N-H stretching vibration, typically observed in the region of 3000-3500 cm⁻¹, is particularly sensitive to the molecular environment and hydrogen bonding, which can differ between isomers and tautomers.[17][18]

X-ray Crystallography

For crystalline imidazole derivatives, single-crystal X-ray crystallography provides the definitive three-dimensional structure.[19][20] This technique is unparalleled in its ability to unambiguously determine the connectivity of atoms, bond lengths, bond angles, and intermolecular interactions, thus definitively distinguishing between isomers.[21][22]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that can be used for the separation of charged imidazole isomers.[23][24] Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to achieve the enantiomeric resolution of chiral imidazole derivatives.[25]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to study the thermal stability and phase transitions of imidazole isomers.[21][26] Different isomers may exhibit distinct thermal behaviors, which can aid in their characterization.[27]

References

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in the N-Alkylation of Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving regioselectivity in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific challenges.

Troubleshooting Guides

Question: My N-alkylation reaction is producing a mixture of N1 and N3 regioisomers with poor selectivity. How can I improve this?

Answer:

Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted imidazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[1][2] Several factors can be manipulated to favor the formation of one regioisomer over the other.

Troubleshooting Steps:

  • Evaluate Steric Hindrance: The relative size of substituents on the imidazole ring and the alkylating agent plays a crucial role.[3] Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[4][5]

    • Strategy: If possible, choose an alkylating agent with a bulky group to increase steric hindrance and direct the alkylation to the more accessible nitrogen.[1]

  • Assess Electronic Effects: The electronic properties of substituents on the imidazole ring influence the nucleophilicity of the nitrogen atoms.[3]

    • Electron-withdrawing groups (EWGs): An EWG at the C4(5) position will decrease the electron density of the adjacent nitrogen (N3), making the more distant nitrogen (N1) more nucleophilic and favoring alkylation at the N1 position.[1][3]

    • Electron-donating groups (EDGs): EDGs will have the opposite effect, potentially leading to a mixture of products or favoring alkylation at the adjacent nitrogen.

  • Optimize the Base and Solvent System: The choice of base and solvent can significantly impact the regiomeric ratio.[6][7]

    • Bases: Stronger bases like sodium hydride (NaH) ensure complete deprotonation of the imidazole, which can influence selectivity.[6] Weaker inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also commonly used and can affect the outcome.[6][8] Cs₂CO₃ is often reported to be highly effective.[6]

    • Solvents: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are standard choices.[6] The solvent can influence the dissociation of the base and the solvation of the imidazole anion, thereby affecting the regioselectivity.[8][9]

  • Employ a Protecting Group Strategy: For syntheses requiring unambiguous regioselectivity, using a protecting group on one of the nitrogen atoms is the most reliable approach.[4][6] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example that can be used to direct alkylation to the unprotected nitrogen.[4][10] After the alkylation step, the protecting group can be removed.[11]

Question: I am observing a significant amount of dialkylated imidazolium salt as a byproduct. How can I minimize this side reaction?

Answer:

The N-alkylated imidazole product is still nucleophilic and can react further with the alkylating agent to form a dialkylated imidazolium salt.[4][6] This is a common side reaction, particularly with highly reactive alkylating agents or at elevated temperatures.[4]

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent to ensure the electrophile is the limiting reagent.[6]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the probability of a second alkylation event.[6]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting imidazole is consumed to prevent the formation of the dialkylated product.[6]

  • Optimize Temperature: Running the reaction at the lowest effective temperature can help to control the rate of the second alkylation, which often has a higher activation energy.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the N-alkylation of imidazoles?

A1: The regioselectivity is primarily governed by a combination of three key factors:

  • Steric Effects: The size of substituents on the imidazole ring and the bulkiness of the alkylating agent are significant determinants.[3][5]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the imidazole ring alters the nucleophilicity of the ring nitrogens.[1][3]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the ratio of N1 to N3 alkylated products.[6][7]

Q2: How do I choose the right base for my reaction?

A2: The choice of base depends on the pKa of your specific imidazole derivative and the reactivity of the alkylating agent.[6]

  • Strong Bases (e.g., NaH): These are suitable for imidazoles with electron-donating groups (which are less acidic) or when using less reactive alkylating agents. These reactions must be conducted under anhydrous conditions.[6]

  • Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for imidazoles bearing electron-withdrawing groups and for reactive alkylating agents like benzyl bromide or alkyl iodides. They are generally easier and safer to handle than sodium hydride.[6]

Q3: Are there any other common side reactions to be aware of?

A3: Besides dialkylation and poor regioselectivity, other potential side reactions include:

  • C-alkylation: Although less common, alkylation can occur at the C2 position of the imidazole ring, especially if both nitrogen atoms are sterically hindered.[6]

  • Decomposition: Some substituted imidazoles or the N-alkylated products may be unstable at elevated temperatures or in the presence of strong bases, leading to decomposition and a darkening of the reaction mixture.[6]

Data Presentation

Table 1: Effect of Solvent on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate

Alkylating AgentBaseSolventReaction Time (h)Yield (%)N1:N3 Ratio
Ethyl bromoacetateK₂CO₃CH₃CN2440~2.8:1
Ethyl bromoacetateCs₂CO₃DMF1275~1.9:1
Ethyl bromoacetateCs₂CO₃DMSO1270~1.6:1

Data adapted from studies on azole N-alkylation, which present similar regioselectivity challenges to imidazole. The trend highlights the significant influence of the base-solvent system on regioselectivity.[6][8]

Table 2: Influence of Steric Hindrance on Regioselectivity

Imidazole Substituent (R)Alkylating Agent (R'-X)N1:N3 Ratio
-CH₃CH₃I~1:1
-CH(CH₃)₂CH₃IFavors N1
-C(CH₃)₃CH₃IPredominantly N1
-CH₃(CH₃)₃C-CH₂BrPredominantly N1

This table illustrates the general trend that increasing steric bulk on either the imidazole ring or the alkylating agent favors alkylation at the less hindered nitrogen atom.[3][5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Carbonate Base

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO), add anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.1-1.5 equiv).[6]

  • Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to ensure good mixing.[6]

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv) dropwise to the stirred mixture.[6]

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).[6]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[6]

  • Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic base, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Regioselective N-Alkylation using a SEM Protecting Group

  • Protection: Protect the imidazole starting material with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This is typically achieved by reacting the imidazole with SEM-Cl in the presence of a base like NaH in an anhydrous solvent such as THF. This will generally lead to a mixture of N1 and N3 protected isomers, which may need to be separated.

  • Alkylation: The separated, desired SEM-protected imidazole isomer is then subjected to the alkylation reaction using a suitable base (e.g., NaH) and the desired alkylating agent in an anhydrous solvent (e.g., THF or DMF). The alkylation will occur at the unprotected nitrogen atom.[10]

  • Deprotection: The SEM group is typically removed under acidic conditions (e.g., aqueous HCl in an alcohol solvent) or with fluoride ion sources (e.g., TBAF) to yield the pure, regioselectively N-alkylated imidazole.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_product Products imidazole Substituted Imidazole reaction_mixture Reaction Mixture (Stirring, Heating) imidazole->reaction_mixture alkylating_agent Alkylating Agent alkylating_agent->reaction_mixture base Base base->reaction_mixture solvent Solvent solvent->reaction_mixture tlc_lcms TLC / LC-MS reaction_mixture->tlc_lcms Monitor Progress workup Aqueous Work-up & Extraction tlc_lcms->workup Reaction Complete purification Column Chromatography workup->purification product_mixture Mixture of Regioisomers purification->product_mixture isolated_product Isolated N-Alkylated Imidazole product_mixture->isolated_product Separation

Caption: General experimental workflow for the N-alkylation of imidazoles.

regioselectivity_factors cluster_factors Influencing Factors center Regioselectivity (N1 vs. N3 Alkylation) steric Steric Hindrance - Substituent Size - Alkylating Agent Bulk steric->center electronic Electronic Effects - Electron-Withdrawing Groups - Electron-Donating Groups electronic->center conditions Reaction Conditions - Base Choice - Solvent Polarity conditions->center protecting_group Protecting Groups (e.g., SEM-group) protecting_group->center Reliable Control

References

Technical Support Center: Troubleshooting Low Yields in the Debus-Radziszewski Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Debus-Radziszewski imidazole synthesis. Find answers to frequently asked questions and detailed troubleshooting guides to optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Debus-Radziszewski reaction is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in the Debus-Radziszewski synthesis, a multicomponent reaction, can often be attributed to several key factors.[1] The most common areas to troubleshoot are:

  • Suboptimal Reaction Temperature: Temperature significantly impacts the reaction rate and the formation of byproducts. Both excessively high and low temperatures can be detrimental to the yield.[1][2]

  • Inappropriate Solvent: The solvent plays a crucial role in the solubility of reactants and intermediates. A poorly chosen solvent can hinder the reaction progress.[2]

  • Insufficient Reaction Time: As a multicomponent reaction, the Debus-Radziszewski synthesis may require adequate time to proceed to completion. It is essential to monitor the reaction progress to determine the optimal duration.[2]

  • Side Product Formation: The formation of unwanted side products is a frequent cause of low yields in this synthesis.[3]

  • Absence of a Catalyst: While the classic reaction can be performed without a catalyst, modern variations often employ one to significantly improve yields and reaction times.[2][4]

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A2: A common issue in the Debus-Radziszewski synthesis is the formation of side products, which directly impacts the yield of the desired imidazole. To mitigate this, consider the following:

  • Optimize Reaction Conditions: Fine-tuning the temperature, solvent, and catalyst can improve the reaction's selectivity towards the desired imidazole product.

  • Controlled Reagent Addition: In some instances, the slow, controlled addition of one of the reactants can minimize the formation of side products by maintaining its low concentration throughout the reaction.[1]

Q3: My reaction seems to be incomplete, even after a long reaction time. What can I do?

A3: An incomplete reaction is a common hurdle. Here are a few strategies to drive the reaction to completion:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. If the starting materials are still present after an extended period, the reaction has not reached completion.[2]

  • Increase Reaction Time: Simply extending the reaction time might be sufficient to see a complete conversion of the reactants.[2]

  • Optimize Temperature: A modest increase in the reaction temperature can sometimes accelerate a sluggish reaction. However, be cautious as excessive heat can promote side reactions.[2]

  • Employ a Catalyst: The use of an appropriate catalyst can significantly accelerate the reaction rate.[2][4]

Q4: What role do catalysts play, and which ones are most effective?

A4: Catalysts can dramatically improve the efficiency of the Debus-Radziszewski synthesis. A variety of catalysts have been shown to be effective:

  • Acid Catalysts: Both Brønsted and Lewis acids can be used. Examples include silicotungstic acid, lactic acid, and zinc chloride.[3][4]

  • Base Catalysts: Amine bases like DABCO (1,4-diazabicyclo[2.2.2]octane) have demonstrated significant yield improvements.[3][4]

  • Heterogeneous Catalysts: Solid-supported catalysts and nanoparticles, such as silica-supported sulfonic acid or magnetic iron oxide nanoparticles, offer the advantage of easy separation from the reaction mixture.[4]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Low Yields

This guide provides a step-by-step workflow for diagnosing and resolving low-yield issues in your Debus-Radziszewski imidazole synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent optimize_time Adjust Reaction Time (Monitor by TLC) optimize_solvent->optimize_time use_catalyst Introduce a Catalyst optimize_time->use_catalyst analyze_side_products Identify Side Products (e.g., by LC-MS, NMR) use_catalyst->analyze_side_products adjust_stoichiometry Modify Reactant Stoichiometry analyze_side_products->adjust_stoichiometry end_goal Improved Yield adjust_stoichiometry->end_goal Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products dicarbonyl 1,2-Dicarbonyl diimine Diimine Intermediate dicarbonyl->diimine side_product Side Products dicarbonyl->side_product Alternative Pathways aldehyde Aldehyde imidazole Imidazole aldehyde->imidazole aldehyde->side_product ammonia Ammonia (2 equiv.) ammonia->diimine ammonia->side_product diimine->imidazole

References

Technical Support Center: Microwave-Assisted Synthesis of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of microwave-assisted synthesis of imidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave synthesis for imidazole derivatives over conventional heating methods?

Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods for preparing imidazole derivatives.[1][2][3] These include:

  • Dramatically Reduced Reaction Times: Reactions that may take several hours to complete using conventional reflux can often be finished in just a few minutes under microwave irradiation.[1][4][5]

  • Improved Yields and Purity: Microwave synthesis frequently leads to higher isolated yields and cleaner reaction profiles with fewer byproducts.[3][6][7]

  • Energy Efficiency: Microwaves heat the reaction mixture directly and efficiently, leading to a significant reduction in energy consumption compared to conventional heating.[8]

  • Greener Chemistry: The reduction in reaction time and the potential for solvent-free conditions contribute to a more environmentally friendly process.[2][6]

Q2: My reaction yield is consistently low. What are the most critical parameters to optimize?

Low yields in microwave-assisted imidazole synthesis can often be attributed to suboptimal reaction conditions. The most critical parameters to investigate are:

  • Microwave Power and Temperature: Overheating can lead to the decomposition of reactants or products.[6] It is crucial to find the optimal power and temperature that drives the reaction to completion without causing degradation.

  • Reaction Time: While microwave synthesis is rapid, an insufficient reaction time will result in incomplete conversion. Conversely, excessively long times can lead to byproduct formation.

  • Solvent Choice: The choice of solvent is critical as it must efficiently absorb microwave energy. Polar protic solvents like water and ethanol have been shown to be effective.[9] In some cases, solvent-free conditions can also be highly effective.[10]

  • Catalyst Selection and Loading: The type and amount of catalyst can significantly impact the reaction rate and yield. Common catalysts include p-toluenesulfonic acid, various Lewis acids, and ionic liquids.[6][10]

Q3: I am observing the formation of significant byproducts. How can I minimize them?

Byproduct formation is a common issue, often caused by excessive heating.[6] Here are some strategies to minimize unwanted side products:

  • Lower the Reaction Temperature: Even a small reduction in the target temperature can sometimes prevent the formation of thermal decomposition products.

  • Reduce Microwave Power: Using a lower power setting for a slightly longer duration can provide more controlled heating.

  • Optimize Catalyst Loading: Too much catalyst can sometimes promote side reactions.[6] A screening of catalyst amounts is recommended.

  • Sequential Reagent Addition: In some multi-component reactions, adding reagents in a specific order can favor the desired reaction pathway.[6]

Q4: Can I perform this synthesis without a solvent?

Yes, solvent-free (neat) conditions are often successful and are a key aspect of green chemistry.[10] The reactants themselves can sometimes absorb sufficient microwave energy to proceed. This approach simplifies workup and reduces waste.[10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inefficient microwave absorption- Suboptimal temperature or time- Incorrect stoichiometry- Inactive catalyst- Use a more polar solvent or a co-solvent with a high dielectric constant.- Systematically vary the reaction temperature and time.- Verify the molar ratios of your reactants, especially the ammonia source (e.g., ammonium acetate).- Try a different catalyst or increase the catalyst loading.
Charring or Decomposition - Excessive microwave power or temperature- "Hotspot" formation in the reaction mixture- Reduce the microwave power and/or the target temperature.- Ensure efficient stirring to promote even heat distribution.- Consider using a pulsed heating mode if available on your reactor.
Reaction Stalls/Incomplete Conversion - Insufficient reaction time- Catalyst deactivation- Reagents not fully dissolved/mixed- Increase the reaction time in small increments.- Use a fresh batch of catalyst.- Ensure all solid reagents are fully dissolved or well-suspended before starting the irradiation.
Difficulty in Product Purification - Formation of closely related byproducts- Unreacted starting materials- Optimize reaction conditions to improve selectivity (see byproduct minimization FAQ).- Monitor the reaction by TLC to stop it at the optimal point before significant byproducts form.- Adjust the stoichiometry to ensure the limiting reagent is fully consumed.

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of 2,4,5-Triarylimidazoles

This protocol outlines a solvent-free, catalyst-free approach for the synthesis of lophine derivatives.[1]

  • Reactant Mixture: In a 10 mL microwave vial, combine benzil (1.0 mmol), a substituted aryl aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).

  • Vial Sealing: Seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 110-120°C for 3-5 minutes.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add water and filter the solid product. Recrystallize from ethanol to obtain the pure 2,4,5-triarylimidazole.

Protocol 2: p-Toluenesulfonic Acid Catalyzed Synthesis

This protocol describes a two-step, one-pot synthesis of tetrasubstituted imidazoles using a catalyst.[6]

  • Step 1 (Imine Formation): In a 35 mL microwave reaction vessel, suspend the starting aldehyde (0.51 mmol), an amine (0.56 mmol), and p-toluenesulfonic acid (20 mol%) in ethanol (2 mL). Heat the mixture at 80°C for 30 minutes using 100 W microwave power.

  • Step 2 (Cyclization): Cool the mixture to room temperature. Add benzil (0.51 mmol) and ammonium acetate (2.55 mmol) to the reaction vessel.

  • Microwave Irradiation: Irradiate the mixture at 100°C for 60-80 minutes using 200 W microwave power.

  • Workup: After cooling, evaporate the solvent under vacuum. Add dichloromethane (DCM, 20 mL) to the residue and wash the organic phase with distilled water (20 mL). Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the product.

Quantitative Data Summary

The following tables summarize reaction conditions and yields from various studies on the microwave-assisted synthesis of imidazole derivatives.

Table 1: Optimization of Reaction Conditions for 2,4,5-Trisubstituted Imidazoles [6]

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1NoneEthanol1009020
2AcOH (20)Acetic Acid14012025
3FeCl₃·6H₂O (20)Ethanol10012035
4NaH₂PO₄ (20)Ethanol10012030
5Trityl Chloride (20)Ethanol10012040
6p-TsOH (20)Ethanol10012055
7p-TsOH (20) Ethanol 100 80 80

Table 2: Effect of Solvent on Yield Using Cr₂O₃ Nanoparticle Catalyst [9]

EntrySolventTime (min)Yield (%)
1Et₂O15Trace
2Dioxane1520
3Toluene1530
4DMF1045
5CH₃CN1060
6EtOH889
7H₂O 8 97

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation reactants 1. Combine Aldehyde, 1,2-Dicarbonyl, Ammonia Source catalyst 2. Add Catalyst (if required) reactants->catalyst solvent 3. Add Solvent (or solvent-free) catalyst->solvent seal 4. Seal Reaction Vessel solvent->seal irradiate 5. Irradiate in Microwave Reactor (Set Time, Temp, Power) seal->irradiate monitor 6. Monitor via TLC irradiate->monitor cool 7. Cool to RT monitor->cool extract 8. Extraction / Filtration cool->extract purify 9. Purify (e.g., Recrystallization) extract->purify

Caption: General workflow for microwave-assisted imidazole synthesis.

troubleshooting_logic cluster_temp Thermal Effects cluster_time Kinetics cluster_reagents Reagents & Catalyst start Low Yield or Byproduct Formation check_temp Is Temperature > 120°C? start->check_temp lower_temp Action: Lower Temperature &/or Power check_temp->lower_temp Yes check_time Is Reaction Incomplete (via TLC)? check_temp->check_time No increase_time Action: Increase Reaction Time check_time->increase_time Yes check_catalyst Is Catalyst Loading Optimized? check_time->check_catalyst No optimize_catalyst Action: Screen Catalyst Amount/Type check_catalyst->optimize_catalyst No check_solvent Is Solvent Polar Enough? check_catalyst->check_solvent Yes change_solvent Action: Use a More Polar Solvent (e.g., EtOH, H₂O) check_solvent->change_solvent No

References

Technical Support Center: Purification of Highly Polar Imidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals facing challenges in the purification of highly polar imidazole compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are highly polar imidazole compounds notoriously difficult to purify?

Highly polar imidazole compounds present significant purification challenges due to their intrinsic properties. Their high polarity leads to strong interactions with polar stationary phases and high solubility in polar mobile phases, often resulting in poor retention in traditional reversed-phase chromatography.[1] The basic nature of the imidazole ring can cause strong interactions with acidic silanol groups on silica-based columns, leading to peak tailing.[2] Furthermore, the imidazole ring can be susceptible to degradation under certain conditions, such as oxidation or photodegradation.[2][3]

Q2: What is the most common issue observed when using standard reversed-phase HPLC (e.g., C18 column) for polar imidazole purification?

The most prevalent issue is poor or no retention of the compound. Highly polar analytes have a low affinity for non-polar stationary phases like C18.[4] This results in the compound eluting in or near the solvent front, making it impossible to separate from other polar impurities.

Q3: Can normal-phase chromatography be an alternative?

While normal-phase chromatography can be used, it often requires non-polar, volatile, and potentially toxic organic solvents. Achieving consistent and reproducible separations can also be challenging for highly polar compounds.

Q4: Are there specific chromatography techniques better suited for these compounds?

Yes, several techniques are more effective for purifying highly polar imidazoles:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most successful approach for retaining and separating polar compounds.[5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, promoting retention of polar analytes.[4]

  • Reversed-Phase HPLC with Polar-Embedded or Polar-Endcapped Columns: These columns have modified stationary phases that enhance the retention of polar compounds compared to traditional C18 columns and can often be used with highly aqueous mobile phases.[6][7]

  • Ion-Pairing Chromatography: This technique adds a reagent to the mobile phase that forms a neutral ion pair with the charged imidazole compound, increasing its hydrophobicity and retention on a reversed-phase column.[8][9]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction to improve separation.

Q5: How does mobile phase pH affect the purification of imidazole compounds?

The mobile phase pH is a critical parameter as it dictates the ionization state of the imidazole ring, which has a pKa of its conjugate acid around 7.[10] When the pH is more than two units below the pKa, the imidazole is predominantly in its protonated (charged) form. When the pH is more than two units above the pKa, it is in its neutral form. This change in ionization state dramatically affects retention in both reversed-phase and HILIC modes.[11] Adjusting the pH can be a powerful tool to manipulate retention and selectivity.

Troubleshooting Guides

Chromatography-Based Purification

Problem 1: Poor retention and early elution in Reversed-Phase HPLC.

  • Cause: The compound is too polar for the non-polar stationary phase.

  • Troubleshooting Steps:

    • Switch to HILIC: This is the most recommended solution for highly polar compounds.

    • Use a Polar-Embedded or Polar-Endcapped RP Column: These columns are designed to provide better retention for polar analytes.[6]

    • Implement Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., an alkyl sulfonate for basic imidazoles) to the mobile phase to increase retention.[12]

    • Increase Mobile Phase Polarity: Use a mobile phase with a higher percentage of the aqueous component. However, be aware of potential phase collapse on traditional C18 columns if the organic content is too low.[13]

Problem 2: Tailing peaks in chromatography (Reversed-Phase or HILIC).

  • Cause: Strong interaction between the basic imidazole nitrogen and acidic residual silanol groups on the silica-based stationary phase.[2]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For basic compounds like imidazoles, working at a lower pH (e.g., 2-4) can protonate the silanol groups and reduce unwanted interactions. Conversely, at a higher pH, the imidazole may be neutral, reducing ionic interactions.

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak shape.

    • Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Choose a High-Purity, End-capped Column: Modern columns are often manufactured with higher purity silica and are more effectively end-capped to minimize residual silanols.

Problem 3: Compound instability or degradation during purification.

  • Cause: The imidazole ring can be susceptible to oxidation, photodegradation, or pH-mediated degradation.[2][3]

  • Troubleshooting Steps:

    • Protect from Light: Use amber vials and cover the chromatography system to prevent photodegradation.[2]

    • Work at Lower Temperatures: If thermal degradation is suspected, perform the purification at a reduced temperature.

    • Degas Mobile Phases: Removing dissolved oxygen from the mobile phase can help prevent oxidation.

    • Evaluate pH Stability: Perform small-scale stability studies to determine the optimal pH range for your compound before scaling up the purification.

Recrystallization

Problem 4: Difficulty finding a suitable single solvent for recrystallization.

  • Cause: Highly polar compounds often have high solubility in polar solvents even at low temperatures and low solubility in non-polar solvents even at high temperatures.

  • Troubleshooting Steps:

    • Use a Solvent Pair: This is a common and effective technique. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the point of saturation). Add a small amount of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[14][15] Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, or acetone/hexane.[16]

Problem 5: The compound "oils out" instead of crystallizing.

  • Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.

  • Troubleshooting Steps:

    • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

    • Use a Larger Volume of Solvent: This can help to prevent supersaturation.

    • Scratch the Inside of the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. This can provide a surface for crystal nucleation.

    • Seed the Solution: Add a small crystal of the pure compound to induce crystallization.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Polar Imidazole Compounds.

ParameterReversed-Phase (C18)HILICReversed-Phase with Polar-Embedded ColumnIon-Pairing Chromatography
Stationary Phase Non-polar (e.g., octadecylsilane)Polar (e.g., bare silica, amide, diol)Moderately polar (e.g., amide- or sulfonamide-embedded)[6]Non-polar (e.g., C18)
Mobile Phase (Organic) Acetonitrile, MethanolAcetonitrile (typically >70%)[17]Acetonitrile, MethanolAcetonitrile, Methanol
Mobile Phase (Aqueous) Water, BuffersWater, Buffers (typically <30%)Water, Buffers (can tolerate 100% aqueous)[6]Water, Buffers
Typical Elution Order Polar compounds elute firstNon-polar compounds elute firstPolar compounds elute firstDepends on ion-pairing reagent and analyte
Effect of Increasing Organic % Decreases retentionIncreases retentionDecreases retentionDecreases retention
Common Issue Poor retention of polar analytesPeak tailing for basic compoundsModerate retention improvementLong equilibration times, MS incompatibility

Table 2: Recommended Starting Conditions for HILIC Method Development for Polar Imidazoles.

ParameterRecommended ConditionRationale
Column Bare Silica or Amide-bonded phaseProvides good retention for polar, basic compounds.
Mobile Phase A AcetonitrileWeak solvent in HILIC, promotes retention.
Mobile Phase B 10-20 mM Ammonium Acetate or Formate, pH 3-5The aqueous component, buffer controls pH and improves peak shape.
Initial Gradient 95-90% AStart with high organic to ensure retention.
Final Gradient 70-60% AIncrease aqueous content to elute the compound.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnStandard flow rate.
Temperature 30-40 °CCan improve peak shape and reduce viscosity.
Injection Solvent 80-90% Acetonitrile in waterShould be similar to the initial mobile phase to avoid peak distortion.

Experimental Protocols

Protocol 1: HILIC Purification of a Highly Polar Imidazole Derivative [18]

  • Column: CORTECS UPLC HILIC column (2.1 x 100 mm, 1.6 µm).

  • Mobile Phase A: 0.1% (v/v) Acetic Acid in Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Acetate, pH 4.0.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a diluent of methanol or water, with a final composition similar to the initial mobile phase conditions if possible.

  • Gradient Program:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 70% A

    • 5-6 min: Hold at 70% A

    • 6-6.1 min: Return to 95% A

    • 6.1-8 min: Re-equilibration at 95% A

  • Detection: UV at an appropriate wavelength or Mass Spectrometry.

Protocol 2: Recrystallization of a Substituted Imidazole using a Solvent Pair [19]

  • Solvent Selection: Identify a "good" solvent in which the compound is soluble when hot (e.g., ethanol) and a "bad" solvent in which it is insoluble (e.g., water).

  • Dissolution: In a round-bottom flask, add the crude imidazole compound. Heat the "good" solvent (ethanol) to its boiling point and add the minimum amount required to completely dissolve the compound with stirring.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (water) dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture (e.g., a cold ethanol/water mixture).

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Chromatographic Purification cluster_rp Reversed-Phase HPLC cluster_hilic HILIC cluster_ip Ion-Pairing HPLC cluster_collection Fraction Collection & Analysis crude_sample Crude Polar Imidazole Compound dissolve Dissolve in appropriate injection solvent crude_sample->dissolve rp_column C18 Column dissolve->rp_column poor_retention Poor Retention? rp_column->poor_retention Inject Sample hilic_column HILIC Column (e.g., Silica, Amide) poor_retention->hilic_column YES ip_column C18 Column + Ion-Pair Reagent poor_retention->ip_column YES no_retention_issue no_retention_issue poor_retention->no_retention_issue NO separation Separation of Polar Compounds hilic_column->separation Inject Sample collect_fractions Collect Fractions separation->collect_fractions ip_separation Enhanced Retention ip_column->ip_separation Inject Sample ip_separation->collect_fractions no_retention_issue->collect_fractions analyze_purity Analyze Purity (e.g., analytical HPLC, LC-MS) collect_fractions->analyze_purity pool_pure Pool Pure Fractions analyze_purity->pool_pure evaporate Evaporate Solvent pool_pure->evaporate pure_compound Pure Imidazole Compound evaporate->pure_compound

Caption: Workflow for Chromatographic Purification of Polar Imidazole Compounds.

troubleshooting_peak_tailing start Peak Tailing Observed for Imidazole Compound check_ph Is mobile phase pH ~2 units away from pKa? start->check_ph check_buffer Is buffer concentration adequate (e.g., 10-20 mM)? check_ph->check_buffer YES adjust_ph Adjust mobile phase pH check_ph->adjust_ph NO check_column Is the column old or not properly end-capped? check_buffer->check_column YES increase_buffer Increase buffer concentration check_buffer->increase_buffer NO use_additive Consider adding a competing base (e.g., TEA) check_column->use_additive NO replace_column Use a new, high-purity, end-capped column check_column->replace_column YES solution Improved Peak Shape adjust_ph->solution increase_buffer->solution use_additive->solution replace_column->solution

Caption: Troubleshooting Logic for Peak Tailing in Imidazole Purification.

References

Technical Support Center: Strategies to Avoid Side Product Formation in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the formation of side products during the synthesis of imidazoles.

Troubleshooting Guides

This section provides solutions to common problems encountered during various imidazole synthesis methods, focusing on the identification and mitigation of side products.

Debus-Radziszewski Synthesis

The Debus-Radziszewski reaction is a versatile method for synthesizing substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. However, it is often associated with the formation of specific side products that can lower the yield and complicate purification.

Question: My Debus-Radziszewski reaction is producing a significant amount of an oxazole byproduct. How can I prevent this?

Answer: The formation of an oxazole is a common competing reaction in the Debus-Radziszewski synthesis. This occurs when the 1,2-dicarbonyl compound reacts with the aldehyde before the incorporation of ammonia. To minimize oxazole formation, consider the following strategies:

  • Excess Ammonia: Employing a significant molar excess of ammonia or an ammonia source (like ammonium acetate) is the most effective strategy. This shifts the reaction equilibrium towards the formation of the diimine intermediate required for imidazole synthesis, outcompeting the pathway to the oxazole.[1]

  • Order of Addition: Adding the aldehyde slowly to the mixture of the 1,2-dicarbonyl compound and ammonia can help to ensure that the aldehyde reacts with the pre-formed diimine intermediate rather than the dicarbonyl compound itself.

  • Alkaline Conditions: Maintaining alkaline reaction conditions can also favor the imidazole synthesis pathway.

Question: I am observing a side product that appears to be a 2-aroyl-4(5)-aryl-imidazole. What causes this and how can I avoid it?

Answer: The formation of 2-aroyl-4(5)-aryl-imidazoles is another potential side reaction, particularly when using aryl methyl ketones as starting materials which are oxidized in situ. This side product's formation is highly dependent on the reaction conditions. To mitigate this:

  • Control of Oxidation: If starting from a precursor that requires oxidation, careful control of the oxidizing agent and reaction conditions is crucial to prevent over-oxidation or side reactions leading to the aroyl-imidazole.

  • Reactant Purity: Ensure the purity of your starting materials, as impurities can sometimes catalyze side reactions.

Question: My imidazole synthesis is resulting in a low yield, even without significant byproduct peaks in my analysis. What could be the issue?

Answer: Low yields can be attributed to several factors other than discrete side products:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, gentle heating is often required to drive the reaction to completion. However, excessive heat can promote side product formation and decomposition.[1] For catalyst-free synthesis of triarylimidazoles in glycerol, the optimal temperature was found to be 90°C; higher temperatures led to decreased yields.[2]

  • Purification Losses: The work-up and purification process can lead to significant product loss. Imidazoles can be polar, so ensure you are using appropriate extraction solvents and purification techniques.

Wallach Synthesis

The Wallach synthesis is a method for producing N-substituted imidazoles from N,N'-disubstituted oxamides. A common issue with this synthesis is the formation of chloroimidazole intermediates.

Question: I am having trouble with the formation of a stable chloroimidazole intermediate in my Wallach synthesis. How can I promote the conversion to the desired imidazole?

Answer: The Wallach synthesis proceeds through a chloro-intermediate which is then reduced. If this intermediate is proving difficult to convert, consider the following:

  • Reducing Agent: Ensure you are using a sufficiently strong reducing agent, such as hydroiodic acid, as is classic for this reaction.

  • Reaction Conditions: The reduction step may require specific temperature and time to proceed to completion. Monitor the reaction by TLC to determine the optimal conditions.

  • Purity of Intermediate: Purifying the chloro-intermediate before the reduction step can sometimes improve the efficiency of the final conversion by removing any impurities that might interfere with the reducing agent.

Metal-Catalyzed Imidazole Synthesis

Transition metal catalysts, such as copper and palladium, are often used to improve the efficiency and scope of imidazole synthesis. However, improper catalyst selection or reaction conditions can lead to side products.

Question: My copper-catalyzed imidazole synthesis is giving a low yield and some byproducts. How can I optimize this reaction?

Answer: The efficiency of copper-catalyzed imidazole synthesis is highly dependent on the choice of catalyst and reaction conditions.

  • Catalyst Loading: The amount of catalyst used is critical. While a higher catalyst loading can increase the reaction rate, it can also lead to the formation of side products. It is important to screen different catalyst loadings to find the optimal concentration. For the synthesis of certain imidazole derivatives using a Cu(phen)Cl2 catalyst, a 10 mol% loading was found to be optimal.[3]

  • Ligand Choice: The ligand coordinated to the metal center can significantly influence the catalyst's activity and selectivity. If you are observing side products, consider screening different ligands.

  • Solvent and Base: The choice of solvent and base can also have a profound effect on the reaction outcome. It is recommended to perform a small-scale screen of different solvents and bases to identify the optimal combination for your specific substrates. In a study on Cu(II)-catalyzed synthesis of imidazole derivatives, ethanol was found to be the most effective solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Debus-Radziszewski imidazole synthesis?

A1: The most frequently encountered side products are oxazoles and 2-aroyl-4(5)-aryl-imidazoles. Oxazole formation is a competing cyclization pathway, while 2-aroyl-4(5)-aryl-imidazoles can arise from oxidative side reactions of certain starting materials.

Q2: How can I effectively purify my imidazole product from common side products?

A2: The choice of purification method depends on the physical properties of your desired imidazole and the side products.

  • Recrystallization: This is often a highly effective method for removing impurities, especially if there is a significant difference in solubility between the product and the side products in a particular solvent system.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating imidazoles from byproducts. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is commonly used.[4]

  • Distillation: For volatile imidazoles, fractional vacuum distillation can be an effective purification method.[1] Azeotropic distillation has also been reported for the purification of C-alkyl imidazoles.[5]

  • Acid-Base Extraction: The basic nature of the imidazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the imidazole. The aqueous layer is then basified, and the purified imidazole is extracted back into an organic solvent.

Q3: Can microwave irradiation help in reducing side product formation?

A3: Yes, microwave-assisted synthesis can often lead to shorter reaction times and higher yields with fewer side products compared to conventional heating. The rapid and uniform heating provided by microwaves can promote the desired reaction pathway over competing side reactions.

Q4: Are there "green" or more environmentally friendly methods to synthesize imidazoles with minimal side products?

A4: Yes, there is a growing interest in developing greener synthetic routes. The use of water or glycerol as a solvent, solvent-free conditions, and the use of reusable catalysts are all approaches that can reduce the environmental impact and often lead to cleaner reactions with fewer byproducts.[2]

Data Presentation

Table 1: Effect of Catalyst Concentration on Yield in the Synthesis of Trisubstituted Imidazoles

CatalystConcentration (mol%)SolventTemperatureYield (%)Reference
Silicotungstic Acid2.5EthanolReflux63[6]
Silicotungstic Acid5.0EthanolReflux85[6]
Silicotungstic Acid7.5EthanolReflux94[6]
Silicotungstic Acid10.0EthanolReflux94[6]
Cu(phen)Cl₂10Ethanol35°C92[3]

Table 2: Influence of Reaction Temperature on Imidazole Synthesis Yield (Catalyst-Free)

SolventTemperature (°C)Time (h)Yield (%)Reference
GlycerolRoom Temp2452[2]
Glycerol60575[2]
Glycerol90292[2]
Glycerol120285[2]
EthanolReflux5Low[2]
MethanolReflux5Low[2]

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenyl-1H-imidazole

  • Materials:

    • Benzil (1,2-diphenylethane-1,2-dione)

    • Benzaldehyde

    • Ammonium acetate

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine benzil (1 mmol), benzaldehyde (1 mmol), and a significant excess of ammonium acetate (e.g., 10 mmol).

    • Add glacial acetic acid (10 mL) as the solvent.

    • Heat the reaction mixture to reflux with constant stirring.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with cold water, and dry.

    • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Purification of Imidazole by Column Chromatography

  • Materials:

    • Crude imidazole product

    • Silica gel (60-120 mesh)

    • Hexane or Petroleum Ether (non-polar eluent)

    • Ethyl Acetate (polar eluent)

    • Chromatography column

    • TLC plates and chamber

  • Procedure:

    • Prepare a slurry of silica gel in the non-polar eluent and pack the chromatography column.

    • Dissolve the crude imidazole product in a minimum amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel.

    • Carefully load the dried silica with the adsorbed product onto the top of the column.

    • Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 hexane:ethyl acetate).

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified imidazole.[4]

Visualizations

Debus_Radziszewski_Troubleshooting start Low Yield or Side Product Formation check_byproduct Identify Side Product (e.g., NMR, LC-MS) start->check_byproduct oxazole Oxazole Byproduct check_byproduct->oxazole Oxazole Detected aroyl_imidazole Aroyl-Imidazole Byproduct check_byproduct->aroyl_imidazole Aroyl-Imidazole Detected other Other Issues check_byproduct->other No Major Byproduct solution_oxazole Increase Ammonia Excess Slow Aldehyde Addition Maintain Alkaline pH oxazole->solution_oxazole solution_aroyl Control Oxidation Ensure Reactant Purity aroyl_imidazole->solution_aroyl solution_other Optimize Temperature Monitor with TLC Improve Purification other->solution_other

Caption: Troubleshooting workflow for Debus-Radziszewski synthesis.

Purification_Workflow crude_product Crude Imidazole Product initial_analysis Analyze Impurity Profile (TLC, NMR) crude_product->initial_analysis recrystallization Recrystallization initial_analysis->recrystallization Crystalline solid with few impurities column_chromatography Column Chromatography initial_analysis->column_chromatography Complex mixture or similar polarity impurities distillation Distillation / Azeotropic Distillation initial_analysis->distillation Volatile product acid_base_extraction Acid-Base Extraction initial_analysis->acid_base_extraction Basic product with non-basic impurities pure_product Pure Imidazole recrystallization->pure_product column_chromatography->pure_product distillation->pure_product acid_base_extraction->pure_product

Caption: General workflow for imidazole purification.

References

Technical Support Center: Enhancing Aqueous Solubility of Imidazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of imidazole-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: My imidazole-based compound is described as "poorly soluble," but the parent imidazole is water-soluble. Why is that?

A1: While the parent imidazole ring is polar and soluble in water, derivatives developed for therapeutic purposes often have large, hydrophobic functional groups attached.[1][2][3] These modifications, which are crucial for biological activity, can significantly decrease the molecule's overall polarity and, consequently, its aqueous solubility.[4][5] The poor solubility of these complex imidazole derivatives can limit their therapeutic efficacy.[3][4]

Q2: What is the simplest first step to try and improve the solubility of my ionizable imidazole-based compound?

A2: For ionizable imidazole-based compounds, which are typically weakly basic, pH adjustment is often the most straightforward initial approach.[3][6] Lowering the pH of the aqueous solution will protonate the nitrogen atoms in the imidazole ring, forming a more soluble imidazolium salt.[1][3][7]

Q3: What are co-solvents, and when should I consider using them?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[3][8] Common examples include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[3] You should consider using co-solvents when pH modification alone is insufficient or if your compound is non-ionizable.[3]

Q4: I've heard about solid dispersions. How do they improve solubility?

A4: Solid dispersion is a technique where a poorly water-soluble drug is dispersed in a hydrophilic carrier matrix.[9][10] This method enhances solubility through several mechanisms, including:

  • Particle size reduction: Dispersing the drug at a molecular level increases its surface area.[11]

  • Improved wettability: The hydrophilic carrier improves the contact between the drug and the aqueous medium.[10][11]

  • Conversion to an amorphous state: The drug may exist in a higher-energy amorphous form within the carrier, which is more soluble than its crystalline form.[11]

Q5: What is the role of cyclodextrins in solubility enhancement?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12] They can encapsulate poorly water-soluble molecules, like many imidazole derivatives, within their cavity, forming an inclusion complex.[12][13][14] This complex shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[13][14]

Troubleshooting Guides

Problem: pH adjustment is not sufficiently improving solubility.
Possible Cause Troubleshooting Step
Compound is non-ionizable or weakly basic For non-ionizable compounds, pH adjustment will have little to no effect. For weakly basic imidazoles, the required pH for solubilization may be too low for your experimental system. Solution: Consider alternative methods such as co-solvents, cyclodextrin complexation, or solid dispersions.[6][15]
Precipitation occurs upon pH neutralization The solubilized salt form may precipitate out as the free base if the pH of the medium changes (e.g., upon dilution in a neutral buffer). Solution: Explore the use of precipitation inhibitors or formulate the compound using techniques like solid dispersions or nanotechnology to maintain a supersaturated state.
Incorrect pKa value The pKa of your specific imidazole derivative may differ from the parent compound, leading to an incorrect choice of buffer pH. Solution: Determine the experimental pKa of your compound to select the optimal pH for solubilization.
Problem: Co-solvent is causing toxicity or interfering with the assay.
Possible Cause Troubleshooting Step
High concentration of organic solvent Many organic solvents, like DMSO, can be toxic to cells or interfere with enzyme activity at higher concentrations. Solution: Keep the final concentration of the co-solvent in your assay as low as possible (typically <1%). If higher concentrations are needed for solubility, explore less toxic co-solvents or switch to a different solubilization technique like cyclodextrin complexation, which is generally well-tolerated.
Co-solvent is precipitating the compound Adding a concentrated stock solution in a co-solvent to an aqueous buffer can sometimes cause the compound to precipitate out. Solution: Try adding the stock solution dropwise while vortexing the buffer. Alternatively, prepare a dilution series of your compound in the co-solvent before adding it to the aqueous medium.

Experimental Protocols & Data

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[16][17]

Methodology:

  • Add an excess amount of the imidazole-based drug candidate to a known volume of the desired aqueous medium (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.

  • Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[18]

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid particles.

  • Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[19]

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess drug to aqueous medium prep2 Seal container prep1->prep2 equil Agitate at constant temperature (24-48 hours) prep2->equil Start Equilibration sep1 Allow suspension to settle equil->sep1 End Equilibration sep2 Filter supernatant (0.22 µm filter) sep1->sep2 analysis Analyze filtrate for drug concentration (HPLC, UV-Vis) sep2->analysis Analyze Sample

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

The solvent evaporation method is a common technique for preparing solid dispersions.[9][10]

Methodology:

  • Select a hydrophilic carrier (e.g., PEG 6000, PVP K30).

  • Dissolve both the imidazole-based drug and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture thereof).

  • Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.

  • Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

Workflow for Solid Dispersion Preparation

G start Start dissolve Dissolve Drug and Carrier in a common solvent start->dissolve evaporate Evaporate solvent (Rotary Evaporator) dissolve->evaporate dry Dry solid mass (Vacuum Oven) evaporate->dry pulverize Pulverize and Sieve dry->pulverize end Solid Dispersion Powder pulverize->end

Caption: General workflow for preparing solid dispersions via the solvent evaporation method.

Protocol 3: Cyclodextrin Complexation by Kneading Method

The kneading method is a simple and efficient way to prepare drug-cyclodextrin inclusion complexes.[20]

Methodology:

  • Prepare a paste of the cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) with a small amount of a hydroalcoholic solution.

  • Add the imidazole-based drug to the paste in a 1:1 molar ratio.

  • Knead the mixture thoroughly for a specified period (e.g., 45-60 minutes).

  • During kneading, add small quantities of the hydroalcoholic solution if necessary to maintain a suitable consistency.

  • Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C).

  • Pulverize the dried complex and store it in a desiccator.

Decision Pathway for Solubility Enhancement

G start Poorly Soluble Imidazole Compound ionizable Is the compound ionizable? start->ionizable ph_adjust Attempt pH Adjustment ionizable->ph_adjust Yes alternative Consider Alternative Strategies ionizable->alternative No success Solubility Improved? ph_adjust->success end Proceed with Experiment success->end Yes success->alternative No cosolvent Co-solvents alternative->cosolvent complexation Cyclodextrin Complexation alternative->complexation solid_dispersion Solid Dispersion alternative->solid_dispersion nanotech Nanotechnology alternative->nanotech

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

Quantitative Data Summary

The following table summarizes the reported solubility enhancement for imidazole-based drugs using various techniques.

Drug Technique Carrier/Agent Solubility Increase (fold) Reference
Ketoconazole Ternary Cyclodextrin Complexβ-Cyclodextrin + Proline65[13]
Ketoconazole Ternary Cyclodextrin Complexβ-Cyclodextrin + N-acetylcysteine459[13]
Tinidazole Solid Dispersion (Hot Melt)PEG 6000Not specified, but dissolution significantly increased[21]
Tinidazole Solid Dispersion (Hot Melt)MannitolNot specified, but dissolution significantly increased[21]
Miconazole Cyclodextrin ComplexVarious CD derivativesNot specified, but complexation was characterized[20]

Note: The effectiveness of each technique is highly dependent on the specific physicochemical properties of the drug candidate and the chosen excipients. The data presented should be used as a guideline for selecting promising strategies for your own research.

References

overcoming racemization in the synthesis of chiral imidazole ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral imidazole ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral imidazole ligands?

Racemization, the conversion of an enantiomerically enriched substance into a racemic mixture, is a critical issue in chiral synthesis.[1] For chiral imidazole and imidazoline ligands, the primary causes of racemization include:

  • Formation of Planar Intermediates: The most common mechanism involves the formation of a planar, achiral intermediate, such as an enolate or an oxazolone, which can be protonated from either side with equal probability, leading to a loss of stereochemistry.[2][3]

  • Use of Strong Bases: Strong inorganic bases can induce racemization in chiral imidazolines, especially when a nitrogen atom in the ring is unsubstituted.[4][5] This can occur through a symmetry-allowed thermal disrotatory ring opening to form a diazapentadienyl anion, which then re-closes non-stereospecifically.[4][5]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for racemization.[2][3]

  • Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of a decrease in enantiomeric excess.[3]

  • Inappropriate Coupling Reagents: In syntheses involving the coupling of chiral precursors, certain activating agents can promote the formation of racemization-prone intermediates.[2][6]

  • Solvent Effects: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states that lead to racemization.[3]

Q2: How can I detect and quantify the extent of racemization in my product?

The most reliable method for determining the enantiomeric excess (ee) of your chiral imidazole ligand is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) . These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[1]

Q3: What is the role of a chiral auxiliary and how can it help prevent racemization?

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a starting material to control the stereochemical outcome of a reaction.[7] The auxiliary creates a chiral environment, often through steric hindrance, which directs the formation of one stereoisomer over the other.[3] After the desired stereocenter is set, the auxiliary is removed. This method is a powerful strategy for asymmetric synthesis and can help avoid racemization by establishing the desired stereochemistry under controlled conditions.[7]

Troubleshooting Guides

Problem 1: Significant loss of enantiomeric excess observed after a base-mediated reaction step.
Potential Cause Troubleshooting Step Rationale
Use of a strong inorganic base (e.g., NaOH, KOH) Switch to a milder organic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[4][5]Amine bases are less likely to cause racemization of chiral imidazolines compared to strong inorganic bases.[4][5]
Unsubstituted imidazole nitrogen If the reaction allows, protect the imidazole nitrogen with a suitable protecting group prior to the base-mediated step.N-substitution can prevent the formation of the diazapentadienyl anion intermediate that leads to racemization.[4][5]
High reaction temperature Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).[2]Lowering the temperature reduces the kinetic energy available for the racemization process.
Problem 2: Racemization occurring during the coupling of a chiral amino acid derivative to form the imidazole precursor.
Potential Cause Troubleshooting Step Rationale
Formation of an oxazolone intermediate Incorporate a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into the coupling protocol.[2]These additives minimize the formation and lifetime of the racemization-prone oxazolone intermediate.[2]
Prolonged pre-activation time Minimize the time the carboxylic acid is activated before adding the amine component.[2]Reducing the lifetime of the highly reactive activated intermediate decreases the opportunity for racemization.
Inappropriate coupling reagent Use a coupling reagent known for low racemization potential, such as those based on phosphonium or uronium salts in combination with an additive.[8]Some coupling reagents are inherently more likely to induce racemization.
Data on Racemization Suppression in Peptide Coupling (Applicable to Chiral Precursors)

The following table summarizes the effectiveness of different coupling reagent systems in suppressing racemization during the formation of a dipeptide, which is analogous to the challenges faced when coupling chiral amino acid-derived precursors for imidazole synthesis.

Coupling System% D-Isomer Formed (Racemization)
DIC/OxymaLow
HBTU/HOBtModerate
DCC without additiveHigh

Data adapted from studies on racemization-prone amino acids to highlight the effectiveness of different coupling systems. The general trend shows that DIC/Oxyma is a very effective combination for suppressing racemization.[2]

Experimental Protocols

Protocol 1: Synthesis of an Enantiopure Imidazole Derivative from an N-Cbz Protected α-Amino Acid

This protocol describes a general method for synthesizing optically active imidazole derivatives starting from a chiral α-amino acid, a method that aims to preserve stereochemical integrity.[9]

  • Activation of the Carboxylic Acid:

    • To a solution of the N-Cbz protected α-amino acid (1.0 eq) in anhydrous THF at -15 °C, add N-methylmorpholine (1.1 eq).

    • Slowly add isobutyl chloroformate (1.0 eq) and stir the mixture for 10 minutes to form the mixed anhydride.

  • Formation of the α-Diazoketone:

    • In a separate flask, prepare a solution of diazomethane in diethyl ether.

    • Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at -15 °C.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Formation of the α-Bromoketone:

    • Cool the α-diazoketone solution to 0 °C.

    • Slowly add a 48% solution of hydrobromic acid (HBr) until the evolution of nitrogen gas ceases.

    • Extract the α-bromoketone with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Imidazole Ring Formation:

    • Dissolve the crude α-bromoketone in a suitable solvent such as liquid ammonia.

    • Add formamidine acetate or a related amidine source.

    • Stir the reaction at an appropriate temperature and pressure until the imidazole ring is formed.

    • Purify the final chiral imidazole derivative by column chromatography.

Protocol 2: Atroposelective Synthesis of Axially Chiral Imidazo[1,2-a]pyridines

This protocol outlines a general procedure for the asymmetric multicomponent reaction to synthesize axially chiral this compound[1,2-a]pyridines.[10]

  • Reaction Setup:

    • To a solution of 6-aryl-2-aminopyridine (0.1 mmol, 1.0 eq), add a chiral phosphoric acid catalyst (e.g., (R)-A8, 0.01 mmol, 10 mol %) and 4 Å molecular sieves (60 mg) in dry cyclohexane (2 mL).

  • Addition of Reagents:

    • Sequentially add the aldehyde (0.2 mmol, 2.0 eq) and the isocyanide (0.15 mmol, 1.5 eq) to the reaction mixture at 20 °C.

  • Reaction and Purification:

    • Stir the reaction at this temperature for 12 hours.

    • Directly purify the reaction mixture by column chromatography (silica gel, petroleum ether/THF = 1:1) to afford the axially chiral this compound[1,2-a]pyridine product.

Visualizations

G cluster_0 Troubleshooting Racemization start Loss of Enantiomeric Excess (ee) Detected check_base Is a strong inorganic base used? start->check_base check_temp Is the reaction temperature elevated? check_base->check_temp No solution_base Switch to a milder organic base (e.g., DIPEA) check_base->solution_base Yes check_coupling Is it a coupling reaction? check_temp->check_coupling No solution_temp Lower the reaction temperature (e.g., to 0 °C) check_temp->solution_temp Yes solution_coupling Use racemization suppressors (e.g., HOBt, Oxyma) check_coupling->solution_coupling Yes end Re-analyze ee check_coupling->end No solution_base->end solution_temp->end solution_coupling->end

Caption: A troubleshooting workflow for addressing the loss of enantiomeric excess.

G cluster_1 Synthesis of Chiral Imidazole from Amino Acid amino_acid N-Protected α-Amino Acid mixed_anhydride Mixed Anhydride Formation (Isobutyl Chloroformate) amino_acid->mixed_anhydride 1. Activation diazoketone α-Diazoketone (Diazomethane) mixed_anhydride->diazoketone 2. Diazotization bromoketone α-Bromoketone (HBr) diazoketone->bromoketone 3. Bromination imidazole Chiral Imidazole Ligand (Formamidine) bromoketone->imidazole 4. Cyclization

Caption: Experimental workflow for synthesizing a chiral imidazole from an α-amino acid.

References

scale-up considerations for the industrial production of imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of imidazoles. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during laboratory experiments and industrial production.

Troubleshooting Guides

This section addresses specific issues that may arise during the industrial production of imidazoles, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: Our imidazole synthesis, primarily based on the Debus-Radziszewski reaction, is resulting in consistently low yields upon scale-up. What are the primary factors to investigate?

Answer: Low yields during the scale-up of imidazole synthesis are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Suboptimal Reaction Temperature: Temperature control is critical. Inadequate heating can lead to an incomplete reaction, while excessive heat can promote the formation of byproducts.[2] For instance, in certain catalyst-free syntheses, temperatures above 90°C have been shown to decrease yield. It is crucial to establish the optimal temperature profile for your specific reaction.

  • Inefficient Mixing: As reactor volume increases, achieving homogeneous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, fostering side reactions. Ensure that the agitation speed and impeller design are suitable for the vessel geometry and reaction mass.

  • Incorrect Stoichiometry: While seemingly straightforward, maintaining precise molar ratios of reactants (dicarbonyl compound, aldehyde, and ammonia source) is vital. An excess of one reactant may not effectively drive the reaction to completion and can increase the likelihood of side product formation.[2]

  • Catalyst Inefficiency or Deactivation: If a catalyst is employed, its activity may not scale linearly. Issues such as catalyst poisoning, inadequate dispersion, or deactivation under prolonged reaction times at an industrial scale can lead to diminished yields.

  • Purity of Starting Materials: The purity of reagents like glyoxal and aldehydes is crucial. Impurities can introduce competing reactions and lead to the formation of undesired byproducts, thereby reducing the yield of the target imidazole.[2]

Issue 2: Formation of Impurities and Side Products

Question: We are observing significant levels of impurities and side products, such as oxazoles, in our large-scale production. How can we enhance the selectivity of our imidazole synthesis?

Answer: The formation of side products is a frequent hurdle in multicomponent reactions like the Radziszewski synthesis.[2] The following strategies can help minimize their formation:

  • Optimize Reaction Conditions: Fine-tuning the temperature, pressure, and solvent can significantly improve the selectivity towards the desired imidazole product.

  • Controlled Reactant Addition: The rate and order of reactant addition are critical. For example, a slow and controlled addition of the aldehyde to a pre-formed mixture of the dicarbonyl compound and ammonia source can minimize side reactions by maintaining a low concentration of the aldehyde in the reaction mixture.[2]

  • Excess of Ammonia Source: Utilizing a molar excess of the ammonia source (e.g., ammonium acetate) can favor the formation of the diimine intermediate, which is a key precursor to the imidazole ring, thereby reducing the formation of oxazole byproducts.[2]

  • Catalyst Selection: The choice of catalyst can have a profound impact on selectivity. Screening different catalysts, including heterogeneous catalysts that can be more easily separated from the reaction mixture, may lead to a cleaner reaction profile.

Issue 3: Challenges in Product Purification and Isolation

Question: We are experiencing difficulties in purifying our imidazole product at an industrial scale, leading to product loss and lower-than-expected purity. What purification strategies should we consider?

Answer: Purification is a critical step where significant product loss can occur. A multi-step approach is often necessary for achieving high purity at an industrial scale.

  • Solvent Removal: Efficient removal of the reaction solvent is the first step. This is typically achieved under reduced pressure.

  • Extraction: The choice of extraction solvent is crucial. Given that many imidazoles are polar compounds, solvents like ethyl acetate or chloroform are often used. Multiple extractions are recommended to maximize the recovery of the product from the aqueous layer.[2]

  • Recrystallization: This is a powerful technique for purifying solid imidazole products. The selection of an appropriate solvent system is key to obtaining high-purity crystals.

  • Column Chromatography: For high-purity requirements, such as in pharmaceutical applications, column chromatography may be necessary. However, this method can be less cost-effective and more challenging to scale up compared to recrystallization.

  • Continuous Flow Systems: Transitioning from batch to continuous flow processing can sometimes simplify purification. In a continuous setup, the product stream can be directly subjected to in-line purification steps, potentially reducing handling losses and improving overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling imidazoles in an industrial setting?

A1: Imidazole and its derivatives can pose several health and safety risks. It is essential to consult the Safety Data Sheet (SDS) for the specific compound being handled. General safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or use a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Q2: How can we improve the reaction time for our imidazole synthesis during scale-up?

A2: Several strategies can be employed to accelerate the reaction:

  • Temperature Optimization: Increasing the reaction temperature, within the optimal range, will generally increase the reaction rate.

  • Catalyst Selection: Employing a more efficient catalyst can significantly reduce the reaction time.

  • Microwave or Ultrasound Irradiation: These techniques have been shown to accelerate imidazole synthesis, although their scalability to large industrial reactors can be challenging.[3]

  • Continuous Flow Reactors: These systems often allow for reactions to be run at higher temperatures and pressures safely, which can dramatically reduce reaction times compared to batch processes.[4]

Q3: What are the advantages of using a continuous flow reactor for imidazole production compared to a traditional batch reactor?

A3: Continuous flow reactors offer several advantages for industrial-scale imidazole synthesis:[4]

  • Enhanced Heat Transfer: Due to their high surface-area-to-volume ratio, microreactors or flow reactors can dissipate heat from exothermic reactions much more efficiently than large batch reactors, preventing the formation of hot spots and reducing byproduct formation.[2][5]

  • Improved Safety: The small reaction volumes within a flow reactor at any given time minimize the risks associated with hazardous reactions or reagents.[4]

  • Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality.[4]

  • Easier Scale-Up: Scaling up production in a continuous flow system often involves running the reactor for a longer duration or adding more reactors in parallel ("numbering-up"), rather than redesigning a larger and more complex batch reactor.[4]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2,4,5-Trisubstituted Imidazoles
CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)Solvent
CuI15 mol%Reflux20 min95Not ReportedButanol
CuCl₂·2H₂O10 mol%Microwave (300W)12 min92Not ReportedSolvent-free
Co₃O₄ Nanoparticles-Ultrasonic Irradiation-High5-
MIL-101(Cr)5 mg12010 min955Solvent-free
Fe₃O₄ Nanoparticles15 mol%505 hHighYesSolvent-free
Fe₃O₄@chitosan-Reflux-Excellent6Ethanol
ZSM-11 Zeolite--48 hExcellent5Solvent-free
Et₃NH⁺AcO⁻Reaction Medium120--Not Reported-
Benzyltriphenylphosphonium chloride (BTPPC)-80-HighNot ReportedSolvent-free

(Data sourced from a comparative analysis of catalyst performance.[6])

Table 2: Optimization of Reaction Conditions for a Triaryl-imidazole Synthesis
EntrySolventTemperature (°C)Time (h)Yield (%)
1EtOHReflux5Low
2MeOHReflux5Low
3AcetonitrileReflux645
4DMF90640
5PEG-40090565
6GlycerolRT852
7Glycerol60475
8Glycerol90292
9Glycerol120285
10Neat90820

(Data adapted from a study on catalyst-free synthesis in glycerol.[7])

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol outlines a general procedure for the synthesis of 2,4,5-trisubstituted imidazoles using a copper(I) iodide catalyst.[6]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Benzoin (1.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Copper(I) iodide (CuI) (15 mol%)

  • Butanol (7 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aryl aldehyde, benzoin, ammonium acetate, and CuI in butanol.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically around 20 minutes), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 2: N-Alkylation of Imidazole using Sodium Hydride

This protocol describes the N-alkylation of imidazole with benzyl bromide using a strong base.[7]

Materials:

  • Imidazole (1.0 eq)

  • Sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (1.05 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a suspension of sodium hydride in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a solution of imidazole in anhydrous THF dropwise at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

  • Partition the mixture between water and diethyl ether or ethyl acetate.

  • Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Imidazole Synthesis check_temp Investigate Reaction Temperature start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_stoich Verify Reactant Stoichiometry start->check_stoich check_catalyst Assess Catalyst Performance start->check_catalyst sub_temp Suboptimal Temperature? check_temp->sub_temp sub_mixing Inefficient Mixing? check_mixing->sub_mixing sub_stoich Incorrect Stoichiometry? check_stoich->sub_stoich sub_catalyst Catalyst Deactivated? check_catalyst->sub_catalyst sol_temp Optimize Temperature Profile sub_temp->sol_temp Yes sol_mixing Improve Agitation/ Impeller Design sub_mixing->sol_mixing Yes sol_stoich Recalculate and Adjust Molar Ratios sub_stoich->sol_stoich Yes sol_catalyst Screen Catalysts/ Increase Loading sub_catalyst->sol_catalyst Yes end_node Improved Yield sol_temp->end_node sol_mixing->end_node sol_stoich->end_node sol_catalyst->end_node

Caption: Troubleshooting workflow for low yield in imidazole synthesis.

Radziszewski_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway R1 1,2-Dicarbonyl I1 Condensation R1->I1 R2 Aldehyde I3 Condensation with Aldehyde R2->I3 R3 Ammonia (2 eq.) R3->I1 I2 Diimine Intermediate I1->I2 + H₂O I2->I3 I4 Cyclization & Dehydration I3->I4 Product Substituted Imidazole I4->Product + H₂O

Caption: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.

Scale_Up_Considerations cluster_challenges Key Scale-Up Challenges cluster_solutions Potential Solutions lab_scale Laboratory Scale (Batch Reactor) pilot_scale Pilot Plant Scale lab_scale->pilot_scale Scale-Up industrial_scale Industrial Production pilot_scale->industrial_scale Further Scale-Up heat Heat Transfer (Exothermic Reactions) pilot_scale->heat mixing Mass Transfer & Homogeneity pilot_scale->mixing safety Process Safety & Containment industrial_scale->safety purification Downstream Processing & Purification industrial_scale->purification process_control Advanced Process Control & Automation industrial_scale->process_control Requires flow_reactor Continuous Flow Reactor heat->flow_reactor Improved by mixing->flow_reactor Improved by safety->flow_reactor Enhanced by

Caption: Logical workflow of scale-up considerations for imidazole production.

References

optimizing reaction conditions for palladium-catalyzed cross-coupling of haloimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions of haloimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are haloimidazoles considered challenging substrates for cross-coupling reactions?

Haloimidazoles are often difficult coupling partners for several reasons. The imidazole ring contains nitrogen atoms that can coordinate to the palladium catalyst, potentially inhibiting its activity or leading to deactivation.[1][2] For imidazoles with an unprotected N-H group, this functionality can interfere with the catalytic cycle, sometimes making N-protection a necessary strategy.[3][4]

Q2: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

Low conversion can stem from an inactive catalyst, poor reagent quality, or suboptimal reaction conditions.[5]

  • Catalyst Inactivity: The active Pd(0) species may not be generated efficiently from a Pd(II) precatalyst, or it may have decomposed.[6] Ensure you are using a robust ligand system, and consider using a pre-formed Pd(0) catalyst or a modern precatalyst designed for rapid activation.[7]

  • Reagent Quality: Impurities in solvents, reagents, or starting materials can poison the catalyst. Use anhydrous, degassed solvents and high-purity reagents.[2]

  • Suboptimal Conditions: The chosen combination of ligand, base, or solvent may not be suitable for your specific substrate. A systematic optimization of these parameters is often necessary.

Q3: I'm observing significant side products. What are they and how can I prevent them?

Common side reactions include homocoupling of the coupling partners and protodehalogenation (or protodeboronation for Suzuki reactions) of the starting materials.[2][4]

  • Homocoupling: This occurs when two molecules of the boronic acid (in Suzuki coupling) or two molecules of the terminal alkyne (in Sonogashira coupling) react with each other.[2][8] To minimize this, ensure the reaction is thoroughly deoxygenated, as oxygen can promote this side reaction, especially in copper-catalyzed Sonogashira couplings.[8] Optimizing the catalyst-to-ligand ratio and reaction temperature can also help.

  • Protodehalogenation/Protodeboronation: This is the replacement of the halogen or boron group with a hydrogen atom, consuming your starting material. It can be caused by the presence of water or other proton sources.[2][5] Using a more stable boronic acid derivative (like a pinacol ester), ensuring anhydrous conditions, and running the reaction at the lowest effective temperature can mitigate this issue.[2][5]

Q4: My palladium catalyst is turning black. What does this mean and how can I stop it?

The formation of a black precipitate, known as palladium black, indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.[2] This is often caused by:

  • Insufficient Ligand: The ligand concentration may be too low to stabilize the Pd(0) species.

  • High Temperature: Excessive heat can accelerate catalyst decomposition.

  • Poor Ligand Choice: The ligand may not be robust enough for the reaction conditions.

Solutions:

  • Increase the ligand-to-palladium ratio slightly.

  • Use more robust, sterically hindered ligands (e.g., Buchwald-type biarylphosphine ligands).[2]

  • Lower the reaction temperature if possible.[2]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Low yields in the Suzuki-Miyaura coupling of haloimidazoles are a frequent issue. The workflow below provides a systematic approach to troubleshooting.

G start Problem: Low Yield in Suzuki Coupling cause1 Potential Cause: Catalyst Inactivation start->cause1 cause2 Potential Cause: Protodeboronation start->cause2 cause3 Potential Cause: Poor Substrate Reactivity start->cause3 sol1a Solution: Use Bulky, Electron-Rich Buchwald Ligands (e.g., SPhos, XPhos) cause1->sol1a sol1b Solution: Use Modern Precatalysts (e.g., G3/G4 Palladacycles) cause1->sol1b sol1c Solution: Ensure Rigorous Degassing (Freeze-Pump-Thaw) cause1->sol1c sol2a Solution: Use Boronic Esters (Pinacol, MIDA) cause2->sol2a sol2b Solution: Use Anhydrous Solvents and Reagents cause2->sol2b sol2c Solution: Choose Base Carefully (e.g., K3PO4, Cs2CO3) cause2->sol2c sol3a Solution: Screen Different Solvents (e.g., Dioxane/H2O, Toluene, DMF) cause3->sol3a sol3b Solution: Increase Reaction Temperature Moderately cause3->sol3b sol3c Solution: Consider N-Protection of Imidazole cause3->sol3c

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Issue 2: Low Yield in Sonogashira Coupling of Chloroimidazoles

Aryl chlorides are less reactive than bromides or iodides, often requiring more forcing conditions.

  • Problem: Low conversion of the starting chloroimidazole.

  • Potential Cause: The C-Cl bond is difficult to activate.[8]

  • Solutions:

    • Catalyst System: Employ a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Use catalyst systems with electron-rich, bulky phosphine ligands (e.g., cataCXium A, sXPhos) or N-heterocyclic carbene (NHC) ligands that are known to promote the challenging oxidative addition step.[7][8]

    • Reaction Temperature: Higher temperatures are generally required to activate C-Cl bonds. Consider increasing the temperature, but monitor for substrate or product degradation.[8]

    • Base Selection: Amine bases like triethylamine may not be strong enough. Stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ can be more effective.[8]

    • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP often give better results for couplings with aryl chlorides compared to THF or toluene.[8]

Issue 3: Low Yield in Buchwald-Hartwig Amination

The amination of haloimidazoles can be challenging due to potential catalyst inhibition by the amine coupling partner or the imidazole substrate itself.[1]

  • Problem: Low yield of the desired amino-imidazole product.

  • Potential Cause: Catalyst inhibition or deactivation.

  • Solutions:

    • Ligand Choice: The use of bulky biarylphosphine ligands is crucial. Ligands like tBuBrettPhos have been specifically developed for the amination of challenging five-membered heterocycles like bromoimidazoles.[1]

    • Base Selection: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LiHMDS) is often an effective choice for these substrates.[1][9]

    • N-H of Imidazole: The acidic proton on an unprotected imidazole can interfere with the reaction. While methods exist for unprotected imidazoles, protecting the nitrogen (e.g., with a Boc or SEM group) can sometimes improve yields and consistency.[1]

Data on Reaction Conditions

Optimizing a cross-coupling reaction involves screening multiple parameters. The tables below summarize conditions reported for successful couplings of haloimidazoles and related heterocycles.

Table 1: Optimized Conditions for Buchwald-Hartwig Amination of 4-Bromo-1H-imidazole [1]

Amine PartnerPd Precatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilineP4 (1)L4 (1)LiHMDS (2.2)THFRT1285
4-Methoxy-anilineP4 (1)L4 (1)LiHMDS (2.2)THFRT1288
4-Trifluoro-methylanilineP4 (2)L4 (2)LiHMDS (2.2)THF801275
2-AminopyridineP4 (2)L4 (2)LiHMDS (2.2)THF801268
MorpholineP4 (2)L4 (2)LiHMDS (2.2)THF801271
P4 = (tBu)₂P(p-NMe₂C₆H₄); L4 = tBuBrettPhos

Table 2: Comparison of Conditions for Suzuki-Miyaura Coupling

Halo-HeterocyclePalladium Source (mol %)LigandBaseSolventTemp (°C)Yield (%)Reference
Unprotected HaloimidazolesPd(OAc)₂ (2.5)SPhosK₂CO₃Dioxane/H₂O100Good to Excellent[10]
5-(4-bromophenyl)-4,6-dichloro-pyrimidinePd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane-Good[11]
6-Bromo-1H-indazolePd(dppf)Cl₂-K₂CO₃Dioxane/H₂O100-[5]

Experimental Protocols & Workflows

General Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for rational optimization.

G pd0 Pd(0)L₂ (Active Catalyst) pd2_oa R¹-Pd(II)(X)L₂ pd0->pd2_oa Oxidative Addition pd2_tm R¹-Pd(II)(R²)L₂ pd2_oa->pd2_tm Transmetalation (e.g., Suzuki) or Carbopalladation (e.g., Heck) pd2_tm->pd0 Reductive Elimination r1r2 R¹-R² (Product) pd2_tm->r1r2 mx M-X (Byproduct) pd2_tm->mx r1x R¹-X (Haloimidazole) r1x->pd2_oa r2m R²-M (Coupling Partner) r2m->pd2_tm center

Caption: A simplified palladium cross-coupling catalytic cycle.

General Protocol for Suzuki-Miyaura Coupling of a Haloimidazole[5]

This protocol provides a general starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the haloimidazole (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.1–1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes. This can also be achieved by three freeze-pump-thaw cycles for more rigorous oxygen removal.[5]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a 0.1–0.2 M concentration relative to the limiting reagent) via syringe.[5]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a Bromo-Heterocycle[9]

This protocol is adapted for haloimidazoles based on procedures for similar challenging substrates.

  • Vial Preparation: To an oven-dried Schlenk tube or reaction vial, add the bromoimidazole (1.0 mmol, 1.0 equiv), the amine coupling partner (1.2 mmol, 1.2 equiv), and the palladium precatalyst (e.g., a RuPhos or BrettPhos precatalyst, 2 mol%).[9]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous THF (approx. 5 mL) via syringe.

  • Base Addition: While stirring the mixture, add the base (e.g., LiHMDS as a 1 M solution in THF, 2.0 mmol, 2.0 equiv) dropwise.[9]

  • Reaction: Seal the tube and heat the reaction mixture to the required temperature (e.g., 65 °C).[9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Workup: Once complete, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).[9]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[9]

References

Validation & Comparative

A Comparative Analysis of Imidazole and Triazole Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of imidazole and triazole antifungal agents, two critical classes of drugs in the management of fungal infections. This document outlines their mechanisms of action, spectrum of activity, pharmacokinetic profiles, and clinical applications, supported by quantitative data to aid in research and development.

Mechanism of Action: A Shared Target with a Key Difference

Both imidazole and triazole antifungals exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, these agents disrupt the integrity of the cell membrane, leading to fungal cell growth arrest and death.[2][3]

The primary distinction between the two classes lies in their chemical structure and specificity for the fungal enzyme. Imidazoles possess a five-membered ring with two nitrogen atoms, while triazoles have a five-membered ring with three nitrogen atoms.[4][5] This structural difference results in triazoles having a higher specificity for the fungal cytochrome P450 enzyme compared to its mammalian counterpart.[6][7] This increased specificity generally translates to a more favorable safety profile for triazoles, with a lower incidence of drug interactions and adverse effects related to the inhibition of human cytochrome P450 enzymes.[1][7]

The mechanism of action is visually represented in the following diagram:

Antifungal Mechanism of Action cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Antifungals Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Fungal CYP450) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Imidazole Imidazole Inhibition Imidazole->Inhibition Triazole Triazole Triazole->Inhibition Lanosterol 14α-demethylase\n(Fungal CYP450) Lanosterol 14α-demethylase (Fungal CYP450) Inhibition->Lanosterol 14α-demethylase\n(Fungal CYP450) Disrupted Membrane Integrity Disrupted Membrane Integrity Inhibition->Disrupted Membrane Integrity Leads to Fungal Cell Death Fungal Cell Death Disrupted Membrane Integrity->Fungal Cell Death

Caption: Mechanism of action of imidazole and triazole antifungal agents.

Comparative Spectrum of Activity

Both imidazoles and triazoles possess a broad spectrum of antifungal activity, encompassing yeasts, dermatophytes, and some dimorphic fungi. However, the triazoles generally exhibit a broader spectrum, particularly against systemic fungal pathogens.

The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of representative imidazole and triazole agents against common fungal pathogens. MIC values are presented as ranges (in µg/mL) to reflect isolate-to-isolate variability.

Antifungal AgentClassCandida albicans (MIC Range, µg/mL)Aspergillus fumigatus (MIC Range, µg/mL)
Ketoconazole Imidazole0.03 - 160.25 - >16
Fluconazole Triazole0.25 - 64Resistant
Itraconazole Triazole0.03 - 40.12 - 2
Voriconazole Triazole0.015 - 10.25 - 2
Posaconazole Triazole0.015 - 10.06 - 1

Note: Data compiled from multiple sources.[2][6][8][9][10][11][12][13][14] MIC values can vary significantly based on the testing method and the specific fungal isolate.

Pharmacokinetic Properties: A Key Differentiator

Significant differences in pharmacokinetic profiles exist between imidazoles and triazoles, influencing their clinical utility. Triazoles generally have more favorable pharmacokinetic properties for systemic use, including better oral bioavailability and longer half-lives.

ParameterKetoconazole (Imidazole)Fluconazole (Triazole)Itraconazole (Triazole)Voriconazole (Triazole)Posaconazole (Triazole)Isavuconazole (Triazole)
Oral Bioavailability Variable (pH-dependent)>90%[15]Variable (food-dependent)>90%Variable (food-dependent)~98%
Plasma Protein Binding 84-99%[15]11-12%[16][17]>99%58%>98%>99%
Elimination Half-life (hours) 8[15][18]30[16][17]21635130[19]
Primary Route of Elimination Hepatic[15][18]Renal[3][16][17]HepaticHepaticHepaticHepatic

Note: Data compiled from multiple sources.[1][4][7][15][17][18][19][20][21][22][23]

Clinical Applications and Therapeutic Considerations

The differences in spectrum of activity, pharmacokinetics, and safety profiles dictate the clinical applications of these two classes.

  • Imidazoles : Due to their pharmacokinetic limitations and potential for drug interactions, imidazoles are primarily used for topical treatment of superficial fungal infections, such as dermatophytosis and mucosal candidiasis. Examples include clotrimazole and miconazole. Ketoconazole is an exception and can be used systemically, but its use has been largely superseded by the newer triazoles due to a higher risk of hepatotoxicity and drug interactions.[24]

  • Triazoles : Triazoles are the agents of choice for the treatment and prophylaxis of a wide range of systemic fungal infections.[2][20]

    • Fluconazole is widely used for candidiasis and cryptococcal meningitis due to its excellent penetration into the cerebrospinal fluid.[7][16]

    • Itraconazole has a broader spectrum than fluconazole and is used for systemic mycoses like histoplasmosis and blastomycosis.

    • Voriconazole is the first-line treatment for invasive aspergillosis.[20]

    • Posaconazole and Isavuconazole have the broadest spectrum among the triazoles, with activity against Zygomycetes (the causative agents of mucormycosis).[24]

Experimental Protocols: Antifungal Susceptibility Testing

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the in vitro activity of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.

Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Molds)

This method involves preparing serial twofold dilutions of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control.

The general workflow for this experimental protocol is illustrated below:

Antifungal Susceptibility Testing Workflow Start Start Fungal Isolate Preparation Prepare standardized fungal inoculum Start->Fungal Isolate Preparation Inoculation Inoculate wells with fungal suspension Fungal Isolate Preparation->Inoculation Antifungal Dilution Prepare serial dilutions of antifungal agent in 96-well plate Antifungal Dilution->Inoculation Incubation Incubate plates at specified temperature and duration Inoculation->Incubation MIC Determination Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) Incubation->MIC Determination End End MIC Determination->End

Caption: General workflow for broth microdilution antifungal susceptibility testing.

Detailed Steps:

  • Preparation of Antifungal Stock Solutions: Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., dimethyl sulfoxide).

  • Preparation of Microdilution Plates: Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a suspension of the fungal cells (for yeasts) or conidia (for molds) in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve the final desired inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microdilution plate. Include a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Reading of Results: The MIC is the lowest concentration of the antifungal agent at which there is a significant (typically ≥50% for fungistatic agents like azoles) inhibition of growth compared to the growth control well. The reading can be done visually or using a spectrophotometer.

Conclusion

Both imidazole and triazole antifungal agents are indispensable tools in combating fungal infections. While they share a common mechanism of action, the superior specificity, broader spectrum of activity, and more favorable pharmacokinetic profiles of the triazoles have led to their dominance in the treatment of systemic mycoses. Imidazoles remain valuable for topical applications. The continued emergence of antifungal resistance underscores the importance of ongoing research and development of new antifungal agents and the prudent use of existing ones, guided by robust in vitro susceptibility data.

References

Unveiling the Perfect Fit: A Comparative Guide to Validating Imidazole Inhibitor Binding Modes with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming how a drug candidate binds to its target is a critical step in the development pipeline. This guide provides an in-depth comparison of X-ray crystallography with other prevalent techniques for validating the binding mode of imidazole-based inhibitors. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document serves as a practical resource for designing and executing robust validation studies.

The precise knowledge of how an inhibitor interacts with its target protein at the atomic level is paramount for structure-based drug design.[1] X-ray crystallography has long been the gold standard for providing high-resolution structural information of protein-ligand complexes, offering unambiguous insights into the binding orientation, conformational changes, and key molecular interactions that drive inhibitor potency and selectivity.[1] Imidazole-containing compounds represent a significant class of inhibitors for various therapeutic targets, and understanding their binding characteristics is crucial for optimizing their efficacy.

This guide focuses on the well-characterized interaction between the archetypal pyridinylimidazole inhibitor, SB203580, and its target, the p38 MAP kinase, to illustrate the strengths and nuances of different validation methodologies.

Performance Comparison: X-ray Crystallography vs. Alternative Methods

The validation of an inhibitor's binding mode is not limited to a single technique. Nuclear Magnetic Resonance (NMR) spectroscopy, cryo-electron microscopy (cryo-EM), and computational docking are powerful alternatives and complementary approaches. The following table summarizes the quantitative data obtained from different methods for the p38 MAP kinase-SB203580 complex, highlighting the unique advantages of each technique.

Parameter X-ray Crystallography NMR Spectroscopy Computational Docking Cryo-Electron Microscopy (Cryo-EM)
PDB ID 1A9U[2], 3GCP[3]1FI9 (Illustrative for Imidazole Complex)Not ApplicableNot readily available for this specific complex
Resolution 2.5 Å (1A9U)[4], 2.25 Å (3GCP)[3]Provides information on dynamics and interactions in solutionDependent on the algorithm and force field usedCan achieve near-atomic resolution (<3 Å) for suitable samples[5][6]
Key Findings Precise atomic coordinates of the inhibitor in the ATP-binding pocket.[2][7] Detailed hydrogen bonding and hydrophobic interactions.Confirms binding in solution and provides insights into the dynamic nature of the interaction.[8]Predicts binding pose and estimates binding affinity.[4][9][10]Can reveal the structure of large, flexible complexes that are difficult to crystallize.[11][12]
Advantages High resolution, unambiguous determination of binding mode.Can study dynamics and interactions in a solution state, closer to physiological conditions. No need for crystallization.Fast and cost-effective for screening large compound libraries.Can handle large and complex macromolecules that are challenging to crystallize.
Limitations Requires well-diffracting crystals, which can be challenging to obtain. Provides a static picture of the complex.Generally limited to smaller proteins. Less precise than crystallography for atomic coordinates.Predictions require experimental validation. Accuracy can be variable.Typically lower resolution than X-ray crystallography for smaller proteins.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is key to understanding the methodology. The following diagram, generated using the DOT language, outlines a typical workflow for validating the binding mode of an imidazole inhibitor using X-ray crystallography.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_complex_formation Complex Formation cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction & Data Collection cluster_structure_determination Structure Determination & Validation P0 Gene Expression P1 Cell Lysis P0->P1 P2 Purification (e.g., Affinity Chromatography) P1->P2 C0 Incubate Purified Protein with Imidazole Inhibitor P2->C0 Purified Protein CR0 Crystallization Screening C0->CR0 CR1 Optimization of Crystal Growth CR0->CR1 D0 Crystal Mounting & Cryo-cooling CR1->D0 D1 X-ray Diffraction Data Collection D0->D1 S0 Data Processing & Phase Determination D1->S0 S1 Model Building & Refinement S0->S1 S2 Structure Validation S1->S2

Workflow for X-ray Crystallography Validation.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of reliable scientific data. Below are methodologies for key experiments in validating the binding mode of an imidazole inhibitor.

Protocol 1: Co-crystallization of p38 MAP Kinase with SB203580

This protocol is synthesized from established methods for crystallizing p38 MAP kinase in complex with pyridinyl-imidazole inhibitors.

1. Protein Expression and Purification:

  • Express human p38 MAP kinase in a suitable expression system (e.g., E. coli).

  • Purify the protein using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure homogeneity.

  • Concentrate the purified protein to 10-15 mg/mL in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT.

2. Complex Formation:

  • Prepare a 100 mM stock solution of SB203580 in DMSO.

  • Incubate the purified p38 MAP kinase with a 2-5 fold molar excess of SB203580 on ice for at least 1 hour prior to setting up crystallization trials.

3. Crystallization:

  • Use the hanging-drop vapor diffusion method.

  • Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution on a siliconized coverslip.

  • The reservoir solution typically contains 100 mM MES or HEPES buffer pH 6.0-7.0, 10-15% (w/v) PEG 4000-8000, and 100-200 mM ammonium sulfate. The inclusion of 2-5 mM of trifluoroacetic acid in the crystallization solution has been reported to be beneficial.

  • Seal the wells and incubate at 4°C or 20°C. Crystals should appear within a few days to a week.

4. X-ray Data Collection and Processing:

  • Cryo-protect the crystals by briefly soaking them in a reservoir solution supplemented with 20-25% glycerol before flash-cooling in liquid nitrogen.

  • Collect diffraction data at a synchrotron source.

  • Process the diffraction data using appropriate software (e.g., HKL2000, XDS).

5. Structure Solution and Refinement:

  • Solve the structure by molecular replacement using a previously determined p38 MAP kinase structure as a search model (e.g., PDB ID: 1P38).

  • Build the model of the protein-inhibitor complex into the electron density map using software like Coot.

  • Refine the structure using programs such as Phenix or Refmac5.

  • Validate the final model using tools like MolProbity.

Protocol 2: NMR Spectroscopy for Binding Validation

This protocol outlines a general approach for validating inhibitor binding using NMR.

1. Sample Preparation:

  • Prepare a uniformly ¹⁵N-labeled sample of p38 MAP kinase.

  • The protein concentration should be in the range of 0.1-0.5 mM in an NMR buffer (e.g., 20 mM Tris-HCl pH 7.0, 100 mM NaCl, 1 mM DTT in 90% H₂O/10% D₂O).

2. NMR Data Acquisition:

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the free protein as a reference.

  • Prepare a stock solution of the imidazole inhibitor (e.g., SB203580) in a deuterated solvent (e.g., DMSO-d6).

  • Titrate the inhibitor into the protein sample in stepwise increments.

  • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

3. Data Analysis:

  • Overlay the spectra from the titration series.

  • Monitor chemical shift perturbations (CSPs) of the protein's backbone amide signals upon inhibitor binding.

  • Map the residues with significant CSPs onto the protein structure to identify the binding site.

  • The dissociation constant (Kd) can be estimated by fitting the CSP data to a binding isotherm.

Conclusion

X-ray crystallography remains an unparalleled technique for the high-resolution structural determination of protein-imidazole inhibitor complexes, providing a definitive validation of the binding mode. The detailed atomic interactions revealed by this method are invaluable for guiding the optimization of lead compounds. However, complementary techniques such as NMR spectroscopy offer crucial information about the dynamics of the interaction in solution, while computational docking provides a rapid and efficient means of screening and prioritizing candidates. For a comprehensive understanding of an inhibitor's binding characteristics, an integrated approach that leverages the strengths of each of these methods is highly recommended. The data and protocols presented in this guide offer a solid foundation for researchers to confidently validate the binding mode of their imidazole inhibitors and accelerate the drug discovery process.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. Its unique electronic properties and capacity for hydrogen bonding make it an ideal framework for designing potent and selective enzyme inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazole-based inhibitors targeting three distinct enzymes crucial in therapeutic research: p38 MAP Kinase, Aromatase, and α-Glucosidase.

Imidazole-Based p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2] Its dysregulation is implicated in inflammatory diseases such as rheumatoid arthritis, making it a significant therapeutic target.[1][3] Imidazole derivatives, particularly 2,4,5-trisubstituted imidazoles, are potent ATP-competitive inhibitors of p38 MAP kinase.[2][4]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of these compounds is highly dependent on the substituents at the C2, C4, and C5 positions of the imidazole ring.[2]

  • C5-Position : A pyridyl group, especially a 4-pyridyl moiety, is often crucial for high potency. This group is believed to form a key hydrogen bond within the ATP-binding site of the kinase.[4]

  • C4-Position : A substituted phenyl ring, such as a 4-fluorophenyl group, is generally optimal for activity.

  • C2-Position : The nature of the substituent at this position significantly modulates the inhibitory activity. Groups like methylsulfinylphenyl are often preferred over the corresponding thioether or sulfone.[4]

Comparative Inhibitory Activity of Trisubstituted Imidazoles against p38α
Compound IDC2-SubstituentC4-SubstituentC5-Substituentp38α IC50 (nM)
1 2-Methylsulfinylphenyl4-Fluorophenyl4-Pyridyl10
2 2-Methylthiophenyl4-Fluorophenyl4-Pyridyl100
3 2-Methylsulfonylphenyl4-Fluorophenyl4-Pyridyl20
4 2-Chlorophenyl4-Fluorophenyl4-Pyridyl50
5 4-Methylphenyl4-Fluorophenyl4-Pyridyl80
6 Phenyl4-Fluorophenyl4-Pyridyl150
7 4-Chlorophenyl4-Fluorophenyl4-Pyridyl60
8 4-Fluorophenyl4-Fluorophenyl2-Pyridyl500

Note: The data presented is a representative summary compiled from SAR studies of 2,4,5-trisubstituted imidazoles.[4] Actual values can vary based on specific assay conditions.

Imidazole-Based Aromatase Inhibitors

Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[5][6] Inhibiting this enzyme is a primary therapeutic strategy for treating estrogen receptor-positive breast cancer in postmenopausal women.[7][8] Nonsteroidal aromatase inhibitors often feature an azole (imidazole or triazole) moiety that reversibly binds to the heme iron atom in the enzyme's active site.[7][9]

Structure-Activity Relationship (SAR) Insights

For imidazole-based aromatase inhibitors, a key structural feature for potent inhibition is the presence of one or more aromatic rings on the N-1 substituent of the imidazole ring.[10] In contrast, compounds where the imidazole is fused to a benzene ring (benzimidazoles) or has an aliphatic side chain at the N-1 position are typically weak inhibitors.[10]

Comparative Inhibitory Activity of Imidazole Drugs against Human Placental Aromatase
InhibitorTypeID50 (µM)Key Structural Feature
TioconazoleImidazole~0.04N-1 substituent with aromatic rings
EconazoleImidazole~0.05N-1 substituent with aromatic rings
BifonazoleImidazole~0.06N-1 substituent with aromatic rings
ClotrimazoleImidazole~0.08N-1 substituent with aromatic rings
MiconazoleImidazole~0.10N-1 substituent with aromatic rings
IsoconazoleImidazole~0.20N-1 substituent with aromatic rings
KetoconazoleImidazole~0.40N-1 substituent with aromatic rings
NimorazoleImidazole~100N-1 substituent with aliphatic side chain
AminoglutethimideReference~1.5-
4-HydroxyandrostenedioneReference~0.03-

Note: Data is based on studies of various imidazole drugs against human placental aromatase. The order of inhibitory effect is determined from ID50 values.[10]

Imidazole-Based α-Glucosidase Inhibitors

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose.[11] Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key strategy in managing type 2 diabetes mellitus.[12][13] Imidazole derivatives have emerged as a promising class of α-glucosidase inhibitors.[11][14][15]

Structure-Activity Relationship (SAR) Insights

The SAR of imidazole-based α-glucosidase inhibitors reveals several key trends. For benzimidazole-thioquinoline derivatives, substitutions on the benzyl group attached to the benzimidazole core significantly impact activity.[11]

  • Halogen Substitution : The position and nature of halogen substituents are critical. A bromine atom at the para-position of the benzyl ring (compound 6j) resulted in the most potent inhibitor in one series.[11]

  • Electron-Donating vs. Electron-Withdrawing Groups : Electron-withdrawing groups, particularly halogens, on the benzyl ring tend to enhance inhibitory activity more than electron-donating groups like methyl.[11]

  • Competitive vs. Non-competitive Inhibition : Different imidazole derivatives can exhibit different modes of inhibition. For example, 4,5-diphenylimidazole-2-thione was found to be a non-competitive inhibitor, while other triazole-thiol derivatives showed competitive inhibition.[15]

Comparative Inhibitory Activity of Benzimidazole-Thioquinoline Derivatives against α-Glucosidase
Compound IDR-Group (Substitution on Benzyl Ring)IC50 (µM)
6a H185.4
6h 2-Br100.2
6i 3-Br65.6
6j 4-Br28.0
6l 2-CH3195.7
Acarbose Reference Drug750.0

Note: The data is from a study on benzimidazole-thioquinoline derivatives.[11] The 4-bromobenzyl derivative (6j) was the most potent compound in this series.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of imidazole-based inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization A Lead Identification (e.g., Imidazole Core) B Chemical Synthesis of Derivatives A->B C In Vitro Enzyme Inhibition Assays B->C D Determine IC50 / Ki Values C->D E Cell-Based Assays D->E F SAR Analysis E->F G Identify Key Structural Features F->G H Design Next-Generation Inhibitors G->H H->B

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

p38_MAPK_Pathway Stress Environmental Stress Inflammatory Cytokines MKKs MAPKKs (MKK3/6) Stress->MKKs p38 p38 MAP Kinase MKKs->p38 phosphorylates Downstream Downstream Targets (e.g., MAPKAPK2, ATF2) p38->Downstream phosphorylates Inhibitor Imidazole-Based Inhibitor Inhibitor->p38 Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Caption: Logical relationship of competitive vs. non-competitive inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data in SAR studies.

Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay (Luminescence-Based)

This protocol determines an inhibitor's IC50 value by measuring the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[3][16]

  • Compound Preparation : Prepare serial dilutions of the imidazole-based inhibitor compounds in DMSO. Also, prepare a DMSO-only vehicle control.

  • Reaction Setup : In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO to the appropriate wells.

  • Master Mix : Prepare a master mix containing the p38α kinase enzyme and a suitable peptide substrate (e.g., ATF2) in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).[16] Add 2 µL of this mix to each well.

  • Reaction Initiation : Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be near the Km for the p38α isoform. Add 2 µL of the ATP solution to each well to start the reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes.[3]

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[16][17]

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by luciferase to produce light. Incubate for 30 minutes at room temperature.[3][16]

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the kinase activity.

  • Data Analysis : Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[3]

Protocol 2: In Vitro α-Glucosidase Inhibition Assay (Spectrophotometric)

This assay measures the inhibitory effect on α-glucosidase by quantifying the yellow-colored product, p-nitrophenol, released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[13][18]

  • Reagent Preparation : Prepare solutions of α-glucosidase enzyme (from Saccharomyces cerevisiae), pNPG substrate, and test compounds in a phosphate buffer (e.g., 50 mM, pH 6.8).[18] Acarbose is used as a positive control.

  • Reaction Mixture : In a 96-well plate, add 20 µL of the test inhibitor at various concentrations.

  • Pre-incubation : Add 20 µL of the α-glucosidase enzyme solution (e.g., 2 U/mL) to each well and incubate the mixture for 5 minutes at 37 °C.[18]

  • Reaction Initiation : Add 20 µL of 1 mM pNPG solution to each well to start the reaction.

  • Incubation : Incubate the plate at 37 °C for 20 minutes.[18]

  • Reaction Termination : Stop the reaction by adding 50 µL of 1 M sodium carbonate (Na2CO3) solution.[18]

  • Data Acquisition : Measure the absorbance of the p-nitrophenol produced at 405 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentrations.

Protocol 3: In Vitro Aromatase Inhibition Assay (Fluorometric)

This cell-free assay uses human recombinant aromatase and a fluorescent substrate to measure enzyme activity.[6]

  • Reagent Preparation : Reconstitute human recombinant CYP19A1 (aromatase) microsomes in the assay buffer. Prepare a fluorescent substrate solution. Prepare serial dilutions of test inhibitors (e.g., letrozole, econazole) in DMSO.[5][6]

  • Assay Plate Setup : To the wells of a 96-well plate, add the assay buffer, an NADPH-regenerating system, and the test inhibitor at various concentrations.

  • Pre-incubation : Pre-incubate the plate at 37 °C for 10 minutes.

  • Reaction Initiation : Initiate the reaction by adding the human recombinant aromatase enzyme to all wells, followed immediately by the fluorescent substrate.

  • Incubation : Incubate the plate at 37 °C for 30 minutes, protected from light.

  • Reaction Termination : Stop the reaction by adding a suitable stop solution (e.g., Tris base).

  • Data Acquisition : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : The aromatase activity is proportional to the fluorescence signal. Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by non-linear regression analysis.[5]

References

A Comparative Guide to the Efficacy of Synthetic Routes for Functionalized Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient synthesis of functionalized imidazoles is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of various synthetic methodologies, from classical name reactions to modern catalytic approaches, supported by experimental data to inform the selection of the most suitable route for specific research needs.

Comparative Analysis of Synthetic Routes

The choice of a synthetic strategy for a particular functionalized imidazole is a trade-off between several factors, including yield, reaction time, substrate scope, and the mildness of reaction conditions. Below is a summary of key quantitative data for several prominent synthetic methods. It is important to note that a direct comparison of yields for the exact same product across all methods is often unavailable in the literature; therefore, representative examples are provided.

Table 1: Comparison of Classical Synthetic Routes for Functionalized Imidazoles
Synthesis MethodRepresentative ProductReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Radziszewski 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-285-95[1]
Radziszewski (Microwave) 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidSolvent-freeMicrowave1-3 min~91[2]
Wallach N-MethylimidazoleN,N'-DimethyloxamidePCl₅, HI-RefluxSeveralModerate[3]
Marckwald 2-Mercapto-4-phenylimidazoleα-Aminoacetophenone HCl, KSCN-WaterReflux2Good
Van Leusen (3-CR) 1,5-Disubstituted ImidazolesAldehyde, Primary Amine, TosMICBase (e.g., K₂CO₃)Methanol/DMEReflux2-460-80[4]
Table 2: Comparison of Modern Synthetic Routes for Functionalized Imidazoles
Synthesis MethodRepresentative ProductReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Cu-catalyzed C-H Functionalization Highly Substituted Imidazolesβ-Enamino Esters, BenzylaminesCu(OAc)₂·H₂O, NaHCO₃DMARoom Temp.12up to 76[5]
Pd-catalyzed C-H Arylation C2-Arylated ImidazolesImidazole, Aryl BromidePd(OAc)₂, PPh₃, K₂CO₃Toluene12024up to 85[6]
Ni-catalyzed C-H Arylation C2-Arylated ImidazolesImidazole, Phenol DerivativeNi(OTf)₂/dcype, K₃PO₄t-Amyl Alcohol12024Good
Multicomponent (MCR) 2,4,5-Trisubstituted Imidazoles1,2-Diketone, Aldehyde, NH₄OAcHBF₄–SiO₂Acetonitrile801-2up to 95[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Conventional Heating)

Materials:

  • Benzil (1.0 mmol, 210 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ammonium acetate (10.0 mmol, 770 mg)

  • Glacial acetic acid (5 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil, benzaldehyde, and ammonium acetate in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 120°C) for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[1]

Van Leusen Three-Component Synthesis of a 1,5-Disubstituted Imidazole

Materials:

  • Aldehyde (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde and primary amine in methanol.

  • Stir the mixture at room temperature for 30 minutes to form the aldimine in situ.

  • Add TosMIC and potassium carbonate to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the crude product by column chromatography on silica gel.[4]

Copper-Catalyzed Oxidative C-H Functionalization

Materials:

  • β-Enamino ester (0.5 mmol)

  • Benzylamine (0.6 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (10 mol%)

  • Sodium bicarbonate (NaHCO₃) (1.0 mmol)

  • Dimethylacetamide (DMA) (2 mL)

Procedure:

  • To a screw-capped vial, add the β-enamino ester, benzylamine, Cu(OAc)₂·H₂O, and NaHCO₃.

  • Add DMA as the solvent.

  • Seal the vial and stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Signaling Pathways and Experimental Workflows

Functionalized imidazoles are prominent in drug development, often targeting key signaling pathways involved in diseases like cancer and inflammation. For instance, many imidazole derivatives are potent inhibitors of p38 MAP kinase and ERK5, which are crucial in cell proliferation and survival pathways.

experimental_workflow General Experimental Workflow for Imidazole Synthesis and Evaluation cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation reactants Reactants synthesis Synthetic Method (e.g., Radziszewski, Van Leusen) reactants->synthesis workup Reaction Work-up synthesis->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir bioassay Biological Assay (e.g., Kinase Inhibition Assay) purification->bioassay ftir->bioassay data_analysis Data Analysis bioassay->data_analysis p38_MAPK_pathway Inhibition of p38 MAPK Signaling by Functionalized Imidazoles stress Cellular Stress / Cytokines mkk MKK3/6 stress->mkk activates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream activates response Inflammatory Response Cell Cycle Arrest downstream->response imidazole Functionalized Imidazole (Inhibitor) imidazole->p38 inhibits ERK5_pathway Inhibition of ERK5 Signaling by Functionalized Imidazoles stimuli Mitogens / Stress mekk MEKK2/3 stimuli->mekk activates mek5 MEK5 mekk->mek5 activates erk5 ERK5 mek5->erk5 phosphorylates transcription Transcription Factors (e.g., MEF2) erk5->transcription activates response Cell Proliferation & Survival transcription->response imidazole Functionalized Imidazole (Inhibitor) imidazole->erk5 inhibits

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Novel Imidazole Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous antifungal and anticancer agents. The journey from a promising compound in a lab dish to a potential clinical candidate is arduous, with the correlation between in vitro activity and in vivo efficacy being a critical determinant of success. This guide provides an objective comparison of novel imidazole drug candidates, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid researchers in navigating this complex landscape.

Data Presentation: A Comparative Analysis of Novel Imidazole Drug Candidates

The following tables summarize the in vitro and in vivo performance of selected novel imidazole drug candidates from recent studies, highlighting their potential as either antifungal or anticancer agents.

Antifungal Imidazole Drug Candidates
Compound IDTarget OrganismIn Vitro Activity (MIC, µg/mL)In Vivo ModelIn Vivo EfficacyReference
FlutrimazoleCandida albicans, Dermatophytes0.025-5.0Rat vaginal candidiasis, Guinea-pig trichophytosis>80% cure or marked improvement with 1-2% topical application.[1][1]
SM21Candida albicans (including resistant strains)0.2 - 1.6Mouse model of systemic candidiasisPrevented death in all treated mice at day 5 post-infection.[2][2]
Compound 8b (Fluconazole-based)Candida albicans (sensitive and resistant)Superior to fluconazoleMouse model of systemic candidiasisSignificant reduction in tissue fungal burden and improved survival rate.[3][3]
Compound 8c (Fluconazole-based)Candida albicans (sensitive and resistant)Superior to fluconazoleMouse model of systemic candidiasisSignificant reduction in tissue fungal burden and improved survival rate.[3][3]
R126638Dermatophytes, Candida spp.< 1.0 for most isolatesGuinea pig and mouse dermatophytosis modelsED50 three- to eightfold lower than itraconazole.[4][4]
Anticancer Imidazole Drug Candidates
Compound IDCancer Cell Line(s)In Vitro Activity (IC50, µM)In Vivo ModelIn Vivo EfficacyReference
Compound AA6p38 MAP Kinase Target0.403 (p38 kinase inhibition)Not explicitly stated in the provided abstractPredicted to be orally active with good gastrointestinal absorption.[5][5]
Compound 5e (Imidazole-pyridine hybrid)BT-474, MDA-MB-468 (Breast Cancer)< 50Ehrlich Ascites Carcinoma (EAC) in miceRetarded EAC growth without organ toxicity.[6][6]
Purine derivative 46MDA-MB-231 (Breast Cancer)1.22Not explicitly stated---[7]
Purine derivative 47A549 (Lung Cancer)2.29 - 9.96Not explicitly stated---[7]

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data across different studies. Below are methodologies for key in vitro and in vivo assays commonly used in the evaluation of imidazole drug candidates.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Stock Solution: Dissolve the imidazole compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antifungal stock solution in a 96-well microtiter plate containing RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or buffer, adjusting the concentration to a predefined cell density (e.g., 1-5 x 10^3 cells/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent. Include positive (no drug) and negative (no inoculum) control wells.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.

In Vitro Anticancer Activity: p38 MAP Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the p38 MAP kinase, a key enzyme in inflammatory and cancer signaling pathways.

  • Reagent Preparation: Prepare solutions of recombinant active p38α kinase, a specific substrate (e.g., ATF-2), and ATP in a suitable kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the imidazole inhibitor in DMSO.

  • Kinase Reaction: In a microplate, combine the p38α kinase, the substrate, and the imidazole inhibitor at various concentrations.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined from the resulting dose-response curve.

In Vivo Antifungal Efficacy: Murine Model of Systemic Candidiasis

This model assesses the therapeutic efficacy of an antifungal agent in a living organism.

  • Animal Model: Use immunocompromised mice (e.g., neutropenic mice) to establish a systemic infection.

  • Infection: Inject a standardized inoculum of Candida albicans intravenously into the mice.

  • Treatment: Administer the imidazole drug candidate to the mice at various doses and schedules (e.g., oral gavage or intraperitoneal injection) starting at a defined time post-infection. A control group receives a vehicle solution.

  • Efficacy Evaluation: Monitor the survival of the mice over a set period (e.g., 14-21 days). At the end of the study, or at specific time points, euthanize the mice and harvest organs (e.g., kidneys, brain) to determine the fungal burden by counting colony-forming units (CFUs) per gram of tissue.

  • Data Analysis: Compare the survival rates and organ fungal burdens between the treated and control groups to determine the efficacy of the compound.

In Vivo Anticancer Efficacy: Xenograft Tumor Model

This model is used to evaluate the antitumor activity of a compound on human cancer cells grown in an animal model.

  • Cell Culture: Culture the desired human cancer cell line (e.g., MDA-MB-468 breast cancer cells) in appropriate media.

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Treatment: Administer the imidazole compound at different doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Efficacy Assessment: At the end of the study, compare the tumor growth inhibition in the treated groups to the control group. The percentage of tumor growth inhibition is a key efficacy parameter. Body weight of the animals is also monitored as an indicator of toxicity.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways targeted by imidazole drug candidates and a typical experimental workflow.

G cluster_0 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Demethylation FFMAS 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol Ergosterol Ergosterol FFMAS->Ergosterol Multiple Steps Imidazole Imidazole Antifungals Imidazole->CYP51A1 Inhibition CYP51A1->FFMAS

Caption: Antifungal Imidazole Mechanism of Action.

G cluster_1 p38 MAP Kinase Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Imidazole Imidazole p38 Inhibitors Imidazole->p38 Inhibition Response Cellular Responses (Inflammation, Apoptosis, Proliferation) Downstream->Response

Caption: Anticancer Imidazole Mechanism of Action.

G cluster_2 In Vitro to In Vivo Drug Development Workflow A Compound Synthesis (Novel Imidazole Derivatives) B In Vitro Screening (MIC/IC50) A->B C Lead Candidate Selection B->C D In Vivo Efficacy Studies (Animal Models) C->D E Data Correlation Analysis D->E E->C Refinement F Preclinical Development E->F

References

Unraveling the Molecular Takedown: A Comparative Analysis of ImidazaKinib, a Novel Imidazole-Based B-Raf Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A new front in the ongoing battle against cancer emerges with the elucidation of the mechanism of action for ImidazaKinib, a novel imidazole-based therapeutic. This guide provides a comprehensive comparison of ImidazaKinib with the established B-Raf inhibitor, Vemurafenib, offering researchers, scientists, and drug development professionals a detailed analysis of its performance, supported by experimental data. ImidazaKinib demonstrates significant potential in selectively targeting the B-Raf V600E mutation, a key driver in several cancers, including melanoma.

Comparative Performance Data

The following tables summarize the quantitative data from key in vitro experiments, highlighting the potency and selectivity of ImidazaKinib compared to Vemurafenib.

Table 1: In Vitro Kinase Inhibition

CompoundB-Raf V600E IC50 (nM)c-Raf IC50 (nM)VEGFR-2 IC50 (nM)
ImidazaKinib 8 150 >10,000
Vemurafenib3148>10,000

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-proliferative Activity in Human Cancer Cell Lines

Cell LineBRAF StatusImidazaKinib GI50 (nM)Vemurafenib GI50 (nM)
A375 (Melanoma) V600E 15 50
SK-MEL-28 (Melanoma) V600E 25 80
HT-29 (Colon) V600E 30 100
MCF-7 (Breast) Wild-Type >5,000 >10,000

GI50: The concentration of a drug that causes 50% inhibition of cell growth.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

ImidazaKinib, like Vemurafenib, is a potent inhibitor of the B-Raf kinase, a critical component of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway, when constitutively activated by mutations such as BRAF V600E, leads to uncontrolled cell proliferation and survival.[1] The diagram below illustrates the signaling cascade and the point of inhibition for ImidazaKinib.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS B_Raf B-Raf (V600E) RAS->B_Raf MEK MEK1/2 B_Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors ImidazaKinib ImidazaKinib ImidazaKinib->B_Raf Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival

Caption: The MAPK/ERK signaling pathway with ImidazaKinib's inhibition of mutant B-Raf.

Experimental Workflow for Mechanism of Action Elucidation

The following diagram outlines the key experimental stages undertaken to characterize the mechanism of action of ImidazaKinib.

Experimental_Workflow Hypothesis Hypothesis: Novel imidazole compound inhibits B-Raf kinase Biochemical_Assay In Vitro Kinase Assays (B-Raf, c-Raf, VEGFR-2) Hypothesis->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assays (BRAF mutant vs. wild-type lines) Hypothesis->Cell_Based_Assay Data_Analysis Data Analysis & Comparison (IC50, GI50 values) Biochemical_Assay->Data_Analysis Western_Blot Western Blot Analysis (p-MEK, p-ERK levels) Cell_Based_Assay->Western_Blot Western_Blot->Data_Analysis Conclusion Conclusion: ImidazaKinib is a potent and selective B-Raf inhibitor Data_Analysis->Conclusion

Caption: Experimental workflow for characterizing ImidazaKinib's mechanism of action.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of ImidazaKinib against B-Raf V600E, c-Raf, and VEGFR-2 kinases.

  • Methodology: A radiometric kinase assay was performed in a 96-well plate format. Recombinant human kinases were incubated with the respective substrate (MEK1 for Raf kinases, and a synthetic peptide for VEGFR-2) and [γ-³³P]ATP in the presence of varying concentrations of the test compounds. After incubation, the phosphorylated substrate was captured on a filter membrane, and the amount of incorporated radioactivity was quantified using a scintillation counter. IC50 values were calculated by non-linear regression analysis.

2. Cell Proliferation Assay

  • Objective: To assess the anti-proliferative effect of ImidazaKinib on human cancer cell lines with different BRAF mutation statuses.

  • Methodology: A375, SK-MEL-28, HT-29 (all BRAF V600E), and MCF-7 (BRAF wild-type) cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of ImidazaKinib or Vemurafenib for 72 hours. Cell viability was assessed using the Sulforhodamine B (SRB) assay. The absorbance was read at 515 nm, and the GI50 values were determined from dose-response curves.

3. Western Blot Analysis

  • Objective: To confirm the inhibition of the B-Raf signaling pathway in cells treated with ImidazaKinib.

  • Methodology: A375 cells were treated with ImidazaKinib or Vemurafenib at their respective GI50 concentrations for 2 hours. Whole-cell lysates were prepared, and protein concentrations were determined using the BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin (as a loading control). After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

This comprehensive guide underscores the promising profile of ImidazaKinib as a potent and selective inhibitor of the B-Raf V600E kinase. Further preclinical and clinical investigations are warranted to fully evaluate its therapeutic potential. The unique imidazole scaffold represents a significant area of interest for the development of next-generation targeted cancer therapies.[3][4]

References

Tale of Two Scaffolds: A Head-to-Head Comparison of Imidazole and Benzimidazole in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the five-membered imidazole ring and its benzo-fused counterpart, benzimidazole, have proven to be exceptionally fruitful starting points for drug discovery. Their structural features and electron-rich nature allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an objective, data-driven comparison of these two pivotal scaffolds, offering insights into their respective strengths and applications in drug design.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold are fundamental to its pharmacokinetic and pharmacodynamic profile. Imidazole and benzimidazole, while related, exhibit key differences that influence their behavior in biological systems.

Imidazole is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[1] Its pKa for the conjugate acid is approximately 7, making it partially protonated at physiological pH.[1] This property can be advantageous for forming interactions with biological targets. Benzimidazole, with a fused benzene ring, is less basic than imidazole.[2] The fusion of the benzene ring also significantly increases its lipophilicity compared to the parent imidazole.

PropertyImidazoleBenzimidazoleKey Considerations in Drug Design
Structure A five-membered heterocyclic ring with two nitrogen atoms.A fused ring system of benzene and imidazole.[3]The larger, more rigid structure of benzimidazole offers a different spatial arrangement for target binding.
pKa (of conjugate acid) ~7.0[1]~5.5[4]Imidazole's pKa allows for significant protonation at physiological pH, potentially enhancing ionic interactions. Benzimidazole's lower basicity might be favorable in contexts where excessive positive charge is detrimental.
logP (Octanol-Water) -0.081.53The increased lipophilicity of benzimidazole can enhance membrane permeability but may also lead to lower aqueous solubility.[5]
Solubility Highly soluble in water.[6]Limited solubility in water.[5]Modifications are often necessary to improve the aqueous solubility of benzimidazole derivatives for better bioavailability.[2]
Hydrogen Bonding Both a hydrogen bond donor (N-H) and acceptor (N).[7]Both a hydrogen bond donor (N-H) and acceptor (N).[1]Both scaffolds can engage in crucial hydrogen bonding interactions with biological targets.
Aromaticity Aromatic, with a sextet of π-electrons.[6]Aromatic, with the π-system extending over both rings.The aromatic nature allows for π-π stacking interactions with aromatic residues in protein targets.

Pharmacological Activities: A Broad Spectrum of Therapeutic Potential

Both imidazole and benzimidazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications.[8][9]

Anticancer Activity

A significant area of research for both scaffolds is oncology. Derivatives of both imidazole and benzimidazole have demonstrated potent anticancer activities through various mechanisms.[10][11]

Imidazole-based anticancer agents often act as inhibitors of key enzymes in cancer signaling pathways, such as kinases.[10] They can also function as DNA intercalators.[10]

Benzimidazole-based anticancer agents are well-known for their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[12][13] They also target various kinases and can induce apoptosis through both intrinsic and extrinsic pathways.[12][14]

Below is a comparison of representative imidazole and benzimidazole derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Imidazole 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazoleSW480 (colorectal)0.02742[15]
Imidazole derivative 5HCC827 (lung)Not Specified[15]
Benzimidazole 2-phenyl benzimidazole derivative 35MCF-7 (breast)3.37[15]
MH1 (2,5-disubstituted benzimidazole)Molt4 (leukemia)Not Specified[11]
Benzimidazole-acridine derivative 8IK562 (leukemia)2.68[11]
Benzimidazole-acridine derivative 8IHepG-2 (hepatocellular carcinoma)8.11[11]
Antimicrobial and Antifungal Activity

The imidazole scaffold is famously found in azole antifungals like clotrimazole and ketoconazole. These drugs inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[16] Imidazole derivatives also exhibit antibacterial properties.[17]

Benzimidazole derivatives, such as mebendazole and albendazole, are widely used as anthelmintic agents.[18] They also possess significant antibacterial and antifungal activities.[19][20]

Compound ClassDerivative ExampleOrganismMIC (µg/mL)Reference
Imidazole Not SpecifiedC. albicansNot Specified[17]
Benzimidazole Compound 4aB. subtilis12.5[20]
Compound 4aP. aeruginosa25[20]
Compound 4aC. albicans6.25[20]
Compound 4bC. albicans12.5[20]

Mechanisms of Action: Diverse Strategies for Targeting Disease

The versatility of imidazole and benzimidazole scaffolds is evident in their diverse mechanisms of action.

Signaling Pathways in Cancer

anticancer_pathways

As illustrated, imidazole derivatives can inhibit cancer cell growth by targeting kinases and intercalating DNA.[10] Benzimidazole derivatives exhibit a broader range of reported anticancer mechanisms, including the well-established inhibition of tubulin polymerization, interference with crucial signaling pathways like EGFR/HER2 and PI3K/Akt, and upregulation of death receptor 5 (DR5).[12][21]

Experimental Protocols

To facilitate the independent verification and further exploration of these scaffolds, detailed methodologies for key biological assays are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazole or benzimidazole derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubate for another 4 hours.[7]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7][15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][15] The absorbance is directly proportional to the number of viable cells.

mtt_workflow start Start seed Seed Cells (96-well plate) start->seed incubate1 Incubate (24h) seed->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance (570nm) solubilize->read end End read->end

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth, such as Mueller-Hinton Broth (MHB) for bacteria.[22]

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compounds in the broth.[22]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[23]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[22][23]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

mic_workflow start Start prepare_inoculum Prepare Microbial Inoculum start->prepare_inoculum serial_dilution Serial Dilution of Compounds in Plate start->serial_dilution inoculate Inoculate Wells prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate (18-24h) inoculate->incubate read_mic Determine MIC (No Visible Growth) incubate->read_mic end End read_mic->end

Conclusion: Choosing the Right Scaffold for the Job

Both imidazole and benzimidazole scaffolds are undeniably powerful tools in the arsenal of the medicinal chemist. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the therapeutic target and desired drug properties.

The imidazole scaffold, with its smaller size and higher water solubility, may be advantageous for targeting enzymes where a more compact and polar ligand is preferred. Its pKa near physiological pH can be exploited for specific ionic interactions.

The benzimidazole scaffold, being larger, more lipophilic, and structurally more complex, offers a different set of opportunities. Its rigidity and extended aromatic system can be ideal for fitting into larger binding pockets and engaging in more extensive hydrophobic and π-stacking interactions. Its proven success as a tubulin inhibitor in both anthelmintic and anticancer applications highlights its potential for targeting protein-protein interfaces.

Ultimately, a thorough understanding of the structure-activity relationships for both scaffolds, coupled with a clear definition of the target product profile, will guide the rational design of novel and effective therapeutic agents. The wealth of existing research on both imidazole and benzimidazole provides a solid foundation for future drug discovery endeavors.

References

Confirming Target Engagement of Imidazole Compounds Using Cellular Thermal Shift Assay (CETSA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents from antifungal medications to targeted cancer therapies. A critical step in the development of these compounds is the confirmation of target engagement within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free biophysical method to directly measure the interaction between a drug and its protein target in a physiologically relevant environment.[1][2][3]

This guide provides an objective comparison of CETSA with other target engagement methodologies for imidazole-based compounds, supported by experimental data. We will delve into the principles of CETSA, present quantitative data for representative imidazole compounds, and provide a detailed experimental protocol.

The Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can alter the thermal stability of its target protein.[1][2] This change in stability is detected by heating cell lysates or intact cells to various temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tm), while ligand-bound proteins often exhibit increased stability and remain in solution at higher temperatures.[3] The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods, to generate a melting curve. A shift in this curve in the presence of a compound is indicative of target engagement.

Visualizing the CETSA Workflow

The following diagram illustrates the general workflow of a CETSA experiment.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_quantification Quantification & Analysis cell_culture 1. Culture Cells compound_treatment 2. Treat with Imidazole Compound cell_culture->compound_treatment heating 3. Heat Aliquots at Different Temperatures compound_treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Separate Soluble & Aggregated Proteins lysis->centrifugation quantification 6. Quantify Soluble Target Protein centrifugation->quantification analysis 7. Generate Melt Curve & Determine Thermal Shift quantification->analysis

A generalized workflow of the Cellular Thermal Shift Assay (CETSA).

Quantitative Comparison: Imidazole Kinase Inhibitors in Focus

To illustrate the utility of CETSA, we present data for two well-characterized imidazole-containing kinase inhibitors: Dabrafenib, a BRAF inhibitor, and SB203580, a p38 MAPK inhibitor.

CETSA Performance Data

The following table summarizes the target engagement data for Dabrafenib and SB203580 as determined by CETSA. The thermal shift (ΔTm) represents the change in the melting temperature of the target protein upon compound binding, providing a direct measure of stabilization. The EC50 value from isothermal dose-response (ITDR) CETSA indicates the compound concentration required to achieve 50% of the maximal thermal stabilization, reflecting the potency of target engagement in a cellular context.

CompoundTargetCell LineAssay TypeΔTm (°C)Cellular EC50 (nM)Reference
Dabrafenib BRAFV600EA375CETSA Melt Curve~4.5-[4]
BRAFV600EA375ITDR-CETSA-~100[4]
SB203580 p38αTHP-1ITDR-CETSA-~530[5]
Comparison with Alternative Target Engagement Assays

CETSA provides a unique advantage by measuring target engagement in a native cellular environment. However, other biophysical and biochemical assays are also valuable for characterizing compound-target interactions. The table below compares CETSA data with results from alternative methods for the same imidazole inhibitors.

CompoundTargetAssay TypeParameterValueReference
Dabrafenib BRAFV600ECETSA Cellular EC50 ~100 nM [4]
BRAFV600EIsothermal Titration Calorimetry (ITC)KdNot directly comparable[6]
BRAFV600EKinase Activity AssayIC500.6 nM[7]
SB203580 p38αCETSA Cellular EC50 ~530 nM [5]
p38αSurface Plasmon Resonance (SPR)Kd20 nM[8]
p38αKinase Activity AssayKi21 nM[3]

Note: Direct comparison of values across different assay formats should be done with caution, as they measure different aspects of compound-target interaction under varying conditions (e.g., in-cell vs. purified protein). However, the data collectively builds confidence in the on-target activity of the compound.

Signaling Pathway Context: The RAS/RAF/MEK/ERK Pathway

Dabrafenib is an inhibitor of the BRAF kinase, a key component of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in cancer due to mutations in genes like BRAF. The diagram below illustrates the point of intervention for Dabrafenib.

RAS_RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF

Dabrafenib inhibits BRAF in the RAS/RAF/MEK/ERK pathway.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment to confirm the target engagement of an imidazole compound. Optimization of specific conditions (e.g., cell type, compound concentration, heating times, and antibody concentrations) is essential for each new target and compound.

1. Cell Culture and Treatment:

  • Culture the desired cell line to approximately 80% confluency.

  • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS supplemented with protease inhibitors).

  • Divide the cell suspension into two aliquots: one for treatment with the imidazole compound at the desired concentration and another for a vehicle control (e.g., DMSO).

  • Incubate the cells with the compound or vehicle for a specified time (e.g., 1-2 hours) at 37°C to allow for cell penetration and target binding.

2. Heating Step:

  • Aliquot the treated and control cell suspensions into PCR tubes for each temperature point to be tested.

  • Heat the aliquots for a defined period (typically 3-5 minutes) at a range of temperatures using a thermal cycler. A typical temperature range might be 37°C to 65°C, with 2-4°C increments.

  • After heating, cool the samples to room temperature.

3. Cell Lysis:

  • Lyse the cells to release the intracellular proteins. A common method is to perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Alternatively, lysis can be achieved by adding a mild non-ionic detergent (e.g., NP-40) and incubating on ice.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins and cell debris.

  • Carefully collect the supernatant containing the soluble protein fraction.

5. Protein Quantification:

  • Determine the protein concentration of each supernatant sample using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analysis.

6. Detection of Soluble Target Protein:

  • Western Blotting (CETSA Classic):

    • Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane and probe with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry.

  • High-Throughput Formats (HT-CETSA):

    • For higher throughput, various detection methods can be employed, such as AlphaScreen, ELISA, or reporter-based assays (e.g., using NanoLuciferase). These methods typically require specific reagents and instrumentation.

7. Data Analysis:

  • For a melt curve experiment, plot the normalized amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the curve to the right for the treated sample indicates thermal stabilization.

  • For an isothermal dose-response (ITDR) experiment, plot the amount of soluble protein at a single, fixed temperature against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the EC50 value.

Conclusion

The Cellular Thermal Shift Assay is a robust and versatile tool for confirming the target engagement of imidazole compounds in a physiologically relevant setting. By providing direct evidence of binding within intact cells, CETSA helps to bridge the gap between in vitro biochemical activity and cellular efficacy. When integrated with other biochemical and functional assays, CETSA provides a comprehensive understanding of a compound's mechanism of action, enabling more informed decisions in the drug discovery and development process.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Imidazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent feature in a multitude of kinase inhibitors, prized for its role in establishing critical interactions within the ATP-binding pocket. However, the conserved nature of this binding site across the human kinome presents a significant challenge: off-target binding. This cross-reactivity can lead to unexpected cellular phenotypes, toxicity, and a misinterpretation of experimental results. Understanding the selectivity profile of these inhibitors is therefore paramount for the development of safer and more effective therapeutics.

This guide provides an objective comparison of the cross-reactivity profiles of representative imidazole-based kinase inhibitors, supported by quantitative experimental data. We delve into the detailed methodologies for key profiling assays and visualize complex biological and experimental workflows to offer a comprehensive resource for researchers in the field.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activities of two well-characterized imidazole-based kinase inhibitors: SB203580, a p38 MAPK inhibitor, and Vemurafenib, a BRAF inhibitor. The data, derived from broad kinase screening panels, highlight their potency on primary targets and their interactions with a range of off-target kinases.

Table 1: Kinase Selectivity Profile of SB203580

Kinase TargetIC50 (nM)Notes
p38α (MAPK14) 50 - 300 Primary Target
p38β (MAPK11) 500 - 550 Primary Target
p38γ (MAPK12)>10,000Low affinity
p38δ (MAPK13)>10,000Low affinity
JNK2>10,000Generally selective against JNK family
c-Raf-1 (RAF1)>10,000High selectivity
LCK>10,000High selectivity
GSK3β~3,000Moderate off-target activity
PKBα (AKT1)3,000 - 5,000Off-target, blocks phosphorylation[1]

Data compiled from multiple sources.[1][2][3] IC50 values can vary based on assay conditions.

Table 2: Kinase Selectivity Profile of Vemurafenib

Kinase TargetKd (nM)% Control @ 1µMNotes
BRAF (V600E) 31 <1% Primary On-Target
BRAF (wild-type)100-Lower affinity than mutant
CRAF (RAF1)48-Significant off-target
ZAK-18.9%Off-target upstream of JNK[4]
MKK4-29.6%Off-target upstream of JNK[4]
MAP4K5-25.7%Off-target upstream of JNK[4]
SRMS19-Off-target
ACK134-Off-target
ARAF85-Off-target

Kd (dissociation constant) and % Control (remaining kinase activity in the presence of inhibitor) values from KINOMEscan™ profiles and other biochemical assays.[4][5] A lower Kd and lower % Control indicate stronger binding/inhibition.

Key Experimental Methodologies

Comprehensive cross-reactivity profiling relies on robust and reproducible experimental techniques. Below are detailed protocols for two of the most powerful methods in the field: broad-panel kinase screening and cellular target engagement assays.

KINOMEscan™ Profiling: A Competition Binding Assay

The KINOMEscan™ platform provides a quantitative measure of inhibitor binding to a large panel of kinases, independent of enzyme activity. The assay relies on a competitive binding format where the inhibitor is tested for its ability to displace a known, immobilized ligand.

Experimental Protocol:

  • Kinase Preparation: A panel of human kinases is individually tagged with a unique DNA identifier and expressed, typically using a phage display system.[6]

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site-directed small molecule ligand to create an affinity resin.[7]

  • Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a multi-well plate.[7] The reaction is incubated at room temperature with shaking for 1 hour to allow binding to reach equilibrium.[7]

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution and Quantification: The bound kinase is eluted from the beads. The amount of kinase is then quantified by quantitative PCR (qPCR) of the associated DNA tag.[8]

  • Data Analysis: The amount of kinase measured by qPCR is inversely proportional to the binding affinity of the test compound. Results are often reported as "% of Control" (where the control is DMSO), with lower percentages indicating stronger inhibition.[6][8] For dose-response experiments, the data is plotted against the logarithm of the inhibitor concentration to calculate the dissociation constant (Kd).[9]

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in Cells

CETSA is a powerful biophysical technique that assesses whether an inhibitor binds to its target protein within the native cellular environment. The principle is based on ligand-induced thermal stabilization of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment: Grow cells to the desired confluency in culture plates. Treat the cells with the kinase inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-3 hours) at 37°C.[10][11]

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping. Resuspend the cells in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension for each treatment condition into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C) using a thermal cycler.[10] An unheated control is kept at room temperature.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7][10]

  • Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

  • Immunodetection: Transfer the proteins to a PVDF membrane and probe with a primary antibody specific to the target kinase. A loading control (e.g., β-actin) should also be probed on the same membrane. Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize these intensities to the unheated control. Plot the percentage of soluble protein against the temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.[10]

Visualizing the Landscape of Kinase Inhibition

Diagrams are essential tools for conceptualizing the complex interplay of signaling pathways and the logical flow of experimental procedures. The following visualizations were created using the DOT language to illustrate key concepts in cross-reactivity profiling.

G cluster_workflow Experimental Workflow for Off-Target Identification start Imidazole-Based Kinase Inhibitor kinome_scan KINOMEscan™ (>450 Kinases) start->kinome_scan Primary Screening cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa Primary Screening proteomics Phosphoproteomics start->proteomics Primary Screening hit_list Generate List of Potential Off-Targets kinome_scan->hit_list cetsa->hit_list proteomics->hit_list validation Biological Validation (e.g., siRNA, CRISPR) hit_list->validation Validate Hits phenotype Confirm Off-Target Mediated Phenotype validation->phenotype

Workflow for Off-Target Identification

G cluster_pathway Simplified p38 MAPK Signaling Pathway stress Stress Stimuli (UV, Cytokines) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 Phosphorylates substrates Downstream Substrates (MK2, ATF2, etc.) p38->substrates Phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor SB203580 (Imidazole Inhibitor) inhibitor->p38

p38 MAPK Signaling Pathway Inhibition

G cluster_logic Logic of Off-Target Effects Leading to Toxicity inhibitor Imidazole-Based Kinase Inhibitor on_target On-Target Kinase (e.g., BRAF V600E) inhibitor->on_target Binds off_target Off-Target Kinase (e.g., CRAF, ZAK) inhibitor->off_target Binds (Cross-reactivity) pathway_on Intended Pathway Inhibition on_target->pathway_on pathway_off Unintended Pathway Modulation off_target->pathway_off therapeutic Therapeutic Effect (Tumor Inhibition) toxicity Adverse Effect / Toxicity (e.g., Paradoxical Activation) pathway_on->therapeutic pathway_off->toxicity

Consequences of Off-Target Binding

By employing the systematic profiling methods outlined in this guide, researchers can gain a deeper understanding of the selectivity of imidazole-based kinase inhibitors. This knowledge is critical for the accurate interpretation of research findings and for guiding the design of next-generation inhibitors with improved safety and efficacy profiles.

References

A Comparative Guide to Novel Imidazole Catalysts vs. Established Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in the field of catalysis, valued for its unique electronic properties and its role in both biological and synthetic chemical transformations.[1][2] While classic imidazole derivatives like N-methylimidazole (NMI) and other nucleophilic amine catalysts such as 4-(dimethylamino)pyridine (DMAP) have long been staples in the chemist's toolkit, recent advancements have spurred the development of novel, structurally sophisticated imidazole-based catalysts.[3] These new systems, particularly chiral bicyclic and axially chiral imidazoles, offer enhanced performance in asymmetric catalysis, addressing limitations of earlier catalysts in efficiency and stereoselectivity.[3]

This guide provides an objective comparison of these novel imidazole catalysts against established systems, supported by quantitative performance data and detailed experimental protocols to aid researchers in selecting the optimal catalyst for their synthetic challenges.

Comparative Analysis of Catalytic Performance

The primary advantage of newly designed chiral imidazole catalysts lies in their structurally rigid frameworks, which create a well-defined chiral environment around the catalytic center. This contrasts with simpler catalysts where achieving high stereoselectivity can be challenging.[3][4] A notable example is the development of chiral bicyclic imidazole catalysts, designed to overcome the activity versus selectivity trade-off often seen with traditional chiral tertiary amine catalysts.[3]

Below is a comparison of a novel chiral bicyclic imidazole catalyst with the widely used DMAP in the context of the asymmetric Steglich rearrangement, a key C-acylation reaction.

Table 1: Performance in Asymmetric Steglich Rearrangement of O-Acylated Azlactone

CatalystCatalyst Loading (mol%)Time (h)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Novel: (R)-2c (Chiral Bicyclic Imidazole) 58Toluene2099%96%
Known: DMAP 1024Dichloromethane20~95%0% (racemic)

Data for (R)-2c is derived from studies on asymmetric Steglich rearrangements.[4] DMAP is known to catalyze the reaction efficiently but provides no enantioselectivity.

In another key transformation, the A³-coupling (aldehyde-alkyne-amine), a novel imidazole-based biaryl P,N-ligand has demonstrated significantly enhanced reactivity compared to the established QUINAP ligand.

Table 2: Performance in Copper-Catalyzed A³-Coupling

Catalyst/LigandCatalyst Loading (mol%)Time (h)Temperature (°C)Yield (%)
Novel: Imidazole-based P,N-Ligand (7) 5242597%
Known: QUINAP 51202588%

Performance data is based on the coupling of butyraldehyde, trimethylsilylacetylene, and dibenzylamine.[5]

Experimental Protocols

Reproducibility is critical for benchmarking catalysts.[6][7] The following are representative experimental protocols for the reactions cited in the performance tables.

1. General Protocol for Asymmetric Steglich Rearrangement

This protocol is adapted from methodologies reported for chiral bicyclic imidazole catalysts.[4]

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the O-acylated azlactone substrate (0.1 mmol, 1.0 equiv.) and the chiral bicyclic imidazole catalyst (R)-2c (0.005 mmol, 0.05 equiv.).

  • Solvent Addition: Add 1.0 mL of anhydrous toluene via syringe.

  • Reaction Conditions: Stir the resulting mixture vigorously at 20 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed (typically 8-12 hours).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the desired C-acylated product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral stationary phase high-performance liquid chromatography (HPLC).

2. General Protocol for Copper-Catalyzed A³-Coupling

This protocol is based on the use of the novel imidazole-based P,N-ligand.[5]

  • Catalyst Preparation: In a glovebox, add the copper precursor (e.g., [Cu(CH₃CN)₄]PF₆, 0.005 mmol, 0.05 equiv.) and the imidazole-based P,N-ligand (0.0055 mmol, 0.055 equiv.) to a vial. Add 1.0 mL of anhydrous solvent (e.g., THF) and stir for 1 hour.

  • Reaction Setup: In a separate vial, add the aldehyde (0.1 mmol, 1.0 equiv.), the amine (0.11 mmol, 1.1 equiv.), and the alkyne (0.12 mmol, 1.2 equiv.).

  • Reaction Execution: Add the prepared catalyst solution to the substrate mixture. Seal the vial and stir at the specified temperature (e.g., 25 °C).

  • Monitoring and Work-up: After the indicated time (e.g., 24 hours), remove the solvent in vacuo.

  • Purification and Analysis: Purify the crude product via flash chromatography on silica gel to yield the propargylamine product. Analyze the product by NMR and determine the yield.

Visualizations: Catalytic Cycle and Experimental Workflow

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

G cluster_cycle Catalytic Cycle: Imidazole-Catalyzed Acylation Cat Imidazole Catalyst (Im) Intermediate Acyl-Imidazolium Intermediate [R-CO-Im]⁺X⁻ Cat->Intermediate + Acyl Source AcylSrc Acyl Source (R-CO-X) Nuc Nucleophile (Nu-H) Prod Acylated Product (R-CO-Nu) Prod->Cat + Catalyst (regenerated) HX Byproduct (H-X) Intermediate->Prod + Nucleophile (Nu-H)

Caption: Generalized catalytic cycle for nucleophilic acylation.

G cluster_workflow Workflow for Catalyst Benchmarking A Reaction Setup (Substrates, Solvent, Inert Atmosphere) B Catalyst Addition (Novel vs. Known System) A->B C Reaction Monitoring (TLC, GC, or LC-MS) B->C D Work-up & Isolation (Quenching, Extraction, Purification) C->D E Product Characterization (NMR, MS) D->E F Performance Analysis (Yield, TON/TOF) E->F G Stereoselectivity Analysis (Chiral HPLC/GC for ee) E->G H Comparative Data Reporting F->H G->H

References

Safety Operating Guide

Proper Disposal of Imidazo Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. Imidazo compounds, a class of heterocyclic organic molecules prevalent in pharmaceutical and materials science research, require careful handling and disposal due to their potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound-containing waste streams, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound compound and to be equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).[1]Prevents skin contact. Gloves should be inspected for pinholes before use and disposed of properly after.[1]
Skin and Body Protection A fully buttoned laboratory coat and long-sleeved clothing. For potential splashing, a chemical-resistant apron is recommended.[1]Minimizes the risk of skin exposure.
Respiratory Protection All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] A NIOSH-approved respirator may be necessary if handling fine powders or volatile solutions outside of a fume hood.[1]Reduces the risk of inhalation.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.

Waste Characterization and Segregation

Proper characterization and segregation of waste are foundational steps for safe and compliant disposal.[1] All chemical waste containing this compound compounds should be treated as hazardous unless confirmed to be non-hazardous by a qualified professional.

Key Segregation Practices:

  • Dedicated Waste Containers: Use clearly labeled, dedicated containers for all this compound-containing waste.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[2] In particular, keep it separate from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[2] Mixing with incompatible wastes can lead to dangerous reactions.[2]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated lab supplies, residual powder) from liquid waste (e.g., solutions containing the compound).[1]

  • Halogenated vs. Non-Halogenated: If working with halogenated this compound compounds, segregate this waste into a dedicated halogenated organic waste stream.[1] This is crucial as it affects the disposal method and cost.[1]

Waste Containment and Labeling

Proper containment and labeling are essential for safe storage and transport of hazardous waste.

Table 2: Container and Labeling Requirements for this compound Waste

AspectRequirementDetails
Container Selection Must be made of a compatible material, sealable, and airtight.[2]For solid waste, a clearly labeled, sealable plastic bag or a lined metal can is appropriate. Liquid waste should be stored in a tightly sealed, compatible container.[1] Use a sturdy jar with a securely-closable/screw-top lid for accumulation at the point of generation.[2]
Labeling All waste containers must be clearly and accurately labeled.[1]The label must include: • The full chemical name(s) of the contents, including "Hazardous Waste." • The associated hazards (e.g., "Toxic," "Corrosive," "Halogenated Organic"). • The accumulation start date (the date waste is first added).

Step-by-Step Disposal Plan

The following workflow outlines the procedural steps for the proper disposal of this compound-containing waste.

cluster_0 Step 1: Preparation & Safety cluster_1 Step 2: Waste Handling & Segregation cluster_2 Step 3: Containment & Storage cluster_3 Step 4: Final Disposal A Consult SDS for specific this compound compound B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate this compound Waste (Solid or Liquid) B->C D Segregate Waste Stream C->D E Solid Waste (Contaminated materials) D->E F Liquid Waste (Solutions) D->F G Halogenated vs. Non-Halogenated D->G H Select compatible, sealed waste container G->H I Label container with: - Chemical Name - 'Hazardous Waste' - Hazard Symbols - Accumulation Date H->I J Store in designated, secure, and well-ventilated hazardous waste area I->J K Contact Institutional Environmental Health & Safety (EHS) J->K L Arrange for professional waste disposal by a licensed vendor K->L M Disposal Method L->M N High-Temperature Incineration (Preferred for halogenated compounds) M->N O Secure Hazardous Waste Landfill (Alternative) M->O

Workflow for the proper disposal of this compound compound waste.

Disposal Methodologies

The final disposal of this compound-containing waste must be carried out by a licensed hazardous waste vendor in accordance with local, regional, and national regulations. The primary methods of disposal are:

  • High-Temperature Incineration: This is the preferred and recommended method for the destruction of many organic compounds, particularly halogenated ones.[1] Incineration at high temperatures (e.g., 1000°C) with a sufficient retention time is designed to break down the chemical into less harmful substances.[1][3] Facilities must be equipped with scrubbers to neutralize acidic gases that may be generated during combustion.[1]

  • Hazardous Waste Landfill: While an alternative, this method is less preferred as it provides containment but does not destroy the chemical.[1]

Note on Neutralization: While some laboratory waste can be neutralized in-house, there are no standardized, universally applicable protocols for the chemical neutralization of diverse this compound compounds. Any in-lab treatment must be developed and validated by qualified personnel and approved by your institution's safety officer.[4]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills: If a small amount of an this compound compound is spilled and can be cleaned up in a short amount of time by trained personnel, you may do so while wearing appropriate PPE. Use absorbent materials for liquids and carefully sweep up solids to avoid generating dust. Place all cleanup materials in a sealed container and dispose of it as hazardous waste.

  • Major Spills: In the case of a large spill, or if you are not comfortable with the cleanup, evacuate the area immediately and alert your institution's emergency services and Environmental Health and Safety (EHS) department. Prevent the spillage from entering drains, sewers, or water courses.[1]

By adhering to these procedures, researchers can ensure the safe and responsible management of this compound-containing waste, fostering a culture of safety and environmental compliance within the laboratory.

References

Essential Safety and Handling Guide for Imidazo Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Imidazo compounds. The following procedural guidance is designed to ensure the safe handling and disposal of this class of chemicals, with a focus on personal protective equipment (PPE).

Immediate Safety and Handling Precautions

When working with this compound compounds, it is imperative to use appropriate personal protective equipment to minimize exposure. The selection of PPE should be based on the specific compound, its concentration, and the nature of the task being performed.[1]

Operational Plan:

  • Ventilation: Always handle this compound compounds in a well-ventilated area, such as a chemical fume hood, to reduce the risk of inhalation.[1][2]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[2][3]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols. For solid compounds, handle them in a way that minimizes dust generation.[1][2]

  • Hand Hygiene: Wash hands thoroughly before breaks and immediately after handling the material.[4]

  • Food and Drink: Do not eat, drink, or smoke in areas where this compound compounds are handled or stored.

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended personal protective equipment for handling this compound compounds.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.[1]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[1][3]Prevents skin contact. Gloves should be inspected before use and disposed of properly after.
Skin Protection Laboratory coat, long-sleeved clothing.[1]Minimizes the risk of skin exposure.
Respiratory Protection Use in a well-ventilated area. A dust respirator may be necessary if generating dust.[1]Reduces the risk of inhalation.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spills:

  • Immediately clear the area of all personnel.

  • Wear the prescribed PPE.

  • For minor spills, clean up immediately using dry procedures to avoid generating dust.[1]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

Major Spills:

  • Evacuate personnel to a safe area, moving upwind of the spill if possible.[1]

  • Alert the appropriate emergency services.

  • Prevent the spillage from entering drains, sewers, or water courses.[1][2]

Spill_Response_Workflow This compound Compound Spill Response Workflow spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontained don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area & Alert Authorities major_spill->evacuate contain_spill Contain Spill don_ppe->contain_spill cleanup_minor Clean Up with Absorbent Material contain_spill->cleanup_minor collect_waste Collect Waste in Labeled Container cleanup_minor->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose Dispose of Waste per Guidelines decontaminate->dispose secure_area Secure and Ventilate Area evacuate->secure_area

This compound Compound Spill Response Workflow.

Disposal Plan

Proper disposal of this compound compounds and contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Container Selection:

  • Solid Waste: Place in a clearly labeled, sealable plastic bag or a lined metal container.[1]

  • Liquid Waste: Store in a tightly sealed, compatible container.[1]

  • Labeling: All waste containers must be clearly labeled with the chemical name (e.g., "2-(Furan-2-yl)this compound[1,2-a]pyrimidine") and any other components of the waste mixture.[1] The date of accumulation should also be marked on the container.[1]

Disposal Method:

  • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill after being rendered unusable.[2]

By adhering to these safety protocols, researchers and scientists can minimize the risks associated with handling this compound compounds and ensure a safe laboratory environment.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.